1-(2,4-Dimethoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANRSQPKRJMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543326 | |
| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-19-6 | |
| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The document is structured to provide not only detailed experimental protocols but also the underlying chemical principles and field-proven insights necessary for successful synthesis, troubleshooting, and optimization. We will explore two primary methodologies: the reduction of 2',4'-dimethoxyacetophenone via sodium borohydride and catalytic hydrogenation, and briefly touch upon the alternative Grignard-based approach. Emphasis is placed on safety, mechanistic understanding, and practical considerations for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
This compound is a secondary alcohol whose structural motif is found in a variety of biologically active molecules. Its parent scaffold, acetophenone, is a versatile platform in medicinal chemistry, with derivatives showing promise as anticancer agents and enzyme inhibitors.[1] The synthesis of this specific alcohol is a critical step for accessing more complex downstream targets.
The primary challenge in synthesizing this compound lies in the selective transformation of the ketone functional group of the readily available precursor, 2',4'-dimethoxyacetophenone, without affecting the aromatic methoxy groups. This guide will focus on the most reliable and scalable methods to achieve this transformation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points directly to 2',4'-dimethoxyacetophenone as the immediate precursor. This simplifies the synthetic strategy to a single, high-yielding reduction step. An alternative disconnection, breaking the C-C bond adjacent to the hydroxyl group, suggests a Grignard-type reaction between a 2,4-dimethoxyphenyl-containing nucleophile and an acetaldehyde electrophile (or vice-versa), representing a fundamentally different, bond-forming strategy.
Primary Synthetic Route: Reduction of 2',4'-Dimethoxyacetophenone
The most direct and widely employed method for synthesizing this compound is the reduction of the carbonyl group of 2',4'-dimethoxyacetophenone.[2][3][4] This transformation can be efficiently achieved using several reducing agents, with sodium borohydride being the most common choice in a laboratory setting due to its selectivity and ease of handling compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[5][6]
Protocol 2.1: Sodium Borohydride (NaBH₄) Mediated Reduction
This method is a cornerstone of organic synthesis for the reduction of aldehydes and ketones.[6] Its prevalence is due to its excellent functional group tolerance; NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions, making it a highly selective reagent.[6]
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetophenone. The use of a protic solvent, such as methanol or ethanol, is crucial. The solvent not only dissolves the reactants but also participates in the mechanism, protonating the initially formed alkoxide intermediate to yield the final alcohol product.[6] An excess of NaBH₄ is often used to ensure the complete consumption of the starting ketone.[7]
Caption: Workflow for the Sodium Borohydride Reduction of a Ketone.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2',4'-dimethoxyacetophenone (1.0 eq, e.g., 5.0 g). Dissolve the ketone in methanol (e.g., 75 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is critical as the reaction is exothermic.[7]
-
Reagent Addition: While maintaining vigorous stirring and cooling, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10-15 minutes. Adding the reagent slowly prevents an uncontrolled rise in temperature.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove it from the bath and let it stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting ketone spot.[8]
-
Quenching: Carefully quench the reaction by slowly adding 3M hydrochloric acid (HCl) dropwise until gas evolution (hydrogen) ceases and the solution is acidic (pH ~2). This step must be performed in a well-ventilated fume hood as flammable hydrogen gas is produced.[7] This step also neutralizes any remaining borohydride and hydrolyzes the borate ester intermediates.[8]
-
Workup and Extraction:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the aqueous residue to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).[7]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid at room temperature.[9]
-
Reactivity: Sodium borohydride is a water-reactive substance. It reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[10] All handling should be done in a dry environment, and storage must be in a tightly sealed container away from moisture.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[12][13]
-
Handling: Avoid creating dust. Handle in a well-ventilated area, preferably a fume hood.
-
Spill & Disposal: In case of a spill, cover with a dry, non-combustible material like sand or dry lime. Do not use water.[13] Unreacted NaBH₄ must be carefully quenched (e.g., with isopropanol) before disposal according to institutional guidelines.[12]
Protocol 2.2: Catalytic Hydrogenation
For larger-scale synthesis, catalytic hydrogenation presents a more atom-economical and environmentally benign alternative to hydride reagents.[14] This method involves reacting the ketone with hydrogen gas in the presence of a metal catalyst.
The reaction occurs on the surface of a heterogeneous catalyst, where both the ketone and hydrogen gas are adsorbed.[15] The catalyst facilitates the cleavage of the H-H bond and the addition of hydrogen atoms across the C=O double bond.[15][16]
Common catalysts for this transformation include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst, although it can sometimes promote hydrogenolysis (cleavage of the C-O bond) of the resulting alcohol.[14]
-
Platinum-based catalysts: Can also be highly effective.[19]
The choice of catalyst and reaction conditions (solvent, temperature, pressure) is crucial to maximize selectivity for the desired alcohol and minimize side reactions like hydrogenation of the aromatic ring.[14]
-
Setup: In a specialized hydrogenation vessel (e.g., a Parr shaker or autoclave), charge a solution of 2',4'-dimethoxyacetophenone in a suitable solvent (e.g., ethanol, ethyl acetate).[14]
-
Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of Pd/C or Raney Nickel) to the solution. The vessel is then sealed.
-
Hydrogenation: The vessel is flushed several times with an inert gas (like nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (e.g., 1-20 bar).[18]
-
Reaction: The mixture is agitated (shaken or stirred) at a set temperature (e.g., 25-100 °C) until hydrogen uptake ceases, indicating reaction completion.[18]
-
Workup: After cooling and carefully venting the hydrogen gas, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the product.
Purification and Characterization
Regardless of the synthetic method, the final product must be purified and its identity confirmed.
| Technique | Purpose | Typical Parameters/Observations |
| Flash Column Chromatography | Purification of the crude product from non-polar impurities and residual starting material. | Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing polarity). The product alcohol is more polar than the starting ketone. |
| Recrystallization | An alternative purification method if the product is a solid and a suitable solvent system is found. | Solvent: A solvent in which the product is soluble when hot but sparingly soluble when cold. Slow cooling is key to forming pure crystals.[9] |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Expect characteristic peaks for the aromatic protons, methoxy groups, the methine (CH-OH) proton, and the methyl group. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the molecular weight of 182.22 g/mol . |
| Infrared (IR) Spectroscopy | Confirmation of functional group transformation. | Disappearance of the strong ketone C=O stretch (around 1680 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 3400 cm⁻¹) in the product. |
Conclusion
The synthesis of this compound is most reliably achieved through the reduction of 2',4'-dimethoxyacetophenone. For laboratory-scale work, sodium borohydride in methanol offers a straightforward, selective, and high-yielding protocol, provided that appropriate safety measures are strictly followed. For industrial applications or green chemistry initiatives, catalytic hydrogenation emerges as a superior strategy due to its high atom economy and reduced waste generation. The choice between these methods will ultimately depend on the scale of the reaction, available equipment, and specific project goals. Proper purification and rigorous analytical characterization are essential to ensure the final product meets the standards required for subsequent use in research and development.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dimethoxyphenyl)ethanol
Introduction
1-(2,4-Dimethoxyphenyl)ethanol is a substituted phenylethanol derivative of increasing interest within the realms of synthetic chemistry and drug discovery. Its structural framework, featuring a dimethoxy-substituted benzene ring attached to an ethanol moiety, presents a unique combination of properties that make it a valuable intermediate and a subject of study for its potential biological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of its core physicochemical properties. We will move beyond simple data reporting to explore the causality behind the analytical methodologies employed for its characterization, providing field-proven insights into experimental design and data interpretation.
Core Physicochemical and Molecular Properties
A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. These parameters dictate everything from reaction kinetics and purification strategies to formulation and bioavailability. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 89691-57-6; 829-19-6 | [1][2] |
| Physical Form | Solid | [2] |
| Predicted LogP | 1.75710 | [1] |
| Predicted PSA | 38.69000 Ų | [1] |
Note: LogP (octanol-water partition coefficient) is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. PSA (Polar Surface Area) is instrumental in predicting drug transport properties, including blood-brain barrier penetration.
Synthesis Pathway Overview: From Ketone to Alcohol
A prevalent and efficient method for synthesizing this compound is through the chemical reduction of its corresponding ketone precursor, 1-(2,4-dimethoxyphenyl)ethanone. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.
Caption: Synthesis of this compound via reduction.
The choice of reducing agent is critical; sodium borohydride (NaBH₄) is often selected for its selectivity for aldehydes and ketones and its operational simplicity in protic solvents like ethanol.[3][4] This process must be carefully controlled to prevent side reactions and ensure high purity of the final alcohol product, which is sensitive to heat and acidic/basic conditions.[3]
Spectroscopic and Chromatographic Characterization: A Methodological Deep Dive
Structural elucidation and purity assessment are non-negotiable in scientific research. The following sections detail the authoritative analytical techniques for characterizing this compound, framed as self-validating systems to ensure data integrity.
Caption: Integrated workflow for spectroscopic and chromatographic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural determination. It provides detailed information about the carbon-hydrogen framework of a molecule.
Expertise in Practice: The choice of a deuterated solvent is the critical first step. Solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are typically used.[5] Their purpose is to dissolve the analyte without creating large interfering signals in the ¹H NMR spectrum.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Expected signals for this compound include:
-
Aromatic Protons: Signals in the aromatic region (~6.4-7.2 ppm) showing splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methine Proton (-CHOH): A quartet around 4.8-5.1 ppm due to coupling with the adjacent methyl group.[6]
-
Methoxy Protons (-OCH₃): Two distinct singlets around 3.8 ppm, each integrating to 3H.[6]
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent.
-
Methyl Protons (-CH₃): A doublet around 1.5 ppm, coupled to the methine proton.[6]
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans due to the low natural abundance of ¹³C.[5] Expected signals include resonances for the aromatic carbons (some shifted downfield due to oxygen attachment), two methoxy carbons (~55 ppm), the methine carbon (~70 ppm), and the methyl carbon (~25 ppm).[6]
-
Data Validation: Process the data using Fourier transformation. The integration of ¹H signals and the chemical shifts in both ¹H and ¹³C spectra must be consistent with the proposed structure for validation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise in Practice: For solid samples, Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is non-destructive.[5]
Experimental Protocol: ATR-IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.[5]
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact and acquire the spectrum.
-
Data Validation: The resulting spectrum should be analyzed for characteristic absorption bands:
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹ is indicative of the hydroxyl group.[6]
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Bands just above 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretches around 1600-1450 cm⁻¹.[6]
-
C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region corresponding to the alcohol and ether linkages.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing purity and confirming the molecular weight of volatile compounds.
Expertise in Practice: The system's validity is established by analyzing the sample alongside calibration standards under identical conditions. The comparison of retention times and mass spectra confirms both the identity and concentration of the analyte.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or methanol.[5]
-
Injection: Inject 1 µL of the solution into the GC-MS system, which uses a high-resolution fused silica capillary column.[7]
-
Separation & Ionization: The compound is vaporized and separated on the GC column. As it elutes, it enters the mass spectrometer and is ionized, typically by electron impact (EI), which causes fragmentation.[5]
-
Data Validation:
-
Total Ion Chromatogram (TIC): The TIC should show a single major peak, confirming the sample's purity.
-
Mass Spectrum: The mass spectrum of the peak should display a molecular ion peak (M⁺) corresponding to the molecular weight of 182.22 g/mol . The fragmentation pattern, resulting from the loss of moieties like methyl (-15) or water (-18), should also be consistent with the structure.
-
Conclusion
This technical guide provides a robust framework for understanding and characterizing this compound. By integrating detailed physicochemical data with authoritative, step-by-step analytical protocols, we establish a self-validating system for research and development. The causal explanations behind experimental choices are intended to empower scientists to not only reproduce these methods but also to adapt and troubleshoot them effectively. This comprehensive approach ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and successful drug development.
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Introduction: The Imperative for Rigorous Structural Characterization
An In-Depth Technical Guide to the Structural Analysis of 1-(2,4-Dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Molecular Blueprint: An Overview
Before delving into analytical techniques, it is essential to establish the foundational characteristics of the target molecule.
-
Molecular Formula: C₁₀H₁₄O₃
-
Molecular Weight: 182.22 g/mol
-
Core Structure: A chiral ethanol backbone attached to a benzene ring substituted with two methoxy groups at positions 2 and 4.
The presence of a stereocenter at the carbinol carbon (C1) means the molecule exists as a pair of enantiomers, (R)- and (S)-1-(2,4-dimethoxyphenyl)ethanol. This chirality is a critical structural feature that requires specific analytical methods for its resolution and quantification.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed molecular map.
Expertise in Action: Why NMR is Foundational
NMR provides unambiguous evidence of the carbon-hydrogen framework. The chemical shift of a nucleus reveals its electronic environment, while spin-spin coupling (J-coupling) patterns reveal which nuclei are adjacent to one another. For this compound, this allows us to confirm the substitution pattern on the aromatic ring and the structure of the ethanol side chain.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a quantitative count of protons in distinct electronic environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| Ar-H (H5) | ~7.1-7.3 | d (doublet) | 1H | Ortho-coupled to H6. |
| Ar-H (H6) | ~6.4-6.6 | d (doublet) | 1H | Ortho-coupled to H5. |
| Ar-H (H3) | ~6.4-6.6 | s (singlet-like) | 1H | Meta-coupled to H5 (often unresolved). |
| -CH(OH)- | ~5.0-5.2 | q (quartet) | 1H | Coupled to the adjacent CH₃ group. |
| -OCH₃ (x2) | ~3.8 | s (singlet) | 6H | Two magnetically equivalent methoxy groups. |
| -OH | Variable (e.g., 1.5-4.0) | br s (broad singlet) | 1H | Exchangeable proton; signal shape and position are solvent and concentration-dependent. |
| -CH₃ | ~1.4-1.6 | d (doublet) | 3H | Coupled to the adjacent CH proton. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ar-C (C2, C4) | 158-162 | Aromatic carbons directly attached to electron-donating oxygen atoms are deshielded. |
| Ar-C (C1) | 128-132 | Quaternary aromatic carbon, deshielded by attachment to the side chain. |
| Ar-C (C5) | 125-129 | Aromatic CH carbon. |
| Ar-C (C6) | 104-108 | Aromatic CH carbon, shielded by ortho/para methoxy groups. |
| Ar-C (C3) | 98-102 | Aromatic CH carbon, strongly shielded by two ortho methoxy groups. |
| -CH(OH)- | 65-70 | Aliphatic carbon attached to an electronegative oxygen atom. |
| -OCH₃ (x2) | 55-57 | Methoxy carbons. |
| -CH₃ | 23-27 | Aliphatic methyl carbon. |
Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for identifying the functional groups present in a molecule.
Expertise in Action: Interpreting Vibrational Modes
The energy absorbed by a bond to induce vibration is characteristic of the bond type (e.g., O-H, C=O, C-O) and its environment. For this compound, the IR spectrum provides definitive evidence for the hydroxyl group and the substituted aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H Stretch | 3500-3200 | Strong, Broad | Unambiguous evidence of the alcohol functional group. Broadness is due to intermolecular hydrogen bonding.[1][2] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Confirms the presence of sp² C-H bonds in the benzene ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Confirms the presence of sp³ C-H bonds in the ethanol and methoxy groups.[3] |
| C=C Stretch (Aromatic) | 1620-1580 | Medium-Strong | Indicates the benzene ring skeletal vibrations. |
| C-O Stretch | 1260-1050 | Strong | A complex region often showing multiple bands corresponding to the alcohol C-O and the aryl ether C-O bonds.[1] |
Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its structure.
Expertise in Action: From Molecular Ion to Structural Clues
In the mass spectrometer, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring this mass with extreme precision. The molecular ion can then fragment in predictable ways, and these fragments provide a "puzzle" that can be pieced together to confirm the structure.
-
Molecular Ion (M⁺): The expected m/z for the molecular ion C₁₀H₁₄O₃⁺ is 182.0943. Observing this peak in an HRMS experiment confirms the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of a methyl group ([M-15]⁺): Fragmentation of the ethyl side chain, resulting in a fragment with m/z ≈ 167.
-
Loss of water ([M-18]⁺): Dehydration is a common fragmentation for alcohols, leading to a fragment with m/z ≈ 164.
-
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the ring is highly favorable, producing a stable benzylic cation at m/z = 167 ([M-CH₃]⁺) or a fragment corresponding to the loss of the CH(OH)CH₃ group.
-
Part 4: Chirality and Enantiomeric Purity Analysis
Standard spectroscopic techniques (NMR, IR, MS) cannot differentiate between enantiomers. As this is a chiral molecule, a dedicated analysis of its stereochemical purity is mandatory, especially in a drug development context where enantiomers can have drastically different pharmacological effects.[4]
Expertise in Action: The Gold Standard - Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying enantiomers.[4][5] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be detected as separate peaks. The relative area of these peaks provides a precise measurement of the enantiomeric excess (e.e.).
Workflow and Protocols: A Practical Guide
A robust structural analysis follows a logical progression from synthesis to multi-faceted characterization.
Caption: Integrated workflow for synthesis and structural analysis.
Experimental Protocol 1: Synthesis via Ketone Reduction
This protocol describes a standard laboratory-scale synthesis by reducing the corresponding ketone.
-
Reaction Setup: To a solution of 2',4'-dimethoxyacetophenone (1.0 eq) in methanol (MeOH) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone, followed by water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure compound.
Experimental Protocol 2: Sample Preparation for Analysis
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]
-
Trustworthiness: Using a high-purity deuterated solvent is critical to avoid interfering signals.
-
-
IR Spectroscopy (Thin Film):
-
Place a small drop of the neat liquid sample (or a concentrated solution if solid) onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin film.
-
Acquire the spectrum.
-
-
Mass Spectrometry (HRMS-ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and ensuring observation of the molecular ion.[7]
-
-
Chiral HPLC:
-
Prepare a stock solution of the sample (~1 mg/mL) in the mobile phase.
-
Dilute as necessary to fall within the linear range of the detector.
-
The mobile phase (e.g., a mixture of hexane and isopropanol) and specific chiral column must be selected based on screening or literature precedents for similar compounds.
-
Conclusion
The structural analysis of this compound requires a multi-pronged approach where each technique provides complementary and confirmatory data. NMR spectroscopy defines the atomic connectivity, IR spectroscopy confirms the functional groups, mass spectrometry verifies the molecular weight and formula, and chiral chromatography addresses the critical aspect of stereochemical purity. By following the integrated workflow and protocols outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization, ensuring the integrity and reliability of their scientific endeavors.
References
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- Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20).
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- Journal of Analytical Methods in Chemistry. (2012, May 9). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
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An In-depth Technical Guide to the Biological Activities of 1-(2,4-Dimethoxyphenyl)ethanol Derivatives
Introduction
Derivatives of 1-(2,4-dimethoxyphenyl)ethanol constitute a class of chemical compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The presence of the dimethoxyphenyl moiety is a key structural feature that imparts a range of biological activities. This guide provides a comprehensive technical overview of the multifaceted biological properties of these derivatives, delving into their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. By synthesizing data from contemporary research, this document aims to serve as an authoritative resource for researchers, scientists, and professionals in drug development, offering insights into the mechanisms of action, experimental validation, and therapeutic potential of this promising class of compounds.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Derivatives of this compound have emerged as a promising scaffold for the development of new antimicrobial drugs.
Antibacterial and Antifungal Properties
Several studies have demonstrated the efficacy of this compound derivatives against a spectrum of pathogenic bacteria and fungi. For instance, a series of novel 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and showed potential antibacterial and antifungal activity, with some compounds exhibiting efficacy comparable to commercial antibiotics.[1] Similarly, newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives displayed marked antibacterial and antifungal effects on planktonic microorganisms.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Target Microorganism | MIC (μg/mL) | Reference |
| 1,3,4-Oxadiazoles | Various bacteria and fungi | Varies | [1] |
| Aminopropanols | S. aureus, C. albicans | 0.78 - 20.0 | [2] |
| Triazolothiadiazines | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56 - 100 | [3] |
| 1,2,4-Oxadiazoles | R. solani, F. graminearum, E. turcicum, B. cinerea, C. capsica | 8.81 - 228.99 (EC50) | [4] |
| 1,4-Dihydropyridines | Gram-positive and Gram-negative bacteria, fungi, mycobacteria | 3.1 - 100 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard method for assessing antimicrobial activity is the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Antimicrobial Screening
Caption: Mechanism of antioxidant action by neutralizing reactive oxygen species.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of many chronic diseases. [6][7]Certain derivatives of this compound have demonstrated significant anti-inflammatory effects.
Inhibition of Inflammatory Mediators
The anti-inflammatory properties of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. For example, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, was found to exert anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme. [7]This compound also reduced the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. [7]Furthermore, dimethoxy flavone derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. [8]A compound isolated from Zingiber cassumunar, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, exhibited marked inhibition of carrageenan-induced rat paw edema, a classic model of acute inflammation. [9]
Quantitative Anti-inflammatory Data
| Compound/Derivative | Assay | Effect | Reference |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | LPS-induced inflammation in RAW264.7 cells | Dose-dependent reduction of inflammatory markers | [7] |
| 7,4'-dimethoxy flavone | Carrageenan-induced paw edema | 52.4% maximum inhibition | [8] |
| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced paw edema | Marked inhibition | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specified period.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Cytotoxic and Anticancer Activity
The development of novel anticancer agents remains a primary focus of pharmaceutical research. Several derivatives incorporating the dimethoxyphenyl moiety have exhibited promising cytotoxic activity against various cancer cell lines.
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, new dimethoxyaryl-sesquiterpene derivatives have shown cytotoxic activity against MCF-7 breast cancer cells. [10]Structurally related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. [11]Pyrazolo[3,4-b]pyridine derivatives have demonstrated anticancer activity by inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. [12]
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | Hela, MCF7, HCT-116 | 1.98 - 4.66 | [12] |
| Trimethoxyphenyl-based analogues | HepG2 | 1.38 - 3.21 | [13] |
| 2,4-Dihydroxybenzaldehyde Schiff bases | PC3 | 4.85 - 7.43 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the viable cells to metabolize the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined from the dose-response curve.
Hypothesized Apoptotic Signaling Pathway
Caption: A potential apoptotic signaling pathway initiated by this compound derivatives.
Conclusion
The diverse biological activities of this compound derivatives underscore their significant potential as lead compounds in drug discovery and development. Their demonstrated antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties provide a strong foundation for further investigation. The structural versatility of this chemical scaffold allows for extensive modification to optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as conducting in vivo studies to validate the therapeutic efficacy and safety of these promising compounds. This comprehensive guide serves as a valuable resource to propel further exploration in this exciting area of medicinal chemistry.
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AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link]
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AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications. [Link]
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Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 295-302. [Link]
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[Author(s), Year]. Synthesis of new 2-(2,4-dimethoxyphenyl) -1,3,4- oxadiazoles and their antimicrobial activity. [Journal Name]. [Link]
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[Author(s), Year]. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]
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Wagner, J., et al. (2015). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. [Link]
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[Author(s), Year]. Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis. MDPI. [Link]
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[Author(s), Year]. ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Journal Name]. [Link]
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El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6431. [Link]
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Abdel-Aziz, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(23), 8206. [Link]
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[Author(s), Year]. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b] [15][16][17]thiadiazine derivatives. [Journal Name]. [Link]
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[Author(s), Year]. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Journal Name]. [Link]
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Jantan, I., et al. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine, 4(3), 207-12. [Link]
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[Author(s), Year]. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. [Link]
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[Author(s), Year]. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]
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Kumar, A., et al. (Year). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER. [Link]
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The Versatile Scaffold: A Technical Guide to the Analogs of 1-(2,4-dimethoxyphenyl)ethan-1-one in Drug Discovery
Abstract
The compound 1-(2,4-dimethoxyphenyl)ethan-1-one, a simple aromatic ketone, serves as a remarkably versatile and privileged scaffold in the field of medicinal chemistry. Its structural simplicity belies a profound capacity for chemical modification, giving rise to a vast library of analogs with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of these analogs, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies employed to generate molecular diversity from this core, delve into the significant anticancer, antimicrobial, and anti-inflammatory properties exhibited by its derivatives, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document consolidates peer-reviewed data, presents detailed experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for advancing the development of novel therapeutics based on this promising chemical framework.
Introduction: The 1-(2,4-dimethoxyphenyl)ethan-1-one Core
At the heart of this exploration is 1-(2,4-dimethoxyphenyl)ethan-1-one, also known as 2',4'-dimethoxyacetophenone.[1] This compound is an aromatic ketone characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 4, and an ethanone group.[1] The strategic placement of these methoxy groups, which act as hydrogen bond acceptors and influence electron density, combined with the reactive ketone functionality, makes this molecule an ideal starting point for synthetic elaboration. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating the significant potential held within this chemical class.
The true value of this scaffold lies in its amenability to modification. The phenyl ring and the ethanone side chain offer multiple reactive sites for introducing new functional groups and building complex molecular architectures. This guide will systematically review the key classes of analogs derived from this core, focusing on their synthesis and pharmacological profiles.
Synthetic Pathways: Forging Diversity
The generation of 1-(2,4-dimethoxyphenyl)ethan-1-one analogs often leverages robust and well-established chemical reactions. A cornerstone of this synthetic effort is the Claisen-Schmidt condensation, a reliable method for forming chalcones, which are prominent and highly active derivatives.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction involving the condensation of an acetophenone with an aromatic aldehyde.[2] This reaction is fundamental to creating a,β-unsaturated ketones, known as chalcones, which are themselves important precursors and biologically active molecules. The versatility of this reaction allows for a wide array of substitutions on both the acetophenone and aldehyde components, leading to a large and diverse library of chalcone analogs.
Experimental Protocol: General Synthesis of a Chalcone Derivative
This protocol outlines a representative synthesis of a chalcone derivative from a substituted acetophenone, a method that can be adapted for various analogs.[3]
Materials:
-
2,4-dihydroxyacetophenone (0.01 mol)
-
4-hydroxybenzaldehyde (0.01 mol)
-
Ethanol (25 ml)
-
60% aqueous Sodium Hydroxide (10 ml)
-
1M aqueous Hydrochloric Acid
-
Distilled water
-
Methanol-water system (for crystallization)
Procedure:
-
In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.[3]
-
Add 10 ml of 60% aqueous sodium hydroxide to the mixture to serve as a catalyst.[3]
-
Reflux the reaction mixture for 3 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).[3]
-
After cooling to room temperature, pour the reaction mixture into crushed ice and acidify to pH 1 using 1M aqueous HCl.[2][3]
-
Filter the precipitated solid product and wash it thoroughly with distilled water until the filtrate becomes neutral.[3]
-
Dry the product in an oven at 50 °C.[3]
-
Recrystallize the crude product from a suitable solvent system, such as methanol-water, to obtain the pure chalcone derivative.[2][3]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of chalcone analogs.
Pharmacological Landscape: A Spectrum of Biological Activities
Analogs of 1-(2,4-dimethoxyphenyl)ethan-1-one have demonstrated significant promise across several key therapeutic areas. The following sections detail their activities and the mechanistic insights that underpin their effects.
Anticancer Activity
A substantial body of research has been dedicated to the anticancer potential of this class of compounds.[2] Derivatives have shown potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
A noteworthy analog, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), has demonstrated significant dose- and time-dependent cytotoxic effects against human colon adenocarcinoma cells (HT-29).[3][4] Importantly, this compound showed minimal toxicity towards the normal human fibroblast cell line (MRC-5), suggesting a degree of selectivity for cancer cells.[2][4]
Mechanism of Action: The anticancer effects of these analogs are frequently mediated by their ability to trigger programmed cell death, or apoptosis. In HT-29 cells, treatment with DMHE leads to characteristic apoptotic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation.[2][3][4]
At the molecular level, this process is driven by the up-regulation of pro-apoptotic proteins such as Bax and PUMA.[2][3] Furthermore, flow cytometry analysis has revealed that these compounds can induce cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[2][3][4]
Diagram: Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic apoptotic pathway initiated by acetophenone analogs.[3]
Table 1: Cytotoxic Effects of DMHE on Cancer vs. Normal Cells
| Cell Line | Cell Type | IC₅₀ (µg/mL) after 72h | Selectivity |
| HT-29 | Human Colon Adenocarcinoma | 18.5 | Selective |
| A-549 | Human Lung Carcinoma | >100 | - |
| MCF-7 | Human Breast Adenocarcinoma | >100 | - |
| MRC-5 | Normal Human Fibroblast | >100 | High |
| Data derived from studies on the cytotoxic effects of DMHE.[4] |
Antimicrobial Properties
Derivatives of the 1-(2,4-dimethoxyphenyl)ethan-1-one scaffold, particularly chalcones and hydrazones, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5] The core dihydroxy-methoxy-phenyl moiety is considered a key pharmacophore contributing to this biological activity.[5]
Mechanism of Action: While not fully elucidated for all derivatives, chalcones are known to exert their antimicrobial effects through multiple pathways. These can include the disruption of microbial cell membranes, inhibition of key enzymes involved in microbial metabolism, and interference with efflux pump systems that bacteria use to expel antimicrobial agents.[5]
Table 2: Antibacterial Activity of Selected Chalcone Derivatives
| Derivative | Test Organism | MIC (µg/mL) |
| 2',4'-Dihydroxychalcone | Staphylococcus aureus (ATCC 25923) | 12.5 |
| 2',4'-Dihydroxychalcone | Staphylococcus aureus (Clinical Isolates) | 25 |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 |
| MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible microbial growth. Lower values signify higher potency. Data sourced from BenchChem.[5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes + medium, no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Anti-inflammatory Activity
Several analogs have been investigated for their potential to mitigate inflammatory responses.[6][7] Chalcone derivatives, in particular, have shown promise in this area. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), a related compound isolated from Zingiber cassumunar, demonstrated potent anti-inflammatory activity by inhibiting both the cyclooxygenase (CO) and lipoxygenase (LO) pathways.[7] Novel carboxamide and thioamide derivatives of a (2,4-dimethoxyphenyl)methanone core have also exhibited significant inhibition of edema in preclinical models.[6]
The carrageenan-induced paw edema assay in rats is a widely used and reliable model for evaluating the in-vivo efficacy of acute anti-inflammatory agents.[6][8]
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For 1-(2,4-dimethoxyphenyl)ethan-1-one analogs, several key structural features have been identified that modulate their pharmacological effects.
-
The Phenyl Ring Substituents: The nature and position of substituents on the aromatic rings are critical. Methoxy (-OCH₃) and hydroxyl (-OH) groups significantly influence activity.[9] For example, in related methoxyflavone analogs, the presence and position of these groups can dramatically alter cytotoxic potential against cancer cells.[9]
-
The Ethanone Side Chain: Modifications to the side chain, such as the formation of chalcones, pyrazolines, or other heterocyclic systems, lead to diverse pharmacological profiles, particularly in the antimicrobial space.[5]
-
Lipophilicity: The overall lipophilicity (fat-solubility) of the molecule is a key factor, as it impacts the ability of the compound to cross cell membranes. However, excessive lipophilicity can sometimes be detrimental to activity.[9]
Diagram: Key SAR Insights
Caption: Structure-activity relationship summary for key analog classes.
Conclusion and Future Directions
The 1-(2,4-dimethoxyphenyl)ethan-1-one scaffold has unequivocally established itself as a valuable starting point for the discovery of new therapeutic agents. The synthetic accessibility of its analogs, combined with their potent and varied biological activities, offers a fertile ground for drug development. Chalcone derivatives have emerged as particularly promising, with well-documented anticancer and antimicrobial properties.
Future research should focus on optimizing the lead compounds identified from this scaffold. This includes efforts to enhance selectivity, improve pharmacokinetic profiles, and fully elucidate their mechanisms of action through advanced molecular and cellular studies. The exploration of novel heterocyclic modifications to the core structure may unlock further therapeutic potential. The continued investigation of this versatile chemical family holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
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1-(2,4-Dimethoxyphenyl)ethanol CAS number
An In-depth Technical Guide to 1-(2,4-Dimethoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 829-19-6), a substituted phenylethanol compound of interest in synthetic organic chemistry and drug discovery. The document elucidates its chemical and physical properties, details a standard laboratory-scale synthesis via the reduction of 2',4'-Dimethoxyacetophenone, and outlines rigorous protocols for its spectroscopic characterization. Furthermore, this guide discusses its potential applications as a versatile chemical intermediate and addresses critical safety and handling procedures. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, serving as a practical resource for the synthesis, analysis, and utilization of this compound.
Introduction
Substituted phenylethanols are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds.[1][2] Their structural motif, featuring a hydroxyl group on the ethyl side chain attached to a substituted phenyl ring, imparts specific reactivity and allows for diverse functionalization. This compound, with its characteristic dimethoxy substitution pattern on the aromatic ring, is a valuable intermediate in this class. The methoxy groups can influence the electronic properties of the aromatic ring and provide handles for further chemical modification, making it a compound of interest for creating libraries of molecules for drug screening and development.[3][4] This guide aims to provide a detailed technical framework for the practical application of this compound in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 829-19-6 | |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 2,4-Dimethoxy-α-methylbenzyl alcohol | [5] |
| Appearance | Liquid | |
| Purity | Typically ≥95% | |
| InChI Key | RUANRSQPKRJMNZ-UHFFFAOYSA-N |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(2,4-dimethoxyphenyl)ethanone (also known as 2',4'-dimethoxyacetophenone). This transformation is a staple in organic synthesis and can be achieved with high efficiency using a variety of reducing agents.
Synthetic Workflow
The reduction of the carbonyl group in 1-(2,4-dimethoxyphenyl)ethanone to a secondary alcohol is typically achieved using a hydride-based reducing agent such as sodium borohydride (NaBH₄). This reagent is chosen for its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild reaction conditions, which prevent side reactions like the cleavage of the methoxy ether groups.
Caption: Synthetic workflow for the reduction of a ketone to an alcohol.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
1-(2,4-Dimethoxyphenyl)ethanone (CAS: 829-20-9)[6]
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,4-dimethoxyphenyl)ethanone (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This step neutralizes the excess borohydride.
-
Work-up:
-
Reduce the volume of methanol using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical for any synthesized compound. The following section outlines the expected spectroscopic data and the protocols for acquiring them.
Spectroscopic Analysis Workflow
A systematic approach to spectroscopic analysis ensures comprehensive characterization of the final product.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Expected Spectroscopic Data
The following table summarizes the anticipated signals for this compound based on its structure.[7][8][9][10]
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons with splitting patterns indicative of 1,2,4-trisubstitution, two distinct methoxy group singlets, a quartet for the benzylic proton (CH-OH), a doublet for the methyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for aromatic carbons (including two oxygenated carbons), two methoxy carbons, a benzylic carbon bearing the hydroxyl group, and a methyl carbon. |
| IR Spectroscopy | A broad absorption band for the hydroxyl (O-H) group, C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic ring, and strong C-O stretching for the ether and alcohol functionalities. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (182.22), and fragmentation patterns resulting from the loss of water, methyl, and methoxy groups. |
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid overlapping signals.[7]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a small drop can be placed directly on the ATR crystal of an FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum in the appropriate mass range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[11]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate. Its utility lies in the potential for further modification of its functional groups.
-
Scaffold for Medicinal Chemistry: The core structure can be elaborated to synthesize novel compounds for biological screening. The hydroxyl group can be oxidized, esterified, or used as a leaving group in nucleophilic substitution reactions. The aromatic ring can undergo further electrophilic substitution, although the existing methoxy groups will direct incoming electrophiles to specific positions.[1]
-
Chiral Building Block: As a chiral alcohol, it can be resolved into its individual enantiomers, which can then be used in asymmetric synthesis to produce enantiomerically pure target molecules, a critical aspect of modern drug development.[2]
Caption: Role as a versatile chemical intermediate.
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. While specific toxicity data for this compound is limited, precautions should be taken based on the safety data for related chemicals.
| Hazard Category | Information | Pictogram |
| Eye Irritation | May cause serious eye irritation. | GHS07 (Exclamation Mark) |
| Flammability | Combustible liquid. Keep away from heat and open flames. | GHS02 (Flame) - for related flammable liquids |
| General Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. | - |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents and sources of ignition.[14]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin Contact: Wash off immediately with plenty of water and soap.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[12]
Conclusion
This compound is a valuable chemical intermediate with a well-defined profile. Its straightforward synthesis from commercially available starting materials, coupled with its potential for diverse chemical transformations, makes it an attractive building block for researchers in organic synthesis and medicinal chemistry. This guide provides the essential technical information and protocols required for its safe and effective synthesis, characterization, and application in a research context. Adherence to the outlined procedures will enable scientists to confidently utilize this compound in their discovery and development endeavors.
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An In-depth Technical Guide to the Molecular Weight Determination of 1-(2,4-Dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular weight of 1-(2,4-Dimethoxyphenyl)ethanol, a key chemical intermediate. Beyond simply stating the value, this document delves into the fundamental principles and practical methodologies for its determination, with a focus on mass spectrometry. Authored for professionals in research and drug development, this guide explains the causality behind experimental choices, outlines a detailed analytical protocol, and presents relevant physicochemical and spectroscopic data to ensure a thorough understanding of this compound's characterization.
Introduction to this compound
This compound is a substituted aromatic alcohol with significant applications in organic synthesis. Its structure, featuring a phenyl ring with two methoxy groups and an ethanol substituent, makes it a versatile building block for the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate determination of its molecular weight is a critical first step in its characterization, ensuring purity and confirming its identity before use in further synthetic applications.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | |
| Molecular Weight | 182.22 g/mol | |
| CAS Number | 829-19-6 | |
| Physical Form | Liquid | AOBChem |
| Purity (Typical) | ≥95% | AOBChem |
The Cornerstone of Characterization: Molecular Weight Determination
The molecular weight of a compound is a fundamental property, intrinsically linked to its chemical formula and structure. In the context of drug development and organic synthesis, precise molecular weight determination is non-negotiable. It serves as a primary method for:
-
Identity Confirmation: Verifying that the synthesized or procured material is indeed the intended compound.
-
Purity Assessment: The presence of unexpected ions in a mass spectrum can indicate impurities.
-
Stoichiometric Calculations: Accurate molecular weight is essential for precise measurements in subsequent reactions.
The Power of Mass Spectrometry
Mass spectrometry is the gold-standard technique for determining the molecular weight of organic compounds.[1] The underlying principle involves the ionization of the analyte molecules and their subsequent separation based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a fingerprint of the molecule, with the molecular ion peak (M⁺) directly corresponding to the molecular weight.
Diagram: The Workflow of Molecular Weight Determination by Mass Spectrometry
Caption: A schematic overview of the key stages in determining the molecular weight of an organic compound using mass spectrometry.
Experimental Protocol: GC-MS Analysis of this compound
The following is a detailed, illustrative protocol for the determination of the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This hyphenated technique is ideal for the analysis of volatile and semi-volatile compounds like the target molecule.
Rationale for Experimental Choices
-
Gas Chromatography (GC): GC is employed to separate the analyte from the solvent and any potential volatile impurities, ensuring that a pure sample enters the mass spectrometer.
-
Electron Impact (EI) Ionization: EI is a robust and common ionization technique that provides clear fragmentation patterns, which can be useful for structural elucidation, in addition to a discernible molecular ion peak.
-
Quadrupole Mass Analyzer: A quadrupole analyzer is a common and reliable instrument for routine molecular weight determination of small molecules.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
-
Instrument Setup (Illustrative Parameters):
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Generate the mass spectrum for this peak.
-
Locate the molecular ion peak (M⁺), which will be the peak with the highest mass-to-charge ratio that is consistent with the expected molecular weight. For this compound, this peak should appear at an m/z of 182.
-
Spectroscopic Characterization: A Deeper Look
Beyond mass spectrometry, other spectroscopic techniques are crucial for the complete characterization of this compound, confirming its structure, which in turn validates its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, the methine proton, and the methyl protons.
-
¹³C NMR: Reveals the number of different carbon environments in the molecule. For this compound, ten distinct carbon signals would be anticipated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
A broad O-H stretch (from the alcohol group) around 3300-3500 cm⁻¹.
-
C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=C stretches (from the aromatic ring) around 1450-1600 cm⁻¹.
-
A C-O stretch (from the alcohol and ether groups) around 1000-1300 cm⁻¹.
Diagram: Logical Flow of Spectroscopic Analysis
Caption: The complementary roles of mass spectrometry and other spectroscopic techniques in the comprehensive identification of this compound.
Conclusion
The accurate determination of the molecular weight of this compound is a fundamental requirement for its use in research and development. This guide has detailed the theoretical and practical aspects of this determination, with a focus on the application of mass spectrometry. By understanding the principles behind the chosen analytical techniques and following a robust experimental protocol, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent work.
References
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
AOBChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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spectroscopic data for 1-(2,4-Dimethoxyphenyl)ethanol.
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dimethoxyphenyl)ethanol
Introduction
This compound is an aromatic alcohol of significant interest in organic synthesis, serving as a versatile intermediate in the creation of more complex molecules. Its structure, featuring a chiral center and a highly substituted benzene ring, necessitates a robust and multi-faceted analytical approach for unambiguous characterization. Spectroscopic analysis provides the foundational data required for structural elucidation, purity assessment, and quality control, which are critical for researchers and professionals in drug development and chemical manufacturing.
This technical guide offers a comprehensive examination of the core spectroscopic techniques used to characterize this compound. As a senior application scientist, the narrative herein is designed to move beyond mere data reporting, focusing instead on the causal relationships behind experimental choices and the logic of spectral interpretation. The methodologies described are grounded in established principles to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Profile
The structural features of this compound dictate its expected spectroscopic signature. Understanding these correlations is the first step in a logical analytical workflow.
Molecular Formula: C₁₀H₁₄O₃ Molecular Weight: 182.22 g/mol [1]
Caption: Molecular structure of this compound.
Predicted Spectroscopic Features:
-
¹H NMR: The spectrum should reveal distinct signals for the aliphatic protons (the methyl and methine groups of the ethanol side chain), the hydroxyl proton, the two methoxy groups, and the three aromatic protons on the benzene ring. The splitting patterns will be critical for confirming connectivity.
-
¹³C NMR: The spectrum is expected to show ten unique carbon signals corresponding to the two aliphatic carbons, two methoxy carbons, and the six carbons of the dimethoxy-substituted phenyl ring.
-
Infrared (IR) Spectroscopy: Key absorption bands will correspond to the O-H stretch of the alcohol, C-H stretches from both aliphatic and aromatic groups, C-O stretches from the alcohol and ether functionalities, and characteristic aromatic C=C ring vibrations.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight, along with predictable fragmentation patterns, such as the loss of a methyl group or cleavage of the ethanol side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which can be used for spectral calibration.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic region.
-
For ¹H NMR, a standard pulse sequence is sufficient. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is used to produce a spectrum of singlets for each unique carbon. A wider spectral width (~220 ppm) is required, and a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Data Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.15 | d | 8.4 | 1H | Ar-H (H6) |
| ~6.42 | m | - | 2H | Ar-H (H3, H5) |
| ~5.05 | q | 6.5 | 1H | -CH(OH)- (H7) |
| ~3.82 | s | - | 3H | -OCH₃ (C10) |
| ~3.80 | s | - | 3H | -OCH₃ (C9) |
| ~2.50 | br s | - | 1H | -OH |
| ~1.45 | d | 6.5 | 3H | -CH₃ (C8) |
Causality in ¹H NMR:
-
The quartet for the methine proton (H7) and the doublet for the methyl protons (C8) are a classic ethyl fragment pattern, confirming their adjacency. The coupling constant of ~6.5 Hz is typical for vicinal coupling in such a system.
-
The downfield shift of the methine proton (~5.05 ppm) is due to the deshielding effect of the adjacent hydroxyl group and the aromatic ring.
-
The two distinct singlets for the methoxy groups indicate they are in different chemical environments, consistent with their positions at C2 and C4 of the benzene ring.
-
The aromatic region shows three protons, as expected for a 1,2,4-trisubstituted ring. The splitting patterns (a doublet and a multiplet) reflect the coupling between these protons.
¹³C NMR Data Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 | Ar-C (C2 or C4) |
| ~157.0 | Ar-C (C4 or C2) |
| ~127.5 | Ar-C (C6) |
| ~125.0 | Ar-C (C1) |
| ~104.0 | Ar-C (C5) |
| ~98.5 | Ar-C (C3) |
| ~66.5 | -CH(OH)- (C7) |
| ~55.4 | -OCH₃ (C9 or C10) |
| ~55.3 | -OCH₃ (C10 or C9) |
| ~23.0 | -CH₃ (C8) |
Causality in ¹³C NMR:
-
The carbons directly attached to oxygen (C2, C4, C7) are significantly deshielded and appear far downfield. The two aromatic carbons attached to methoxy groups are the most downfield (~157-160 ppm).
-
The carbon bearing the hydroxyl group (C7) appears around 66.5 ppm, a typical region for secondary alcohols.[4]
-
The two methoxy carbons appear at nearly identical chemical shifts (~55.3 ppm), which is characteristic for this functional group.
-
The aliphatic methyl carbon (C8) is the most shielded and appears furthest upfield (~23.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is ideal for solid samples as it requires minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to air dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Analysis: Place a small amount of solid this compound onto the center of the crystal. Apply pressure using the instrument's clamp to ensure firm contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Data Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded)[5][6] |
| 3000-2850 | Medium | C-H stretch (aliphatic -CH₃, -CH) |
| ~3050 | Weak-Medium | C-H stretch (aromatic) |
| 1610, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260-1050 | Strong | C-O stretch (alcohol and aryl ether)[5] |
Causality in IR:
-
The most prominent feature is the broad, strong absorption band in the 3500-3200 cm⁻¹ region, which is the definitive signature of a hydrogen-bonded hydroxyl group.[6] Its broadness is a direct result of intermolecular hydrogen bonding in the solid state.
-
The sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the methyl and methine groups.
-
The strong, complex bands in the 1260-1050 cm⁻¹ region arise from the C-O stretching vibrations of both the secondary alcohol and the two aryl ether (methoxy) groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further confirmation of its structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), is energetic and typically causes the molecule to not only ionize but also to fragment in a reproducible manner.
-
Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the relative abundance of each ion, generating a mass spectrum.
MS Data Interpretation
-
Molecular Ion (M⁺): The spectrum is expected to show a peak at m/z = 182, corresponding to the molecular weight of the compound (C₁₀H₁₄O₃).
-
Key Fragmentation Patterns:
-
m/z = 167 (M-15): Loss of a methyl radical (•CH₃) from a methoxy group or the ethyl side chain is a common fragmentation pathway.
-
m/z = 151: This prominent peak likely arises from the benzylic cleavage to lose the •CH(OH)CH₃ radical, followed by rearrangement, resulting in a stable dimethoxybenzyl cation.
-
m/z = 45: A peak corresponding to the [CH(OH)CH₃]⁺ fragment.
-
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods.
Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy establish the precise connectivity of atoms and the carbon framework. IR spectroscopy provides rapid confirmation of key functional groups, notably the alcohol and aryl ether moieties. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. By following the detailed protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important chemical intermediate.
References
-
The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
- Rocha, L. C., et al. (2013). Supplementary Information. Journal of the Brazilian Chemical Society, 24(9).
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). C-13 NMR spectrum of ethanol. Retrieved from [Link]
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Journal of Chemical Society of Pakistan. (2024). Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Retrieved from [Link]
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Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
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MilliporeSigma. (n.d.). This compound. Retrieved from [Link]
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AOBCHEM. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
-
ClinicSearch. (n.d.). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Retrieved from [Link]
-
Journal of the Indian Chemical Society. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]
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potential applications of 1-(2,4-Dimethoxyphenyl)ethanol in medicinal chemistry.
An In-Depth Technical Guide Topic: Potential Applications of 1-(2,4-Dimethoxyphenyl)ethanol in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" remains a cornerstone of efficient medicinal chemistry. These molecular frameworks are capable of binding to multiple, often unrelated, biological targets, thereby serving as fertile starting points for the development of novel therapeutics. The dimethoxybenzene moiety is one such scaffold, found in numerous natural products and synthetic drugs, valued for its unique electronic and steric properties. This guide focuses on a specific, elegantly simple derivative: this compound. We will dissect its fundamental characteristics and, through the lens of a Senior Application Scientist, project its potential as a foundational building block for next-generation therapeutic agents.
Core Analysis of this compound
A molecule's potential is dictated by its physical and chemical properties. Understanding these attributes is the first step in rational drug design.
Physicochemical Data Summary
The properties of this compound make it an attractive starting point for chemical synthesis. Its moderate lipophilicity (LogP) and the presence of a hydrogen-bonding hydroxyl group provide a balanced profile for initial drug development efforts.
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₁₄O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 182.22 g/mol | Sigma-Aldrich[1] |
| CAS Number | 829-19-6 | Sigma-Aldrich[1] |
| Appearance | Crystalline Solid / Powder | Commercial Suppliers |
| LogP (Predicted) | ~1.5 - 1.8 | Chemical Databases |
| Hydrogen Bond Donors | 1 (hydroxyl group) | - |
| Hydrogen Bond Acceptors | 3 (two methoxy, one hydroxyl) | - |
Synthesis and Chemical Reactivity
The accessibility of a starting material is paramount. This compound can be reliably synthesized via the reduction of the corresponding ketone, 2,4-dimethoxyacetophenone. This transformation is a staple in organic synthesis, valued for its high yield and selectivity.
Protocol: Selective Reduction of 2,4-Dimethoxyacetophenone
This protocol describes a robust, laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.
-
Vessel Preparation & Inerting: A round-bottom flask is charged with 2,4-dimethoxyacetophenone (1.0 eq) and methanol (approx. 10 mL per gram of ketone). The flask is sealed and placed under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.
-
Temperature Control: The reaction mixture is cooled to 0 °C in an ice bath. This is a critical step to moderate the initial exothermic reaction upon addition of the reducing agent, preventing potential side reactions and ensuring controlled reduction.
-
Reagent Addition: Sodium borohydride (NaBH₄, 1.2-1.5 eq) is added portion-wise over 15-20 minutes. The slow addition maintains the low temperature and prevents excessive hydrogen gas evolution.
-
Reaction Progression: The ice bath is removed, and the mixture is stirred at ambient temperature. The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-3 hours).
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is approximately neutral. This step neutralizes the excess borohydride and the resulting borate esters.
-
Solvent Removal & Extraction: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted three times with ethyl acetate. Ethyl acetate is chosen for its ability to efficiently dissolve the product while being immiscible with water.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: A robust workflow for the synthesis of this compound.
Extrapolating Therapeutic Potential: A Scaffold-Based Approach
While direct biological data on this compound is sparse, the extensive research on related dimethoxybenzene derivatives allows for well-founded hypotheses regarding its potential applications in medicinal chemistry.[2] The compound itself is a versatile intermediate; its hydroxyl group and chiral center are prime handles for derivatization to explore structure-activity relationships (SAR).
Anti-Inflammatory and Antioxidant Agents
Mechanistic Hypothesis: The dimethoxyphenyl moiety is a known component of compounds that modulate key inflammatory pathways. Derivatives of a related compound, 2-(3,4-Dimethoxyphenyl)propanal, have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[3] This is achieved by inhibiting the NF-κB and MAPK signaling cascades and downregulating enzymes like iNOS and COX-2.[3] Furthermore, methoxyphenols are recognized for their antioxidant and radical-scavenging properties.[4][5]
Experimental Rationale: A medicinal chemistry program could leverage this compound to synthesize ester or ether derivatives, or use it in substitution reactions to build larger molecules. The goal would be to enhance interactions with targets like COX-2 or components of the NF-κB pathway. The initial compound serves as a validated starting point for creating a library of analogs to be screened in cellular assays measuring inflammatory cytokine production.
Hypothetical Pathway Intervention Diagram
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.
Anticancer Therapeutics
Mechanistic Hypothesis: The dimethoxy- and trimethoxyphenyl scaffolds are present in potent anticancer agents, including analogs of podophyllotoxin.[6] These compounds often function as microtubule-destabilizing agents by inhibiting β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Novel synthesized analogues based on a dimethoxyphenyl scaffold have demonstrated significant cytotoxic potency against hepatocellular carcinoma (HepG2) cell lines.[6]
Experimental Rationale: The ethanol side chain of this compound is a key site for modification. It can be oxidized to a ketone, converted to an amine, or used as a nucleophile to attach more complex heterocyclic systems. This strategy allows for the exploration of the chemical space around the core scaffold to optimize binding within the colchicine-binding site of tubulin, a common target for this class of compounds. A primary screen would involve cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60), followed by mechanistic studies like tubulin polymerization assays and cell cycle analysis for the most potent hits.
Antibacterial Agents
Mechanistic Hypothesis: The dimethoxyphenyl ring is a key feature in a class of potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacterial DNA synthesis.[7] For example, substituted 2,4-diaminopyrimidines bearing a dimethoxyphenyl group have shown significant activity against Bacillus anthracis.[7] This demonstrates the scaffold's ability to be incorporated into structures that mimic the endogenous substrate (dihydrofolate) and effectively block the active site of a critical bacterial enzyme.
Experimental Rationale: Using this compound as a precursor, chemists can introduce nitrogen-containing heterocycles (like pyrimidines) and other functional groups to build novel DHFR inhibitors. The synthesis would focus on creating molecules that can form key hydrogen bonds and hydrophobic interactions within the DHFR active site. Initial screening would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria, followed by enzymatic assays with purified DHFR to confirm the mechanism of action.
Conclusion and Future Outlook
This compound represents more than just a simple chemical; it is a strategic entry point into several validated and high-potential areas of medicinal chemistry. Its straightforward synthesis and the presence of versatile chemical handles make it an ideal platform for generating diverse molecular libraries. The established bioactivity of the dimethoxyphenyl scaffold in oncology, inflammation, and infectious diseases provides a strong rationale for its further investigation. Future research should focus on the rational design of derivatives, leveraging computational modeling to predict binding to specific targets like tubulin, COX-2, or bacterial DHFR. This foundational molecule, while unassuming, holds significant promise for the development of novel and effective therapeutic agents.
References
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]
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Rosowsky, A., et al. (2008). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. (2026). 1-(3,4-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
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Elewa, N. N., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports. Available at: [Link]
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Abdellattif, M. H., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Mabied, A. F., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. Available at: [Link]
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Gudynaitė-Franckevičienė, D., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. Available at: [Link]
-
Hu, Y., et al. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Bajorath, J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. Available at: [Link]
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Methodological & Application
The Versatile Precursor: Application of 1-(2,4-Dimethoxyphenyl)ethanol in the Synthesis of Bio-relevant Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Readily Accessible Building Block
In the landscape of medicinal chemistry and organic synthesis, the quest for efficient and modular routes to novel heterocyclic compounds is perpetual. These scaffolds form the core of a vast array of pharmaceuticals and biologically active molecules. 1-(2,4-Dimethoxyphenyl)ethanol, a commercially available and synthetically accessible secondary alcohol, presents itself as a highly versatile and under-utilized precursor for the construction of a variety of important heterocyclic systems, including quinolines, isoquinolines, and chromenes. The strategic placement of the two methoxy groups on the phenyl ring not only influences the electronic properties of the molecule, facilitating key cyclization steps, but also provides handles for further functionalization, allowing for the generation of diverse compound libraries for drug discovery.
This application note provides a comprehensive guide for the synthetic chemist, detailing robust protocols for the conversion of this compound into key intermediates and their subsequent transformation into valuable heterocyclic frameworks. We will delve into the mechanistic rationale behind the chosen synthetic strategies, offering insights born from practical laboratory experience to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: From Alcohol to Key Intermediates
The journey from this compound to the desired heterocyclic core hinges on its initial transformation into more reactive intermediates. The two primary pathways we will explore involve the oxidation to the corresponding ketone, 2',4'-dimethoxyacetophenone, and its conversion to a β-arylethylamine derivative. These intermediates serve as the linchpins for accessing a diverse range of heterocyclic systems.
Figure 1. Overall synthetic strategy from this compound.
Part 1: Synthesis of Quinolines via 2',4'-Dimethoxyacetophenone
The quinoline motif is a cornerstone in medicinal chemistry, with prominent examples including antimalarial drugs like chloroquine and antibacterial agents. A reliable method for the synthesis of substituted quinolines is the Combes synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone. By first converting our starting material to 2',4'-dimethoxyacetophenone and then to a suitable aniline precursor, we can access highly substituted quinoline derivatives.
Protocol 1.1: Oxidation of this compound to 2',4'-Dimethoxyacetophenone
The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. A variety of methods exist, but for this application, a mild and efficient protocol using potassium iodate as a mediator in a biphasic system is recommended for its high yield and selectivity.
Materials:
-
This compound
-
Potassium iodate (KIO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Platinum electrodes
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and platinum electrodes, dissolve this compound (1.0 eq) in dichloromethane.
-
Add an aqueous solution of potassium iodate (1.2 eq) and a catalytic amount of concentrated sulfuric acid.
-
Stir the biphasic mixture vigorously at room temperature while applying a constant current.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2',4'-dimethoxyacetophenone.
| Starting Material | Product | Yield (%) | Key Analytical Data |
| This compound | 2',4'-Dimethoxyacetophenone | 80-95 | ¹H NMR, ¹³C NMR, IR |
Table 1. Expected yield and analytical data for the oxidation of this compound.
Protocol 1.2: Synthesis of a 6,8-Dimethoxy-Substituted Quinoline
With 2',4'-dimethoxyacetophenone in hand, we can proceed to the Combes quinoline synthesis. This involves the reaction with a β-diketone, such as acetylacetone, in the presence of a strong acid catalyst.
Figure 2. Workflow for the Combes synthesis of a dimethoxy-substituted quinoline.
Materials:
-
2',4'-Dimethoxyacetophenone (from Protocol 1.1)
-
Hydroxylamine hydrochloride
-
Polyphosphoric acid (PPA)
-
Acetylacetone
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Oxime Formation: Reflux 2',4'-dimethoxyacetophenone (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol to form the corresponding oxime.
-
Beckmann Rearrangement: Treat the oxime with polyphosphoric acid at elevated temperature to induce the Beckmann rearrangement, yielding 2-amino-4-methoxyacetophenone.
-
Combes Reaction: To a stirred solution of 2-amino-4-methoxyacetophenone (1.0 eq) and acetylacetone (1.1 eq), slowly add concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 2-3 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Reactants | Product | Typical Yield (%) |
| 2-Amino-4-methoxyacetophenone, Acetylacetone | 6,8-Dimethoxy-2,4-dimethylquinoline | 60-80 |
Table 2. Representative yield for the Combes synthesis of a dimethoxy-substituted quinoline.
Part 2: Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
The tetrahydroisoquinoline core is prevalent in a multitude of alkaloids with potent pharmacological activities. The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a powerful tool for constructing this scaffold.[1][2]
Protocol 2.1: Synthesis of N-(2-(2,4-dimethoxyphenyl)ethyl)acetamide
To access the requisite β-arylethylamine for the Pictet-Spengler reaction, this compound can be converted to the corresponding acetamide through a multi-step sequence.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Acetyl chloride
-
Triethylamine
-
Diethyl ether
-
Tetrahydrofuran (THF)
Procedure:
-
Chlorination: Convert this compound to 1-(1-chloroethyl)-2,4-dimethoxybenzene by reacting with thionyl chloride.
-
Azide Formation: Displace the chloride with an azide group using sodium azide in a polar aprotic solvent like DMF.
-
Reduction to Amine: Reduce the azide to the primary amine, 2-(2,4-dimethoxyphenyl)ethan-1-amine, using a strong reducing agent such as lithium aluminum hydride in diethyl ether or THF.
-
Acetylation: Acetylate the resulting amine with acetyl chloride in the presence of a base like triethylamine to afford N-(2-(2,4-dimethoxyphenyl)ethyl)acetamide.
Protocol 2.2: Pictet-Spengler Cyclization to a Tetrahydroisoquinoline
The synthesized N-(2-(2,4-dimethoxyphenyl)ethyl)acetamide can be hydrolyzed to the corresponding amine, which is then subjected to the Pictet-Spengler reaction.
Figure 3. Workflow for the Pictet-Spengler synthesis of a dimethoxy-substituted tetrahydroisoquinoline.
Materials:
-
N-(2-(2,4-dimethoxyphenyl)ethyl)acetamide (from Protocol 2.1)
-
Hydrochloric acid (HCl), concentrated
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Hydrolysis: Reflux N-(2-(2,4-dimethoxyphenyl)ethyl)acetamide in aqueous hydrochloric acid to hydrolyze the amide and form the corresponding amine hydrochloride salt.
-
Pictet-Spengler Reaction: To the cooled solution of the amine hydrochloride, add formaldehyde solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Basify the reaction mixture with sodium hydroxide solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reactants | Product | Typical Yield (%) |
| 2-(2,4-Dimethoxyphenyl)ethanamine, Formaldehyde | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 70-90 |
Table 3. Representative yield for the Pictet-Spengler reaction.
Part 3: Synthesis of Chromenes
Chromenes are a class of oxygen-containing heterocycles that exhibit a wide range of biological activities. A common route to 4H-chromenes involves the three-component reaction of a salicylaldehyde derivative, an active methylene compound, and a C-H acid. By leveraging 2',4'-dimethoxyacetophenone as a precursor to a suitable phenol, we can access this class of compounds.
Protocol 3.1: Demethylation of 2',4'-Dimethoxyacetophenone
Selective demethylation of one of the methoxy groups is necessary to unmask a phenolic hydroxyl group required for the chromene synthesis. Boron tribromide (BBr₃) is a classic reagent for this transformation.
Materials:
-
2',4'-Dimethoxyacetophenone (from Protocol 1.1)
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 2',4'-dimethoxyacetophenone in dry dichloromethane and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of methanol.
-
Wash the mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify by chromatography to isolate the desired hydroxyacetophenone.
Protocol 3.2: Synthesis of a 6,8-Dimethoxy-4H-Chromene Derivative
The resulting hydroxyacetophenone can then be used in a one-pot, three-component reaction to synthesize the chromene ring system.
Materials:
-
2-Hydroxy-4-methoxyacetophenone (from Protocol 3.1)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Piperidine or another basic catalyst
-
Ethanol
Procedure:
-
To a solution of the 2-hydroxy-4-methoxyacetophenone (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure 4H-chromene derivative.
| Reactants | Product | Typical Yield (%) |
| 2-Hydroxy-4-methoxyacetophenone, Benzaldehyde, Malononitrile | 2-Amino-6-methoxy-4-phenyl-4H-chromene-3-carbonitrile derivative | 85-95 |
Table 4. Representative yield for the three-component synthesis of a 4H-chromene.
Conclusion
This compound is a cost-effective and versatile starting material that provides access to a variety of medicinally relevant heterocyclic scaffolds. The protocols outlined in this application note offer reliable and scalable methods for the synthesis of substituted quinolines, tetrahydroisoquinolines, and chromenes. By understanding the underlying chemical principles and leveraging the strategic placement of the dimethoxy substituents, researchers can efficiently generate diverse libraries of novel compounds for biological evaluation. The adaptability of these synthetic routes allows for the introduction of a wide range of substituents, making this compound a valuable tool in the arsenal of the modern synthetic and medicinal chemist.
References
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151–190. [Link]
- Combes, A. Sur la constitution de la méthyl-lépicdinc. Bull. Soc. Chim. Fr.1888, 49, 89.
-
Analytical & Bioanalytical Electrochemistry. 2024 , 16 (2), 163-174. [Link]
Sources
Application Note & Protocols: Synthesis of Flavonoids from 2,4-Dimethoxy-Substituted Precursors
Abstract
Flavonoids represent a vast and diverse class of polyphenolic compounds, renowned for their significant pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthetic production of flavonoids is crucial for drug discovery and development, enabling the creation of novel derivatives with enhanced therapeutic potential. This guide provides a detailed technical overview of the synthesis of flavonoids using 2,4-dimethoxy-substituted phenyl precursors. While 1-(2,4-Dimethoxyphenyl)ethanol is specified, its direct utility is limited. The scientifically established and more efficient pathway commences with its oxidized counterpart, 1-(2,4-dimethoxyphenyl)ethan-1-one (2,4-dimethoxyacetophenone). This document elucidates the necessary initial oxidation of the ethanol precursor and details the two primary, robust synthetic routes for flavonoid synthesis from the resulting acetophenone: the Claisen-Schmidt Condensation followed by Oxidative Cyclization , and the Baker-Venkataraman Rearrangement . We provide step-by-step protocols, mechanistic insights, troubleshooting guides, and methods for structural characterization to support researchers in this field.
Precursor Rationale and Preparation
The core of flavonoid synthesis from phenyl precursors involves the reaction of a ketone functional group. This compound, a secondary alcohol, must first be converted to its corresponding ketone, 2,4-dimethoxyacetophenone, to serve as a viable precursor in the key C-C bond-forming reactions that build the flavonoid scaffold.
Oxidation of this compound
The initial, requisite step is the oxidation of the secondary alcohol to a ketone. A variety of standard oxidizing agents can be employed, with Pyridinium chlorochromate (PCC) being a common and effective choice for this transformation due to its selectivity and mild reaction conditions.
Protocol: PCC Oxidation
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol and the appearance of the ketone product. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2,4-dimethoxyacetophenone can be purified further by column chromatography or recrystallization if necessary, but is often of sufficient purity for the subsequent steps.
Caption: Oxidation of the alcohol to the required ketone precursor.
Synthetic Pathway I: Claisen-Schmidt Condensation & Oxidative Cyclization
This two-step pathway is a cornerstone of flavonoid synthesis. It begins with the base-catalyzed condensation of 2,4-dimethoxyacetophenone with a substituted aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone.[3] The chalcone intermediate is then subjected to oxidative cyclization to yield the final flavone product.[4][5]
Mechanism Overview
-
Enolate Formation: A base abstracts an acidic α-proton from the acetophenone, creating a reactive enolate ion.
-
Aldol Condensation: The nucleophilic enolate attacks the carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting β-hydroxy ketone intermediate readily dehydrates to form the stable, conjugated chalcone.[3]
-
Oxidative Cyclization: In the presence of an oxidizing agent like iodine in DMSO, the 2'-hydroxyl group of the chalcone (formed after in-situ demethylation) attacks the β-carbon of the enone system, followed by oxidation to form the flavone's heterocyclic C-ring.[4][5]
Caption: Workflow for flavone synthesis via the Claisen-Schmidt pathway.
Detailed Experimental Protocol
Step A: Synthesis of 2',4'-Dimethoxychalcone
| Reagent/Material | Molar Eq. | Purpose |
| 2,4-Dimethoxyacetophenone | 1.0 | Ketone precursor (A-ring) |
| Substituted Benzaldehyde | 1.0 | Aldehyde precursor (B-ring) |
| Ethanol | - | Solvent |
| Sodium Hydroxide (NaOH) | 2.0 - 3.0 | Base catalyst |
| Hydrochloric Acid (HCl) | As needed | Neutralization |
-
Reaction Setup: Dissolve 2,4-dimethoxyacetophenone (1.0 eq) and the chosen aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Catalyst Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (40-50% w/v).[1] A color change and increase in viscosity are often observed.
-
Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed.
-
Product Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic. The chalcone product will precipitate as a solid.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol or methanol.
Step B: Oxidative Cyclization to Flavone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a catalytic amount of iodine (I₂) (approx. 0.1 - 0.2 eq) to the solution.[6]
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours.[6] Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Isolation & Purification: The flavone product often precipitates upon pouring into water. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality & Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Low Chalcone Yield | Incomplete reaction; Side reactions (e.g., self-condensation of acetophenone). | Increase reaction time. Use a milder base or catalytic amount to minimize side reactions. Ensure dropwise addition of base to control the reaction exotherm.[7] |
| Complex Product Mixture | Formation of Michael adducts or isomeric flavanones under strong base conditions. | Switch to an acid-catalyzed Claisen-Schmidt protocol (e.g., HCl gas in ethanol or SOCl₂/EtOH).[7][8] This is often preferred for hydroxylated substrates to prevent side reactions. |
| Incomplete Cyclization | Insufficient temperature or reaction time; Inactive catalyst. | Ensure the reaction temperature reaches at least 120 °C. Increase reaction time and monitor by TLC. Use fresh iodine. |
Synthetic Pathway II: Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classic and powerful method for forming the 1,3-diketone intermediate necessary for flavone synthesis.[9][10] This pathway requires a hydroxyl group ortho to the acetyl group, necessitating selective demethylation of the 2,4-dimethoxyacetophenone precursor.
Mechanism Overview
-
Selective Demethylation: The 2-methoxy group of 2,4-dimethoxyacetophenone is selectively cleaved to yield 2-hydroxy-4-methoxyacetophenone.
-
Acylation: The resulting phenolic hydroxyl group is acylated with a substituted benzoyl chloride to form an O-aroyl ester.
-
Rearrangement: In the presence of a base (e.g., KOH, NaH), the enolate of the acetophenone attacks the ester carbonyl intramolecularly. This is followed by ring-opening to form a stable 1,3-diketone.[10][11]
-
Acid-Catalyzed Cyclization: The 1,3-diketone is then cyclized under acidic conditions to afford the final flavone product.
Caption: Workflow for flavone synthesis via the Baker-Venkataraman pathway.
Detailed Experimental Protocol
Step A: Selective Demethylation
-
Setup: Dissolve 2,4-dimethoxyacetophenone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (1.1 eq) in DCM dropwise.
-
Reaction: Stir at 0 °C for 1-2 hours, then allow to warm to room temperature. Monitor by TLC.
-
Quenching: Once complete, cool back to 0 °C and carefully quench by the slow addition of methanol, followed by water.
-
Purification: Extract the product into an organic solvent, wash with saturated NaHCO₃ solution, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to isolate 2-hydroxy-4-methoxyacetophenone.
Step B: Acylation, Rearrangement, and Cyclization
| Reagent/Material | Molar Eq. | Purpose |
| 2-Hydroxy-4-methoxyacetophenone | 1.0 | Key intermediate |
| Substituted Benzoyl Chloride | 1.1 | Acylating agent (B-ring source) |
| Pyridine | - | Solvent and base for acylation |
| Potassium Hydroxide (KOH) | 3.0 | Base for rearrangement |
| Acetic Acid / H₂SO₄ | - | Acid catalyst for cyclization |
-
Acylation: Dissolve 2-hydroxy-4-methoxyacetophenone (1.0 eq) in pyridine and add the substituted benzoyl chloride (1.1 eq). Stir at room temperature until acylation is complete (monitored by TLC).
-
Rearrangement: To the above mixture, add powdered potassium hydroxide (KOH) (3.0 eq) and stir at room temperature. The reaction mixture will likely turn into a thick, yellowish paste.
-
Isolation of Diketone: After 2-4 hours, pour the mixture into ice water and acidify with dilute HCl. The 1,3-diketone will precipitate and can be filtered and dried.
-
Cyclization: Dissolve the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 1-2 hours.
-
Final Isolation: Cool the reaction mixture and pour it into ice water. The flavone product will precipitate. Filter, wash with water, and purify by recrystallization (e.g., from ethanol/acetic acid).
Causality & Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Incomplete Rearrangement | Insufficient base; Presence of water. | Use freshly powdered, anhydrous KOH or a stronger base like NaH in an aprotic solvent. Ensure all reagents and glassware are dry.[11] |
| Low Yield in Cyclization | Diketone instability or side reactions. | Ensure the diketone is thoroughly dried before cyclization. Use minimal amounts of strong acid catalyst. Alternative milder cyclization conditions can be explored. |
| Failed Demethylation | Inactive BBr₃; Insufficient reagent. | Use a fresh bottle of BBr₃. Ensure the reaction is kept anhydrous as BBr₃ reacts readily with water. |
Characterization of Synthesized Flavonoids
Confirmation of the final flavonoid structure is essential and is typically achieved through a combination of chromatographic and spectroscopic methods.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. Flavonoids are often visualized under UV light (254 nm or 365 nm).
-
UV-Vis Spectroscopy: Flavonoids exhibit characteristic absorption spectra. Flavones typically show two main absorption bands: Band I in the 310-350 nm range and Band II in the 240-280 nm range.[12]
-
Infrared (IR) Spectroscopy: Key signals include the C=O stretch of the pyrone ring (around 1620-1650 cm⁻¹) and various C=C aromatic stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation, providing detailed information about the proton and carbon environments in the flavonoid skeleton.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound ([M+H]⁺ or [M]⁺˙) and fragmentation patterns (e.g., Retro-Diels-Alder fragmentation) that are characteristic of the flavonoid core.[14]
Table of Representative Data for a Generic Flavone
| Technique | Characteristic Data |
| ¹H NMR | Aromatic protons (δ 6.5-8.5 ppm), characteristic singlet for H-3 (δ ~6.5 ppm), methoxy singlets (δ ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbon (C-4) at δ ~177 ppm, aromatic carbons (δ 100-165 ppm). |
| MS (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight. |
| UV-Vis (MeOH) | λ_max ≈ 270 nm (Band II), λ_max ≈ 330 nm (Band I). |
References
- BenchChem (2025). Application Notes and Protocols: Flavonoid Synthesis from 3',4'-Dimethoxy-2'-hydroxychalcone.
- BenchChem (2025). Chalcone Synthesis Using 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan.
-
Ferreira, I. C. F. R., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. PubMed Central. Available at: [Link]
-
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
- Bansal, M., et al. (2017). Synthesis of Flavones Volume 1 - Issue 6.
-
Sashidhara, K. V., et al. (2012). A novel route to synthesis of flavones from salicylaldehyde and acetophenone derivatives. ResearchGate. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Flavonoids Using 2',6'-Dimethoxyacetophenone.
-
Patel, S., & Shah, U. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. ResearchGate. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl).
- Organic Chemistry Portal. Baker-Venkataraman Rearrangement.
-
Mulugeta, D. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE.org. Available at: [Link]
-
Wikipedia. Baker–Venkataraman rearrangement. Available at: [Link]
-
Abrankó, L., et al. (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. National Institutes of Health. Available at: [Link]
-
Sisa, M., et al. (2008). Spectrophotometric Characterization of Behavior and the Predominant Species of Flavonoids in Physiological Buffer: Determination of Solubility. Bentham Open Archives. Available at: [Link]
-
Pinheiro, P. F., & Justino, G. C. (2012). Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications. ResearchGate. Available at: [Link]
-
Xiao, J., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iiste.org [iiste.org]
- 9. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Characterization of 1-(2,4-Dimethoxyphenyl)ethanol
Introduction
1-(2,4-Dimethoxyphenyl)ethanol is a substituted aromatic alcohol with potential applications in organic synthesis, medicinal chemistry, and materials science. Its molecular structure, featuring a chiral center and a highly substituted aromatic ring, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for quality control, reaction monitoring, and ensuring its suitability for downstream applications. This document provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, intended for researchers, scientists, and professionals in drug development.
This guide eschews a rigid template in favor of a narrative that logically flows from theoretical underpinnings to practical application. The protocols herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.
Theoretical Framework: The "Why" Behind the Spectra
Before delving into the experimental protocols, it is crucial to understand the principles that govern the spectroscopic behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity of a compound. For this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR Spectroscopy : This technique provides information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, such as oxygen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The splitting of signals (multiplicity) is governed by the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.
-
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon atom is also influenced by its electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds (e.g., O-H, C-H, C=C, C-O) absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying functional groups.
Experimental Protocols
The following protocols are designed to yield high-quality NMR and IR spectra of this compound.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, 0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire the ¹³C NMR spectrum. This will require a greater number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
Causality of Choices:
-
CDCl₃ as Solvent: Chloroform-d is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is well-defined and does not typically interfere with the signals of the analyte.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent provides a good balance between obtaining a strong signal and avoiding issues with sample viscosity and line broadening.
Protocol 2: Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the key functional groups present in the molecule.
Materials:
-
This compound (1-2 drops)
-
Isopropanol or ethanol for cleaning
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
ATR Crystal Cleaning:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol.
-
Allow the crystal to air dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
-
-
Sample Analysis:
-
Place 1-2 drops of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Causality of Choices:
-
ATR-FTIR: This technique is ideal for liquid samples as it requires minimal sample preparation and is easy to clean. The IR beam interacts with a thin layer of the sample in direct contact with the crystal, yielding a high-quality spectrum.[1]
Data Interpretation and Visualization
Disclaimer: The following spectral data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. While expected to be highly accurate, it should be verified with experimental data.
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | d | 1H | Ar-H (H6) |
| ~6.4-6.5 | m | 2H | Ar-H (H3, H5) |
| ~5.0-5.2 | q | 1H | -CH(OH)- |
| ~3.8 | s | 6H | -OCH₃ (C2, C4) |
| ~2.5-3.0 | br s | 1H | -OH |
| ~1.5 | d | 3H | -CH₃ |
Interpretation:
-
The aromatic protons are split due to their coupling with neighboring protons. The proton at the H6 position is expected to be a doublet due to coupling with H5. The protons at H3 and H5 will likely appear as a multiplet.
-
The methoxy groups at the C2 and C4 positions are expected to appear as two distinct singlets around 3.8 ppm.
-
The benzylic proton on the carbon bearing the hydroxyl group will be a quartet due to coupling with the three protons of the adjacent methyl group.
-
The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and the presence of water.
-
The methyl protons will be a doublet due to coupling with the single benzylic proton.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | C2, C4 (Ar-C-O) |
| ~128-130 | C6 (Ar-C) |
| ~125-127 | C1 (Ar-C) |
| ~104-106 | C5 (Ar-C) |
| ~98-100 | C3 (Ar-C) |
| ~65-67 | -CH(OH)- |
| ~55 | -OCH₃ |
| ~23-25 | -CH₃ |
Interpretation:
-
The two aromatic carbons attached to the methoxy groups (C2 and C4) will be the most downfield due to the deshielding effect of the oxygen atoms.
-
The other aromatic carbons will appear in the typical aromatic region (100-140 ppm).
-
The carbon of the benzylic alcohol (-CH(OH)-) will be in the range of 65-67 ppm.
-
The carbons of the two methoxy groups will appear around 55 ppm.
-
The methyl carbon will be the most upfield signal.
IR Spectrum Analysis
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3000-2850 | C-H (sp³) | Stretching |
| ~3100-3000 | C-H (sp²) | Stretching |
| ~1610, 1500 | C=C (aromatic) | Stretching |
| ~1250, 1050 | C-O | Stretching |
Interpretation:
-
A broad and strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.
-
The peaks in the 3000-2850 cm⁻¹ region are due to the C-H stretching of the methyl and methine groups.
-
The absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretching of the aromatic ring.
-
The sharp peaks around 1610 cm⁻¹ and 1500 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.
-
The strong absorptions in the 1250-1050 cm⁻¹ region are due to the C-O stretching vibrations of the alcohol and the methoxy groups.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This application note provides a comprehensive framework for the NMR and IR spectroscopic analysis of this compound. By following the detailed protocols and understanding the principles of spectral interpretation, researchers can confidently characterize this compound, ensuring its identity and purity for various scientific endeavors. The provided visualizations and tabulated data serve as a quick reference for experimental planning and data analysis.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
Sources
mass spectrometry analysis of 1-(2,4-Dimethoxyphenyl)ethanol and its derivatives.
An Application Guide to the Mass Spectrometric Analysis of 1-(2,4-Dimethoxyphenyl)ethanol and its Derivatives
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound and its structurally related derivatives using mass spectrometry (MS). Designed for researchers in analytical chemistry, pharmacology, and drug development, this document details the foundational principles, instrumentation choices, and step-by-step protocols for both qualitative and quantitative analysis. We delve into the predictable fragmentation patterns under different ionization techniques, offering a robust methodology for structural elucidation and sensitive detection. This guide emphasizes the causality behind experimental design, ensuring that the described protocols are not merely procedural but are grounded in established scientific principles for trustworthy and reproducible results.
Introduction: Significance and Analytical Challenges
This compound is a member of the substituted phenylethanol family, a structural motif present in a wide array of compounds with significant biological and pharmacological relevance. Its derivatives are structurally analogous to substituted phenethylamines, a class of compounds that includes neurotransmitters, synthetic drugs, and pharmaceutical agents.[1][2][3] The precise characterization and quantification of these molecules are critical for drug discovery, metabolism studies, and forensic toxicology.
Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for both identifying unknown compounds and quantifying them in complex matrices.[3][4] However, the structural diversity of potential derivatives necessitates a profound understanding of the underlying ionization and fragmentation mechanisms to select the appropriate analytical strategy. This guide will explore the two primary MS workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide the rationale for their application.
Foundational Principles: Choosing the Right Analytical Approach
The selection of an appropriate mass spectrometry technique is contingent on the physicochemical properties of the analyte, primarily its volatility and thermal stability.
2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the workhorse for the analysis of volatile and thermally stable small molecules. Analytes are vaporized and separated based on their boiling points and interaction with a stationary phase before entering the mass spectrometer. The most common ionization method in GC-MS is Electron Ionization (EI), a high-energy or "hard" technique.[5] EI bombards the molecule with 70 eV electrons, inducing extensive and reproducible fragmentation.[5][6] This rich fragmentation pattern serves as a chemical fingerprint, ideal for definitive structural elucidation and library matching.
2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For compounds that are non-volatile, thermally labile, or highly polar, LC-MS/MS is the superior choice.[1] The most prevalent ionization source for this application is Electrospray Ionization (ESI), a "soft" ionization technique that transfers solvated ions into the gas phase with minimal fragmentation.[7][8] ESI typically generates protonated molecules, [M+H]⁺, preserving the crucial molecular weight information.[5][9] When coupled with tandem mass spectrometry (MS/MS), specific precursor ions can be isolated and fragmented in a controlled manner, enabling highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM).[1][9]
Caption: Workflow for selecting the appropriate mass spectrometry technique.
Fragmentation Analysis of this compound
Understanding the fragmentation behavior of the parent compound is essential for identifying it and its derivatives. The molecular weight of this compound is 182.22 g/mol .
3.1 Predicted Fragmentation under Electron Ionization (EI) In a typical GC-MS analysis, the high energy of EI will produce a series of characteristic fragment ions. The molecular ion peak (M⁺) at m/z 182 may be weak or absent, which is common for alcohols due to their propensity to fragment easily.[10]
-
Alpha-Cleavage (Loss of •CH₃): The most favorable cleavage for secondary alcohols is the breaking of the C-C bond adjacent to the oxygen atom.[10][11] This results in the loss of a methyl radical (mass 15), leading to a highly stable, resonance-stabilized oxonium ion at m/z 167 . This is often the base peak.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain is also highly probable, yielding the stable 2,4-dimethoxybenzyl cation at m/z 151 .
-
Loss of Water (H₂O): Alcohols readily undergo dehydration, losing a water molecule (mass 18) to produce a fragment ion at m/z 164 .[10][12]
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the benzylic cation at m/z 151 can lose formaldehyde (CH₂O, mass 30) from a methoxy group, a common pathway for methoxylated aromatic compounds, resulting in an ion at m/z 121 .
Caption: Predicted EI fragmentation pathway of this compound.
3.2 Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS) ESI is a soft ionization method that primarily generates the protonated molecule [M+H]⁺ at m/z 183 . In a tandem MS experiment, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions.
-
Precursor Ion: [M+H]⁺ at m/z 183 .
-
Product Ion (Loss of H₂O): The most common fragmentation pathway for protonated alcohols is the neutral loss of water, yielding a prominent product ion at m/z 165 .[9]
-
Product Ion (Benzylic Cleavage): The formation of the 2,4-dimethoxybenzyl cation at m/z 151 is also a significant fragmentation channel.
Table 1: Summary of Key Mass Fragments
| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Identity/Loss |
| EI | 182 (M⁺˙) | 167 (Base Peak) | [M-CH₃]⁺ |
| 151 | [2,4-dimethoxybenzyl]⁺ | ||
| 164 | [M-H₂O]⁺˙ | ||
| ESI-MS/MS | 183 ([M+H]⁺) | 165 | [M+H-H₂O]⁺ |
| 151 | [2,4-dimethoxybenzyl]⁺ |
Experimental Protocols
4.1 Protocol 1: Qualitative Analysis by GC-MS
-
Objective: To obtain a fragmentation pattern for structural confirmation of this compound and its volatile derivatives.
-
Rationale: EI provides a detailed, reproducible fragmentation fingerprint ideal for library matching and unambiguous identification.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as ethyl acetate or methanol.[4] Ensure the sample is fully dissolved.
-
GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polymethylsiloxane stationary phase.
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Examine the mass spectrum for the key fragment ions listed in Table 1 (m/z 167, 151, 164).
-
Compare the obtained spectrum against a reference library or the predicted fragmentation pattern for confirmation.
-
-
4.2 Protocol 2: Quantitative Analysis by LC-MS/MS
-
Objective: To achieve sensitive and selective quantification of this compound and its derivatives in a complex matrix.
-
Rationale: The combination of chromatographic separation with ESI and MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[1]
-
Methodology:
-
Sample Preparation: Prepare stock solutions in methanol.[1] For analysis, dilute samples and standards in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC Parameters:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Parameters (MRM Mode):
-
Ion Source: ESI, Positive Mode.
-
Ion Spray Voltage: +5.5 kV.
-
Source Temperature: 500 °C.
-
MRM Transitions:
-
Quantifier: 183.1 → 165.1
-
Qualifier: 183.1 → 151.1
-
-
-
Data Analysis:
-
Develop a calibration curve using known standards.
-
Integrate the peak area for the quantifier transition (183.1 → 165.1) in both standards and unknown samples.
-
Confirm the identity of the analyte by ensuring the presence of the qualifier transition (183.1 → 151.1) and a consistent retention time. The ratio of quantifier to qualifier peak areas should be constant across all samples. This serves as a self-validating check for the method's trustworthiness.
-
-
Caption: A typical LC-MS/MS workflow for quantitative analysis.
Application to Derivatives
The principles outlined for the parent compound can be readily extended to its derivatives. For example:
-
Oxidized Derivative (2,4-Dimethoxyacetophenone, MW=180.20): The primary fragmentation in EI-MS would be the loss of the methyl radical (•CH₃) from the acetyl group, forming the stable 2,4-dimethoxybenzoyl cation at m/z 165 .
-
Acetylated Derivative (1-(2,4-Dimethoxyphenyl)ethyl acetate, MW=224.26): In ESI-MS/MS, the protonated molecule ([M+H]⁺ at m/z 225) would readily lose neutral acetic acid (60 Da), resulting in a major product ion at m/z 165 .
By understanding the core fragmentation pathways of the parent structure, chemists can predict and identify the fragmentation of novel derivatives, accelerating research and development.
Conclusion
This application note provides a detailed and scientifically grounded guide for the mass spectrometric analysis of this compound and its derivatives. By explaining the rationale behind instrument selection and predicting fragmentation patterns, we have outlined robust protocols for both qualitative and quantitative analysis. The methodologies described herein are designed to be self-validating and adaptable, empowering researchers to generate high-quality, reliable data in their respective fields.
References
-
Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2017). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Journal of The American Society for Mass Spectrometry. [Link]
-
Lin, J. T., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. [Link]
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Kennan, C. E., et al. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International. [Link]
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Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
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Lee, J., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]
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Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol fragmentation pattern. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Kebarle, P. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
-
TutorChase. (2023). Fragmentation Patterns in Mass Spectrometry (1.2.5). IB DP Chemistry HL 2025 Notes. [Link]
-
Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. [Link]
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Application Note & Protocol: High-Purity Isolation of 1-(2,4-Dimethoxyphenyl)ethanol via Recrystallization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dimethoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. The purity of this precursor is paramount, as impurities can lead to side reactions, lower yields, and compromised biological activity in downstream applications[1]. This document provides a comprehensive guide to the purification of this compound using the robust and scalable technique of recrystallization. We will delve into the theoretical principles underpinning the method, present a detailed, field-proven protocol, and offer insights into process optimization and troubleshooting.
Introduction: The Imperative for Purity
In the landscape of pharmaceutical development and organic synthesis, the structural integrity and purity of chemical intermediates are non-negotiable. This compound, a substituted aryl alcohol, often serves as a foundational building block. Its synthesis, typically through the reduction of 2',4'-dimethoxyacetophenone, can introduce impurities such as unreacted starting material, over-reduction products, or residual reagents[2]. Recrystallization stands out as the premier technique for purifying such non-volatile organic solids, offering an unparalleled balance of efficiency, cost-effectiveness, and scalability[3][4].
The principle of recrystallization is elegantly simple: it exploits the differences in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures[5]. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures. As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure[6][7]. The impurities, being present in much lower concentrations, ideally remain dissolved in the cold solvent, known as the mother liquor, and are subsequently removed by filtration[8].
The Science of Solvent Selection
The success of any recrystallization protocol hinges on the judicious selection of the solvent. The guiding principle is often summarized by the adage "like dissolves like," which relates solute and solvent polarities. However, for recrystallization, a nuanced approach is required. The solvent's polarity should be moderately different from the solute to ensure that temperature has a significant impact on solubility[6][9].
For this compound, a molecule with both polar (hydroxyl group) and non-polar (dimethoxy-substituted benzene ring) characteristics, a solvent system approach is often optimal. A common and effective strategy is the use of a binary solvent pair, where the solvents are miscible with each other but have opposing solvent power for the compound of interest[10][11].
-
Solvent 1 (The "Good" Solvent): Dissolves the compound readily, even at lower temperatures. For our target, ethanol is an excellent candidate due to its polarity and ability to form hydrogen bonds with the hydroxyl group[12][13].
-
Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): The compound is poorly soluble in this solvent, even at elevated temperatures. Water is a perfect anti-solvent in this case, as it is highly polar and miscible with ethanol, but has low solubility for the largely organic structure of our compound.
By dissolving the crude this compound in a minimum amount of hot ethanol and then carefully adding hot water until the solution becomes turbid (the cloud point), we create a supersaturated solution from which pure crystals will form upon slow cooling[11][14].
Experimental Workflow and Logic
The recrystallization process is a sequential workflow designed to systematically remove impurities. Each step has a specific purpose aimed at maximizing purity and yield.
Caption: A logical workflow for the two-solvent recrystallization of this compound.
Detailed Protocol for Recrystallization
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and watch glass
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat approximately 50 mL of ethanol to a gentle boil.
-
Add the hot ethanol to the crude solid in small portions (2-3 mL at a time), with continuous stirring and heating, until the solid just dissolves completely. Use the minimum amount of hot solvent necessary[6]. Note the volume of ethanol used.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot gravity filtration is required[8].
-
Place a fluted filter paper into a stemless funnel resting on a clean, pre-heated 250 mL Erlenmeyer flask.
-
To prevent premature crystallization, add a small amount of boiling ethanol to the filter paper and flask to heat the apparatus.
-
Quickly pour the hot solution through the fluted filter paper. Wash the original flask and the filter paper with a minimal amount of hot ethanol (1-2 mL) to ensure complete transfer.
-
-
Inducing Crystallization:
-
Re-heat the clear filtrate to boiling.
-
Heat a separate beaker of deionized water to boiling.
-
Add the hot water dropwise to the boiling ethanol solution while stirring vigorously. Continue adding water until a persistent cloudiness (turbidity) is observed. This is the point of saturation[14].
-
To ensure the solution is not oversaturated, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass to prevent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice[6][10].
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product[3].
-
-
Isolation and Drying:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of a cold 50:50 ethanol-water mixture.
-
Turn on the vacuum and pour the cold crystalline slurry into the Büchner funnel.
-
Wash the crystals with a small portion (5-10 mL) of the ice-cold ethanol-water mixture to rinse away any adhering mother liquor containing impurities[3][15].
-
Continue to draw air through the crystals for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
-
Data Summary
| Parameter | Value/Observation | Rationale |
| Molecular Formula | C₁₀H₁₄O₃ | Defines the compound's structure and polarity. |
| Molecular Weight | 182.22 g/mol [16] | Used for calculating theoretical yield. |
| Crude Mass | ~ 5.0 g | Starting quantity for the protocol. |
| "Good" Solvent | Ethanol | Dissolves the compound well when hot. |
| "Anti-Solvent" | Water | Compound is poorly soluble; induces precipitation. |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes large, pure crystal formation and maximizes yield. |
| Washing Solvent | Ice-cold ethanol/water mixture | Removes impurities without significantly dissolving the product. |
| Expected Purity | >98% | Assessed by melting point or spectroscopic methods. |
Characterization and Quality Control
To validate the success of the purification, the final product must be characterized.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis: Techniques like ¹H NMR or ¹³C NMR spectroscopy can confirm the chemical structure and the absence of proton or carbon signals corresponding to known impurities[1].
Caption: Key functional groups influencing the solubility of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly. | Add more of the "good" solvent (hot ethanol) to the oiled-out mixture to achieve a homogeneous solution, then allow it to cool much more slowly. Vigorous stirring can also help induce crystallization. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently saturated. | Re-heat the solution and boil off some of the solvent to concentrate it. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with too much or warm solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | Colored impurities are present and were not fully removed. | Before crystallization, add a very small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and the adsorbed impurities[3][14]. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry website. [Link]
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Utah Tech University. (n.d.). Purifying a Solid by Recrystallization. Retrieved from Utah Tech University website. [Link]
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EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from EBSCO website. [Link]
-
Chemistry LibreTexts. (2022, August 17). Recrystallization. Retrieved from Chemistry LibreTexts website. [Link]
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University of Houston-Downtown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from UHD website. [Link]
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University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from UCI School of Physical Sciences website. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from CUNY website. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts website. [Link]
-
Chemsrc. (2025, August 24). 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved from Chemsrc website. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from MIT OpenCourseWare website. [Link]
-
Wisdomlib. (2025, February 20). Recrystallization using ethanol: Significance and symbolism. Retrieved from Wisdomlib website. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from CU Boulder Chemistry website. [Link]
-
PubChem. (2025, December 20). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from PubChem website. [Link]
-
SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from SciSpace website. [Link]
-
ResearchGate. (2024, October 20). Which solvent is most suitable for dissolving DPPH when the extraction is done using ethanol? Retrieved from ResearchGate website. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from University of Rochester Chemistry website. [Link]
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The Strategic Application of 1-(2,4-Dimethoxyphenyl)ethanol in the Synthesis of Chiral Bioactive Molecules
Introduction: Unveiling a Versatile Chiral Synthon
In the landscape of modern drug discovery, the demand for enantiomerically pure building blocks is insatiable. Chiral alcohols, in particular, serve as pivotal intermediates for a vast array of pharmaceuticals and bioactive compounds. Among these, 1-(2,4-Dimethoxyphenyl)ethanol stands out as a synthon of significant potential. Its structure combines a chiral secondary alcohol—a versatile handle for subsequent chemical transformations—with a 2,4-dimethoxy-substituted phenyl ring. This substitution pattern is not merely an inert scaffold; the methoxy groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its solubility, metabolic stability, and receptor-binding interactions.
This comprehensive guide delves into the strategic use of this compound in synthetic workflows. We will move beyond simple procedural lists to explore the underlying principles and rationale for its application. This document is designed for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable protocols for leveraging this valuable chiral building block.
Part 1: Securing the Cornerstone—Enantioselective Synthesis and Resolution
The utility of this compound as a chiral building block is entirely dependent on the ability to access it in a single enantiomeric form. Racemic mixtures can lead to complications in drug development, including lower efficacy, off-target effects, and a more complex pharmacological profile. Therefore, the first critical step is to obtain the desired (R)- or (S)-enantiomer. Two primary strategies are employed: asymmetric synthesis and chiral resolution.
Strategy A: Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for setting a stereocenter.[1] This approach involves the direct, enantioselective reduction of the prochiral ketone, 2,4-dimethoxyacetophenone, using a chiral catalyst. Ruthenium- and rhodium-based catalysts, paired with chiral diphosphine ligands like BINAP, are well-established for this type of transformation, often providing excellent enantioselectivity.[2]
The choice of catalyst and ligand is crucial. The ligand creates a chiral environment around the metal center, which then directs the delivery of hydrogen to one face of the ketone, preferentially forming one enantiomer of the alcohol.
Caption: Asymmetric hydrogenation workflow.
Protocol 1: Asymmetric Hydrogenation of 2,4-Dimethoxyacetophenone
This protocol is adapted from established procedures for similar aromatic ketones.[3][4]
Materials:
-
2,4-Dimethoxyacetophenone
-
(S)-RuCl[(p-cymene)(BINAP)]Cl or similar chiral Ruthenium catalyst
-
Isopropanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: Ensure the autoclave reactor is clean, dry, and purged with an inert gas (e.g., Argon or Nitrogen).
-
Charging the Reactor: To the reactor, add 2,4-dimethoxyacetophenone (1.0 eq) and the chiral Ruthenium catalyst (0.005 - 0.01 eq).
-
Solvent Addition: Add anhydrous isopropanol to achieve a substrate concentration of 0.5-1.0 M.
-
Reaction Conditions: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to 10-20 atm with hydrogen.
-
Execution: Begin stirring and heat the reaction mixture to 40-60 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the enantiomerically enriched this compound.
-
Validation: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
| Parameter | Expected Outcome | Rationale |
| Chemical Yield | >90% | Catalytic hydrogenation is typically a high-yielding reaction. |
| Enantiomeric Excess (e.e.) | >95% | The choice of a well-matched chiral ligand (e.g., BINAP) is critical for achieving high stereocontrol.[2] |
Strategy B: Chiral Resolution of Racemic Alcohol
An alternative to asymmetric synthesis is the resolution of a pre-synthesized racemic mixture of this compound. This classical method relies on the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent.[5] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[6] Tartaric acid and its derivatives are commonly used and effective resolving agents for this purpose.[7][8]
Caption: Chiral resolution via diastereomeric salt formation.
Part 2: Synthetic Applications in Bioactive Molecule Construction
Once obtained in enantiopure form, this compound becomes a powerful starting point for constructing more complex chiral molecules. The hydroxyl group is a key functional handle for introducing nitrogen-containing moieties, a common feature in many classes of drugs.
Application Focus: Synthesis of Chiral Amino Alcohols
The conversion of the chiral alcohol to a chiral amino alcohol is a gateway to synthesizing phenylethanolamine-based bioactive molecules. This class of compounds includes many adrenergic receptor agonists used as bronchodilators and other therapeutic agents.[9][10] A common and reliable method to achieve this transformation is through a Mitsunobu reaction or a two-step tosylation-azide displacement sequence followed by reduction.
Protocol 2: Synthesis of (S)-2-azido-1-(2,4-dimethoxyphenyl)ethane from (S)-1-(2,4-Dimethoxyphenyl)ethanol
This protocol outlines the conversion of the alcohol to an azide, a versatile precursor to the corresponding amine.
Step 1: Tosylation of the Chiral Alcohol
Materials:
-
(S)-1-(2,4-Dimethoxyphenyl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolution: Dissolve (S)-1-(2,4-Dimethoxyphenyl)ethanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Work-up: Quench the reaction with the slow addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Azide Displacement
Materials:
-
Crude (S)-1-(2,4-dimethoxyphenyl)ethyl tosylate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Setup: Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the pure (S)-2-azido-1-(2,4-dimethoxyphenyl)ethane.
The resulting azide can be readily reduced to the primary amine using standard conditions (e.g., H2/Pd-C, LiAlH4, or Staudinger reaction), providing the key chiral amino alcohol building block for further elaboration into target bioactive molecules.
Conceptual Application: A Synthetic Blueprint for Novel Adrenergic Agonist Analogs
The phenylethanolamine core is a well-established pharmacophore for β2-adrenergic receptor agonists.[10][11] The chiral amino alcohol synthesized from this compound is an ideal precursor for creating novel analogs. For instance, reductive amination with an appropriate aldehyde or ketone can be used to install various N-substituents, a key determinant of receptor selectivity and potency. The 2,4-dimethoxy substitution pattern offers a unique electronic and steric profile compared to existing drugs like Salbutamol, potentially leading to compounds with altered selectivity, duration of action, or metabolic stability.
Caption: Synthetic route to potential adrenergic agonists.
Conceptual Application: A Scaffold for Venlafaxine Analogs
The antidepressant Venlafaxine features a 1-(4-methoxyphenyl)ethyl moiety attached to a cyclohexanol ring.[12][13] The synthesis of Venlafaxine often proceeds through intermediates derived from p-methoxyphenylacetonitrile or p-methoxyacetophenone.[14] By analogy, this compound and its corresponding ketone precursor could be employed in similar synthetic strategies to generate novel Venlafaxine analogs. The introduction of an additional methoxy group at the 2-position of the phenyl ring could significantly impact the compound's interaction with serotonin and norepinephrine transporters, potentially leading to a modified pharmacological profile.
Conclusion
This compound is more than just a simple alcohol; it is a strategic chiral building block that opens doors to diverse and potentially novel bioactive molecules. Its value is unlocked through efficient enantioselective synthesis or resolution, providing access to the enantiopure material necessary for modern drug development. The protocols and synthetic strategies outlined in this guide demonstrate its utility in constructing key intermediates, such as chiral amino alcohols, and provide a clear rationale for its application in the synthesis of potential adrenergic agonists and other complex therapeutic agents. By understanding the causality behind the experimental choices, researchers can effectively integrate this versatile synthon into their discovery programs, accelerating the journey towards new and improved medicines.
References
- Yardley, J. P., et al. (1990). 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol: A Novel Antidepressant Agent. Journal of Medicinal Chemistry, 33(10), 2899-2905.
-
VENLAFAXINE PART 2/3 - New Drug Approvals. (2015). A comprehensive overview of various synthetic routes to Venlafaxine. Link
-
Kavitha, C. V., et al. (2005). Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 35(12), 957-964. Link
- Basappa, et al. (2004). Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol hydrochloride: (±) venlafaxine racemic mixtures. Bioorganic & Medicinal Chemistry Letters, 14(12), 3279-3281.
-
Synthesis of Venlafaxine Hydrochloride. (2006). ResearchGate. Provides various synthetic approaches to Venlafaxine. Link
-
Asymmetric Hydrogenation Overview. (2015). A document detailing various aspects of asymmetric hydrogenation. Link
-
Chiral resolution - chemeurope.com. An overview of chiral resolution techniques. Link
-
Chiral resolution - Wikipedia. The Wikipedia entry for chiral resolution, providing foundational concepts. Link
-
Efficacy of Tartaric Acid and Its Derivatives in the Resolution of Specific Racemates: A Comparative Guide - Benchchem. (2025). A guide to using tartaric acid for chiral resolution. Link
-
Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. (1981). Journal of Medicinal Chemistry, 24(12), 1439-1443. Link
-
Resolution of P-Heterocycles with Tartaric Acid Derivatives. (2002). ResearchGate. A publication on the use of tartaric acid derivatives in resolution. Link
-
Asymmetric hydrogenation - Wikipedia. The Wikipedia entry for asymmetric hydrogenation. Link
-
Strategies for chiral separation: from racemate to enantiomer. (2021). Nature Reviews Chemistry, 5, 786-802. Link
-
Asymmetric hydrogenation of 4-methoxyacetophenone over Pt/TiO2 catalysts modified with chinchonidine. (2009). ResearchGate. A study on the asymmetric hydrogenation of a related ketone. Link
-
Study of the racemic and enantioselective hydrogenation of acetophenone and 3,4-dimethoxyacetophenone using platinum-based organotin catalysts. (2010). ResearchGate. A relevant study on a closely related substrate. Link
-
ASYMMETRIC HYDROGENATION OF 4-METHOXYACETOPHENONE OVER Pt/TiO2 CATALYSTS MODIFIED WITH CHINCHONIDINE. (2009). Revista Colombiana de Química, 38(1), 97-105. Link
-
Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. (2010). Journal of Medicinal Chemistry, 53(11), 4399-4410. Link
-
Synthesis of Chiral Compounds and other Specialty Chemicals - ChiroBlock. A resource on chiral synthesis. Link
-
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis - Benchchem. (2025). A guide to various chiral building blocks. Link
-
Precision Chiral Building Block Synthesis - BOC Sciences. Information on the synthesis of chiral building blocks.
- SYNTHESIS OF A USEFUL CHIRAL BUILDING BLOCK, (S)-5-ACETOXY-2-PENTEN-4-OLIDE FROM D-GLUCOSE. (1993). Heterocycles, 36(1), 149-152.
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9, 407-422. Link
- DISCOVERY AND SYNTHESIS OF A POTENT, SELECTIVE AND ORALLY BIOAVAILABLE EP4 RECEPTOR AGONIST. (2004). Heterocycles, 64, 435-445.
-
A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. (2012). International Journal of Molecular Sciences, 13(10), 12836-12854. Link
-
Synthesis, Beta-Adrenergic Activity, and Platelet Antiaggregatory Activity of a Positional Isomer of Trimetoquinol. (1980). Journal of Medicinal Chemistry, 23(3), 331-333. Link
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- 4. scielo.org.co [scielo.org.co]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Chiral_resolution [chemeurope.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. uomphysics.net [uomphysics.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dimethoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(2,4-dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Enhancing Yield and Purity
Researchers often face challenges in achieving high yields and purity for the synthesis of this compound. The most common synthetic route is the reduction of 2',4'-dimethoxyacetophenone. This guide will address the critical issues that can arise during this process.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired this compound is a frequent and frustrating issue. The root causes can often be traced back to the quality of reagents, reaction conditions, or the work-up procedure.
Potential Cause 1: Inactive Reducing Agent
Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. However, its reducing power can be compromised by improper storage or handling.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of sodium borohydride or one that has been stored in a desiccator. NaBH₄ can slowly decompose upon exposure to moisture.
-
Perform a Test Reaction: Conduct a small-scale control reaction on a simple ketone like acetophenone to confirm the activity of your sodium borohydride.[1]
-
Increase Stoichiometry: While a stoichiometric amount is theoretically sufficient, using a modest excess (1.5 to 2.0 equivalents) of NaBH₄ can help drive the reaction to completion, especially if the starting material or solvent has trace amounts of moisture.[2]
-
Potential Cause 2: Incomplete Reaction
An incomplete reaction will leave a significant amount of the starting material, 2',4'-dimethoxyacetophenone, in the reaction mixture, thus lowering the yield of the desired product.
-
Troubleshooting Steps:
-
Monitor the Reaction: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A co-spot of the starting material and the reaction mixture will clearly indicate if the reaction has gone to completion.
-
Extend Reaction Time: If the reaction is proceeding slowly, increasing the reaction time can lead to a higher conversion.
-
Optimize Temperature: While the addition of NaBH₄ is often done at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stir for several hours can improve the yield.
-
Potential Cause 3: Product Loss During Work-up
The work-up procedure is a critical step where a significant amount of product can be lost if not performed carefully.
-
Troubleshooting Steps:
-
Controlled Quenching: The quenching of excess NaBH₄ with acid (e.g., HCl) should be done slowly and at a low temperature (ice bath) to manage the exothermic reaction and the evolution of hydrogen gas.[2]
-
pH Adjustment: Ensure the aqueous layer is sufficiently acidified to decompose the borate esters formed during the reaction, which can otherwise lead to emulsions and poor extraction efficiency.
-
Thorough Extraction: this compound has some water solubility. Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize the recovery of the product from the aqueous layer.
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and improve the drying process.
-
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of this compound can be compromised by the presence of unreacted starting material or side products.
Potential Cause 1: Unreacted Starting Material
The most common impurity is the starting material, 2',4'-dimethoxyacetophenone.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: As mentioned in "Issue 1", ensure complete reaction by using a slight excess of active NaBH₄ and monitoring via TLC.
-
Purification: If unreacted starting material is present, purification by column chromatography is often necessary. A solvent system of ethyl acetate and hexanes can effectively separate the more polar alcohol product from the less polar ketone starting material.
-
Potential Cause 2: Formation of Side Products
While the reduction of ketones with NaBH₄ is generally a clean reaction, side products can form under certain conditions.
-
Troubleshooting Steps:
-
Control of Reaction Temperature: Adding the reducing agent at a controlled, low temperature (0°C) minimizes the risk of side reactions.[2]
-
Choice of Solvent: The reaction is typically performed in an alcohol solvent like methanol or ethanol. Ensure the solvent is of high purity.
-
Purification: If side products are observed, column chromatography is the most effective method for their removal. Recrystallization can also be an option if a suitable solvent system is found.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent instead of sodium borohydride?
A1: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that will also readily reduce the ketone. However, it is much more reactive, pyrophoric, and requires strictly anhydrous conditions and a more cautious work-up procedure. For safety and simplicity, NaBH₄ is generally the preferred reagent for this transformation.[3]
Q2: What is the best solvent for this reaction?
A2: Methanol or ethanol are the most commonly used solvents for sodium borohydride reductions of ketones.[1][2] They are polar enough to dissolve the NaBH₄ and the starting material, and they also act as a proton source for the work-up.
Q3: My reaction mixture turned cloudy/milky during the work-up. What should I do?
A3: A cloudy or milky appearance, often due to the formation of an emulsion, can make phase separation difficult. Adding brine (a saturated aqueous solution of NaCl) can help to break the emulsion and improve the separation of the organic and aqueous layers.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques. NMR (¹H and ¹³C) spectroscopy will confirm the structure of the compound.[4] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4]
Q5: Can this synthesis be performed using a Grignard reaction?
A5: While the reduction of 2',4'-dimethoxyacetophenone is more common, a Grignard reaction is a viable alternative. This would involve reacting a methylmagnesium halide (e.g., methylmagnesium bromide) with 2,4-dimethoxybenzaldehyde. However, Grignard reactions require strictly anhydrous conditions and careful handling of the organometallic reagents.[5][6][7][8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol details the reduction of 2',4'-dimethoxyacetophenone using sodium borohydride.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2',4'-Dimethoxyacetophenone | 180.20 | 5.00 g | 27.7 mmol | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.57 g | 41.6 mmol | 1.5 |
| Methanol | - | 50 mL | - | - |
| 3 M Hydrochloric Acid | - | ~20 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2',4'-dimethoxyacetophenone (5.00 g, 27.7 mmol) and methanol (50 mL). Stir the mixture until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.57 g, 41.6 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice-water bath. Slowly and carefully add 3 M HCl (~20 mL) dropwise to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.[2]
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (if necessary): If the crude product is not pure by TLC or NMR, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Diagram: Synthesis and Work-up Workflow
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
References
- Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
- Unknown. Grignard Reaction.
- Scribd. Acetophenone Reduction by Sodium Borohydride.
- Morressier. (2020, March 26). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry.
- Unknown. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Oriental Journal of Chemistry. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols.
- Organic Chemistry Portal. Grignard Reaction.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Unknown. 14 Formation and reaction of a Grignard reagent.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Sigma-Aldrich. This compound.
- ResearchGate. (2019, November 5). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst.
- NIST WebBook. 2',4'-Dimethoxyacetophenone.
- Sigma-Aldrich. 2′,4′-Dimethoxyacetophenone 97%.
- Benchchem. Application Notes and Protocols: Reduction of 1-(2-Methoxy-4- nitrophenyl)ethanone to 1-(4-Amino-2-methoxyphenyl)ethanone.
- Benchchem. Technical Support Center: Purification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
- Benchchem. Purity Confirmation of Synthetic 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Comparative Guide.
- Google Patents. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.
Sources
- 1. scribd.com [scribd.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting common side reactions in 1-(2,4-Dimethoxyphenyl)ethanol synthesis.
Welcome to the technical support center for the synthesis of 1-(2,4-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we dissect the nuances of the two primary synthetic routes—Grignard reaction and ketone reduction—offering insights grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions to guide you toward a successful synthesis.
Synthesis Route 1: Grignard Reaction of 2,4-Dimethoxybenzaldehyde with a Methyl Grignard Reagent
The Grignard reaction is a powerful C-C bond-forming reaction, but its success is highly dependent on stringent reaction conditions. The electron-rich nature of 2,4-dimethoxybenzaldehyde can also influence reactivity.
Question 1: My Grignard reaction has a consistently low yield, and I observe a significant amount of unreacted 2,4-dimethoxybenzaldehyde. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Grignard reaction, especially with an electron-rich aldehyde like 2,4-dimethoxybenzaldehyde, can stem from several factors related to the Grignard reagent itself and the reaction conditions.
-
Cause A: Inactive Grignard Reagent. The most common culprit is the deactivation of the Grignard reagent by protic contaminants. Grignard reagents are potent bases and will readily react with even trace amounts of water, alcohols, or acidic protons, rendering them non-nucleophilic.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (diethyl ether or THF) and ensure the 2,4-dimethoxybenzaldehyde is dry.
-
-
Cause B: Poor Magnesium Activation. The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the methyl halide to form the Grignard reagent.
-
Solution: Activate the magnesium turnings prior to the reaction. This can be achieved by:
-
Adding a small crystal of iodine, which will etch the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
-
-
Cause C: Wurtz Coupling Side Reaction. A significant side reaction is the coupling of the methyl halide with the already formed Grignard reagent, a process known as Wurtz coupling, to form ethane. This consumes both the starting material for the Grignard reagent and the active reagent itself.[1][2]
-
Solution: Control the rate of addition of the methyl halide to the magnesium suspension. A slow, dropwise addition helps to maintain a low concentration of the halide, minimizing the Wurtz coupling. Maintaining a moderate reaction temperature is also crucial, as excessive heat can favor this side reaction.
-
Question 2: My TLC analysis shows a non-polar spot that is not my starting material or desired product. What could this be?
Answer:
The presence of a non-polar spot on your TLC plate, often running close to the solvent front, is a strong indicator of a Wurtz coupling product. In the context of preparing a methyl Grignard reagent, this would be ethane, which is a gas and would not be observed. However, if an impurity in your methyl halide is a higher alkyl halide, you could form a corresponding symmetrical alkane. A more likely scenario is the formation of biphenyl-like impurities if there are aryl halide contaminants.
Synthesis Route 2: Reduction of 2,4-Dimethoxyacetophenone
The reduction of 2,4-dimethoxyacetophenone to the corresponding secondary alcohol is a common and often high-yielding reaction. However, side reactions can occur, leading to impurities that complicate purification.
Question 3: After the reduction of 2,4-dimethoxyacetophenone with sodium borohydride (NaBH₄), I observe a significant amount of a higher molecular weight byproduct. What is this impurity and how can I avoid its formation?
Answer:
The high molecular weight byproduct is likely the pinacol, formed through the reductive coupling of two molecules of the starting ketone. This is a known side reaction in the reduction of aromatic ketones.[3]
-
Mechanism of Pinacol Coupling: The reduction of the ketone can proceed via a single-electron transfer (SET) mechanism, generating a ketyl radical anion. Two of these radical anions can then couple to form a di-anion, which upon protonation yields the vicinal diol, or pinacol.
-
Troubleshooting Pinacol Formation:
-
Control the Reaction Temperature: Pinacol coupling is often more prevalent at higher temperatures. Performing the reduction at a lower temperature (e.g., 0 °C to room temperature) can favor the desired hydride reduction pathway over the radical coupling.
-
Rate of Addition: Adding the reducing agent slowly to the solution of the ketone can help to maintain a low concentration of the ketyl radical intermediate, thus disfavoring the bimolecular coupling reaction.
-
Choice of Reducing Agent: While NaBH₄ is generally effective, for particularly stubborn cases of pinacol formation, exploring other reducing agents or reaction conditions may be beneficial.
-
Question 4: During workup or upon standing, my purified this compound develops a yellowish tint and a new, less polar spot appears on the TLC. What is happening?
Answer:
This observation is characteristic of the dehydration of the product to form 2,4-dimethoxystyrene. Benzylic alcohols, especially those with electron-donating groups on the aromatic ring like the methoxy groups, are susceptible to acid-catalyzed dehydration.
-
Mechanism of Dehydration: Traces of acid in the workup or on storage can protonate the hydroxyl group, which then leaves as a water molecule to form a relatively stable benzylic carbocation. Subsequent elimination of a proton yields the styrene derivative.
-
Troubleshooting Dehydration:
-
Neutral Workup: During the workup, avoid strongly acidic conditions. If an acid wash is necessary, use a dilute, weak acid and minimize the contact time. A final wash with a dilute solution of sodium bicarbonate can help to neutralize any residual acid.
-
Proper Storage: Store the purified product in a cool, dark place, and if possible, under an inert atmosphere to prevent exposure to acidic impurities from the air.
-
Question 5: I have a byproduct with a similar polarity to my desired alcohol, making it difficult to separate by column chromatography. What could it be?
Answer:
A likely candidate for a byproduct with similar polarity is the bis(1-(2,4-dimethoxyphenyl)ethyl) ether. This can form through the acid-catalyzed reaction of two molecules of the product alcohol.
-
Mechanism of Ether Formation: The benzylic carbocation intermediate formed during the dehydration pathway can be trapped by another molecule of the alcohol, acting as a nucleophile. Deprotonation then yields the ether.
-
Troubleshooting Ether Formation:
-
Minimize Acidity: As with dehydration, avoiding acidic conditions during workup and storage is key to preventing ether formation.
-
Purification Strategy: If ether formation is a persistent issue, careful optimization of the chromatographic conditions may be necessary. A less polar solvent system or the use of a different stationary phase (e.g., alumina instead of silica gel) could improve separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the Grignard reaction and the reduction of the corresponding acetophenone are viable and widely used methods. The choice often depends on the availability and cost of the starting materials. The reduction of 2,4-dimethoxyacetophenone with sodium borohydride is often preferred in a laboratory setting due to the milder reaction conditions and generally easier workup compared to the Grignard reaction, which requires strictly anhydrous conditions.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of both the Grignard and the reduction reactions. A suitable mobile phase for this system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The starting materials (2,4-dimethoxybenzaldehyde or 2,4-dimethoxyacetophenone) are more polar than the side products like the styrene derivative but less polar than the desired alcohol product. The alcohol product will have a lower Rf value than the starting carbonyl compound.
Q3: What are the expected ¹H NMR chemical shifts for the product and potential impurities?
A3: The following table provides approximate ¹H NMR chemical shifts for this compound and its common side products in CDCl₃. Note that actual chemical shifts can vary slightly depending on the concentration and solvent.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | ~7.2-6.4 (aromatic protons), ~5.1 (CH-OH), ~3.8 (OCH₃), ~2.0 (OH), ~1.5 (CH₃) |
| 2,4-Dimethoxystyrene | ~7.2-6.4 (aromatic protons), ~6.7 (dd, vinylic proton), ~5.6 (d, vinylic proton), ~5.2 (d, vinylic proton), ~3.8 (OCH₃) |
| Pinacol byproduct | Complex aromatic and aliphatic signals. The presence of multiple methoxy and methyl signals, along with a complex aromatic region, would be indicative. |
| Bis(1-(2,4-dimethoxyphenyl)ethyl) ether | Complex aromatic and aliphatic signals. The presence of multiple methoxy and methyl signals, along with a downfield shift for the methine proton adjacent to the ether oxygen, would be expected. |
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of this compound via Reduction of 2,4-Dimethoxyacetophenone
Materials:
-
2,4-Dimethoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxyacetophenone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
2,4-Dimethoxybenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry all glassware and cool under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide or bromide (1.1 eq) in anhydrous ether/THF.
-
Add a small portion of the methyl halide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous ether/THF.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica gel.
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Synthetic Pathways and Side Reactions
Caption: Synthetic routes and common side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Wurtz Reaction. (Organic Chemistry Portal). [Link]
-
Wurtz reaction. (Wikipedia). [Link]
-
Grignard Reaction. (Organic Chemistry Portal). [Link]
-
Pinacol coupling reaction. (Wikipedia). [Link]
-
Sodium Borohydride (NaBH4) Reduction. (Organic Synthesis). [Link]
Sources
optimization of reaction conditions for 1-(2,4-Dimethoxyphenyl)ethanol synthesis.
Technical Support Center: Synthesis of 1-(2,4-Dimethoxyphenyl)ethanol
This guide provides in-depth technical support for the synthesis and optimization of this compound, a key intermediate in pharmaceutical and chemical research. We will explore the most common synthetic routes, address frequently encountered challenges, and offer field-proven troubleshooting strategies to enhance reaction yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two principal and well-established routes for the synthesis of this target molecule:
-
Reduction of 2,4-Dimethoxyacetophenone: This is a common and often high-yielding method involving the reduction of the ketone functionality of the starting material, 2,4-dimethoxyacetophenone.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to 2,4-dimethoxybenzaldehyde.
The choice between these methods depends on factors such as starting material availability, required scale, and the specific equipment at your disposal.
Q2: Which synthetic route is generally preferred for large-scale production?
For industrial or large-scale synthesis, catalytic hydrogenation of 2,4-dimethoxyacetophenone is often the most economical and efficient method.[1][2] This approach avoids the use of costly and moisture-sensitive organometallic reagents like Grignard reagents.[1][2] Catalytic hydrogenation can be performed with high efficiency using catalysts like Raney-nickel, offering high purity and yield without the need for complex purification steps such as distillation, which can cause degradation of the product.[1][2]
Q3: What are the main side reactions or impurities I should be aware of?
The potential impurities are highly dependent on the chosen synthetic route:
-
For the Reduction of 2,4-Dimethoxyacetophenone: The primary impurity is typically unreacted 2,4-dimethoxyacetophenone. Over-reduction is generally not a concern with common reducing agents like sodium borohydride or under controlled catalytic hydrogenation.
-
For the Grignard Reaction: Common impurities include the Wurtz coupling byproduct (biphenyl derivatives formed from the reaction of the Grignard reagent with unreacted alkyl halide) and the starting aldehyde.[3] It is also critical to avoid acidic conditions during work-up, as the product, a substituted 1-phenylethanol, can readily dehydrate to form the corresponding styrene derivative or form bis-phenylethyl ethers.[2]
Q4: How can I effectively purify the final product, this compound?
The crude product can be purified using several standard laboratory techniques:
-
Vacuum Distillation: This is a suitable method for purification, although caution must be exercised as 1-phenylethanols can be sensitive to heat.[2]
-
Column Chromatography: Chromatography on silica gel is a very effective method for removing both polar and non-polar impurities. A common eluent system is a gradient of ethyl acetate in hexane.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[1][2][4] A suitable solvent system can be a mixture of diethyl ether and a non-polar solvent like light petroleum or hexane.[1][2]
Synthetic Routes and Protocols
Below is a comparative overview of the two primary synthetic pathways.
Workflow Overview: Synthesis of this compound
Caption: High-level overview of the two main synthetic pathways.
Method 1: Catalytic Hydrogenation of 2,4-Dimethoxyacetophenone
This method is highly efficient and scalable, providing a high-purity product.
Experimental Protocol:
-
Reactor Setup: To a hydrogenation vessel equipped with an internal cooling/heating coil, manometer, and thermometer, add 2,4-dimethoxyacetophenone (e.g., 50 g, 0.278 mol).[1]
-
Catalyst Addition: Add a slurry of finely-powdered Raney-nickel catalyst (pH 8-9) (e.g., 7.5 g) that has been washed with water.[1]
-
Inerting: Flush the reactor first with nitrogen and then with hydrogen.[1][2]
-
Reaction: While agitating, heat the mixture to 70-85°C and pressurize with hydrogen to 8-10 bar.[1][2]
-
Monitoring: The reaction is complete when hydrogen consumption ceases, which typically takes 3.5 to 7 hours depending on the scale and catalyst activity.[1][2]
-
Post-Reaction: Close the hydrogen inlet and continue agitation for 30 minutes to complete the reaction.[1][2]
-
Work-up: Cool the reactor and carefully filter to remove the catalyst. The filtrate is then concentrated in vacuo to remove the solvent (if any) and water, yielding the product as a viscous oil.[1][2]
Data Presentation: Catalytic Hydrogenation Conditions
| Parameter | Value | Reference |
| Substrate | 2,4-Dimethoxyacetophenone | [1][2] |
| Catalyst | Raney-Nickel (pH 8-9) | [1] |
| Hydrogen Pressure | 8-10 bar | [1][2] |
| Temperature | 70-85 °C | [1][2] |
| Reaction Time | 3.5 - 7 hours | [1][2] |
| Typical Yield | ~98% | [1] |
Method 2: Grignard Reaction with 2,4-Dimethoxybenzaldehyde
This classic method is excellent for lab-scale synthesis and demonstrates fundamental organometallic chemistry principles.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the methyl Grignard reagent from magnesium turnings and methyl iodide or bromide in anhydrous diethyl ether or THF.
-
Reaction Setup: Cool the Grignard reagent solution in an ice bath.
-
Substrate Addition: Slowly add a solution of 2,4-dimethoxybenzaldehyde in the same anhydrous solvent to the Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or vacuum distillation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Troubleshooting Workflow: Failed Grignard Reaction Initiation
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Problem 1: Low Yield in Grignard Reaction
-
Potential Cause 1: Inactive Grignard Reagent. The Grignard reagent is highly basic and reacts readily with any protic source, such as water or alcohols.[5]
-
Solution: Ensure all glassware is meticulously flame-dried under vacuum or in an oven. Use anhydrous solvents, and ensure the starting aldehyde is free of water.
-
-
Potential Cause 2: Wurtz Coupling. The Grignard reagent can couple with the unreacted alkyl halide.
-
Solution: Add the alkyl halide solution slowly to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling side product.[3]
-
Problem 2: Incomplete Reduction of Ketone
-
Potential Cause 1: Insufficient Reducing Agent. The stoichiometry of the reducing agent to the ketone may be inadequate.
-
Solution: Ensure at least a stoichiometric amount of hydride is available. For sodium borohydride (NaBH₄), which can deliver four hydride equivalents, a molar ratio of at least 0.25:1 (NaBH₄:ketone) is required, though a slight excess (e.g., 0.3-0.5 equivalents) is often used to ensure complete conversion.
-
-
Potential Cause 2: Deactivated Catalyst (for Hydrogenation). The Raney-nickel catalyst may have lost its activity due to improper storage or poisoning.
-
Solution: Use fresh or properly stored Raney-nickel. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds.
-
Problem 3: Product Degradation During Work-up or Purification
-
Potential Cause: Presence of Acid. Substituted 1-phenylethanols are susceptible to acid-catalyzed dehydration to form styrenes or dimerization to form ethers.[2]
-
Solution: During aqueous work-up, avoid strong acids. Use a buffered or neutral solution like saturated ammonium chloride for quenching Grignard reactions.[5] When performing column chromatography, it may be beneficial to use silica gel that has been neutralized with a base like triethylamine.
-
References
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). IEEE.
- Müller, A., et al. (1999). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (WO1999006343A1). Google Patents.
- Müller, A., et al. (2003). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (EP1000005B1). Google Patents.
- Preparation method of 2, 4-dimethoxyacetophenone. (2014). (CN103570518A). Google Patents.
- Pedersen, M., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
-
Arbain, D., et al. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis. Retrieved from [Link]
-
Asymmetric reduction of 4-hydroxy-α-methoxyacetophenone. (2023). European Patent Office. Retrieved from [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (2020). ACS Publications. Retrieved from [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (2017). ResearchGate. Retrieved from [Link]
-
Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer from Durian (Durio zibethinus) Seed. (2018). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Grignard Reactions: Theory & Practice with Strategy. (2018). YouTube. Retrieved from [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974). (US3856867A). Google Patents.
-
Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. (2009). Journal of Young Pharmacists. Retrieved from [Link]
-
1-(4-Methoxyphenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 2. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of 1-(2,4-Dimethoxyphenyl)ethanol
Welcome to the technical support center for 1-(2,4-Dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. As a substituted phenylethanol, its purification requires careful consideration of its physical properties and potential impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My purified this compound shows persistent impurities in the final NMR/HPLC analysis. What are the likely sources and how can I remove them?
Answer: This is a frequent challenge stemming from several potential sources. The identity of the impurity is key to selecting the appropriate removal strategy.
-
Causality: Impurities in your final product typically originate from unreacted starting materials, byproducts from the synthetic route, or degradation products. For instance, if you synthesized the alcohol via reduction of 1-(2,4-dimethoxyphenyl)ethanone, residual ketone is a common impurity. Side-reaction products can also arise, which may have very similar polarities to your desired alcohol, making separation difficult.[1]
-
Troubleshooting Workflow: A systematic approach is necessary to identify and eliminate these contaminants.
Caption: Troubleshooting workflow for low purity.
-
Detailed Protocols:
-
Identify the Impurity: Use Mass Spectrometry (MS) to get the molecular weight of the impurity and NMR spectroscopy for structural clues.[2] Comparison with spectra of known starting materials is often revelatory.
-
Chemical Wash: If residual acidic or basic starting materials are present, an aqueous wash of your crude product in an organic solvent (e.g., ethyl acetate) with a mild base (e.g., saturated NaHCO₃) or acid (e.g., dilute HCl) can be effective.
-
Optimized Column Chromatography: This is the most powerful technique for separating compounds with different polarities.
-
Problem: Impurity co-elutes with the product.
-
Solution: Switch to a less polar solvent system (e.g., from 30% EtOAc/Hexane to 15% EtOAc/Hexane) to increase separation on the silica gel. Alternatively, consider using a different stationary phase if silica gel fails.
-
-
Vacuum Distillation: Since this compound is a liquid or low-melting solid, vacuum distillation can be highly effective for separating it from non-volatile or significantly higher-boiling impurities.
-
Question 2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" is a common frustration in crystallization and typically occurs when a compound's melting point is lower than the temperature of the saturated solution.[3] The compound melts instead of crystallizing, forming an oil. Given that this compound is often a liquid at room temperature, this is a particularly relevant challenge.
-
Causality: The primary reasons for oiling out are:
-
The solution is supersaturated at a temperature above the compound's melting point.
-
The presence of impurities that depress the melting point.
-
Too rapid cooling of the solution.
-
-
Solutions:
-
Add More Solvent: The most direct solution is to add more of the hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow the solution to cool very slowly.[3]
-
Lower the Solution Temperature: Use a solvent or a two-solvent system with a lower boiling point. For example, if you are using ethanol, a switch to a hexane/ethyl acetate system might be effective.
-
Two-Solvent Recrystallization: This is often the best approach. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate). Then, while hot, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[4][5]
-
Induce Crystallization: If a supersaturated solution is reluctant to form crystals, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[3]
-
| Parameter | Single-Solvent Method | Two-Solvent Method |
| Principle | Differential solubility in one solvent at high vs. low temperatures.[6] | Compound is soluble in solvent #1 and insoluble in solvent #2.[5] |
| Best For | Solids with a significant solubility difference at different temperatures. | Oils, or solids that are too soluble in most single solvents. |
| Common System | Ethanol | Ethanol-Water, Ethyl Acetate-Hexane |
| Key Step | Dissolving in a minimum of hot solvent.[4] | Adding the second solvent dropwise to the "cloud point".[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable purification method for this compound?
For this compound, which is often a liquid or low-melting solid, flash column chromatography on silica gel is generally the most reliable and versatile purification method. It excels at separating compounds based on polarity, effectively removing both more polar and less polar impurities. A typical solvent system would be a gradient of ethyl acetate in hexanes. For high-volume purification, vacuum distillation can also be an excellent, scalable alternative provided the impurities have sufficiently different boiling points.
Q2: Which analytical techniques are essential for confirming the purity and identity of my compound?
A multi-technique approach is non-negotiable for ensuring the scientific integrity of your results.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It provides a percentage purity based on the area of the product peak relative to all other peaks.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify the mass of unknown impurities.[2]
Caption: The three pillars of analytical confirmation.
Q3: What are the ideal storage conditions for purified this compound?
While the compound is listed as stable under normal conditions[7], it is good practice to store it in a cool, dark place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the phenolic ether and alcohol functional groups.
Q4: How do I choose an appropriate solvent system for column chromatography?
The process begins with thin-layer chromatography (TLC).
-
Step 1: Spotting. Spot your crude material on a TLC plate.
-
Step 2: Elution. Develop the plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, and 40% ethyl acetate in hexanes).
-
Step 3: Analysis. The ideal solvent system is one that moves your desired compound to a retention factor (Rƒ) of approximately 0.3-0.4, while providing good separation from all impurity spots. This Rƒ value generally ensures that the compound will elute from a column in a reasonable volume of solvent without taking too long or coming out too quickly with impurities.
References
- A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6- methoxyphenyl)ethan-1-one" for - Benchchem.
- Recrystallization - highered.com.
- SAFETY DATA SHEET - 1-(4-Methoxyphenyl)ethanol - Thermo Fisher Scientific.
- Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol - Benchchem.
- This compound - Sigma-Aldrich.
- This compound - Sigma-Aldrich.
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare.
- 1-(3,4-Dimethoxyphenyl)ethanol | 5653-65-6 - Biosynth.
- Recrystallization using ethanol: Significance and symbolism - Wisdomlib.
- Recrystallization-1.pdf - csus.edu.
- III Analytical Methods - env.go.jp.
- This compound | 829-19-6 - Sigma-Aldrich.
- 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem.
- Purity Confirmation of Synthetic 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Comparative Guide - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
preventing decomposition of 1-(2,4-Dimethoxyphenyl)ethanol during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(2,4-Dimethoxyphenyl)ethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound during chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to decomposition?
A1: The susceptibility of this compound to decomposition stems from its structure as a benzylic alcohol with two electron-donating methoxy groups (-OCH₃) on the aromatic ring.[1] These groups, particularly at the ortho and para positions, significantly increase the electron density of the benzene ring through resonance. This electronic enrichment stabilizes the formation of a benzylic carbocation intermediate upon protonation and loss of the hydroxyl group (-OH) as water.[2][3] This stabilized carbocation is a key intermediate in decomposition pathways, most commonly leading to elimination (dehydration) to form a styrene derivative or reaction with other nucleophiles present.[4]
Q2: Under what specific reaction conditions is decomposition most likely to occur?
A2: Decomposition is most prevalent under acidic conditions, which facilitate the protonation of the hydroxyl group, making it a good leaving group (H₂O).[5] Even mildly acidic conditions can be sufficient to initiate this process, especially at elevated temperatures. Strong Brønsted or Lewis acids are potent catalysts for the dehydration of benzylic alcohols.[1][5] Reactions that generate acidic byproducts can also inadvertently lead to the decomposition of the starting material or product.
Q3: What are the primary decomposition products I should be looking for?
A3: The most common decomposition product is the corresponding styrene, 1-ethenyl-2,4-dimethoxybenzene, formed via an E1 elimination pathway. In the presence of other nucleophiles (including another molecule of the alcohol itself), you may also observe the formation of ethers or other substitution products. It is crucial to characterize any significant byproducts to confirm the decomposition pathway.
Q4: Are there any general handling and storage recommendations to maintain the stability of this compound?
A4: Yes. To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, away from acidic vapors. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, although acid-catalyzed decomposition is the more immediate concern. For solutions, use neutral, aprotic solvents and avoid prolonged storage.
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise when using this compound in various chemical transformations.
Issue 1: Significant formation of an alkene byproduct during an acid-catalyzed reaction.
Underlying Cause: This is the classic acid-catalyzed dehydration of the benzylic alcohol. The reaction conditions are too harsh (i.e., acid concentration is too high, or the temperature is excessive), leading to the formation of the highly stabilized benzylic carbocation, which then undergoes rapid elimination.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Often, simply reducing the temperature can significantly decrease the rate of the E1 elimination reaction without proportionally affecting the desired reaction rate.
-
Reduce Acid Concentration: Use the minimum catalytic amount of acid necessary for the primary reaction. A screening of acid loading is recommended.
-
Switch to a Milder Acid: If using a strong acid like sulfuric acid or p-toluenesulfonic acid (pTSA), consider switching to a weaker acid or a solid-supported acid catalyst that can be easily filtered off, potentially reducing contact time.
-
Use a Non-Coordinating, Aprotic Solvent: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferable to protic solvents, which can participate in proton transfer and stabilize the carbocation intermediate.
-
Consider a "Water Scavenger": In some cases, the water generated during the reaction can contribute to an equilibrium that favors decomposition. The addition of a dehydrating agent, such as molecular sieves, may be beneficial, but care must be taken as they can also be acidic.
Issue 2: Low or no conversion of the starting material in a reaction sensitive to acidic conditions.
Underlying Cause: You may be employing overly cautious, non-acidic conditions to prevent decomposition, but these conditions are not sufficient to promote the desired reaction.
Troubleshooting Steps:
-
Gradual Introduction of a Proton Source: Instead of a strong acid, consider a reagent that generates a proton in situ or a very mild acid catalyst.
-
Alternative Activation of the Hydroxyl Group: Rather than protonation, the hydroxyl group can be converted into a better leaving group under neutral or basic conditions. For example, conversion to a mesylate or tosylate, followed by nucleophilic substitution.
-
Employ a Protecting Group Strategy: If the hydroxyl group is not the desired reactive site, it can be protected. Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBDMS) or benzyl ethers.[6] These are generally stable under a variety of reaction conditions and can be selectively removed later.
Issue 3: Formation of a complex mixture of unidentified byproducts.
Underlying Cause: This can occur under harsh conditions where the initial decomposition product (the styrene) undergoes further reactions, such as polymerization or addition reactions. The highly electron-rich nature of the dimethoxystyrene makes it susceptible to such follow-on reactions.
Troubleshooting Steps:
-
Reaction Monitoring is Key: Use Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. Aim to stop the reaction as soon as the starting material is consumed, before significant byproduct formation occurs.
-
Re-evaluate the Reaction Conditions: A complex mixture is a strong indicator that the reaction conditions are not selective. A systematic redesign of the experiment, starting with milder conditions and gradually increasing reactivity, is warranted.
-
Purification of the Crude Product: If minor, unavoidable decomposition occurs, focus on developing a robust purification method. Column chromatography with a suitable solvent system can often separate the desired product from the less polar styrene byproduct.
Section 3: Experimental Protocols
Protocol 1: Screening for Acid-Catalyzed Decomposition
This protocol allows for a quick assessment of the stability of this compound to various acidic catalysts.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
A selection of acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid, acetic acid)
-
Small reaction vials with stir bars
-
TLC plates and a suitable developing solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Prepare a stock solution of this compound in DCM (e.g., 10 mg/mL).
-
To a series of labeled vials, add 1 mL of the stock solution.
-
To each vial, add a different acidic catalyst (e.g., 0.1 eq, 0.5 eq). Include a control vial with no acid.
-
Stir the reactions at room temperature.
-
Monitor the reactions by TLC at regular intervals (e.g., 15 min, 1 hr, 4 hrs), spotting against the starting material.
-
Observe the formation of new, less polar spots, which are indicative of the styrene byproduct. This will give you a qualitative understanding of the compound's stability with each catalyst.
Protocol 2: General Procedure for a Reaction Requiring Mild Acid Catalysis
This protocol provides a starting point for reactions where mild acidic conditions are necessary.
Materials:
-
This compound
-
Reactant
-
Anhydrous, aprotic solvent (e.g., DCM, THF)
-
Mild acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the other reactant.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the mild acid catalyst (e.g., 0.1-0.2 equivalents of PPTS) in one portion.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a weak base (e.g., saturated sodium bicarbonate solution).
-
Proceed with standard aqueous workup and purification.
Section 4: Mechanistic Insights and Visual Guides
Decomposition Pathway of this compound
The primary decomposition route is an acid-catalyzed E1 elimination. The key to this pathway's favorability is the resonance stabilization of the intermediate carbocation.
Caption: Acid-catalyzed E1 dehydration of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve decomposition issues.
Caption: A systematic workflow for troubleshooting decomposition issues.
References
-
Markwitz, M., Labrzycki, K., Łyczek, K., & Kuciński, K. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). a) Dehydrative homocoupling of benzylic alcohols. b) Friedel–Crafts alkylation using p‐TsOH. ResearchGate. [Link]
-
Hunt, I. (n.d.). Ch 11 : Eliminations of benzylic systems. University of Calgary. [Link]
-
PrepChem. (2023). Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. PrepChem.com. [Link]
-
ResearchGate. (n.d.). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Request PDF. [Link]
-
National Center for Biotechnology Information. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PMC. [Link]
-
Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems. [Link]
-
National Center for Biotechnology Information. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. PMC. [Link]
-
Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Link]
-
MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. [Link]
-
Beilstein Journals. (2011). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. [Link]
-
ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. [Link]
-
Princeton University. (n.d.). Experimental and Numerical Studies of Ethanol Decomposition Reactions. [Link]
-
Supporting Information. (n.d.). S3. [Link]
-
ResearchGate. (2005). The stability of aqueous ethanol solutions after 13 years storage. [Link]
Sources
- 1. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Solvent Effects on 1-(2,4-Dimethoxyphenyl)ethanol Reaction Kinetics
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for researchers investigating the reaction kinetics of 1-(2,4-Dimethoxyphenyl)ethanol. This molecule is a substituted secondary benzylic alcohol, a structural motif common in medicinal chemistry and materials science. Understanding its reaction kinetics, particularly solvolysis and dehydration, is critical for controlling product outcomes and optimizing synthesis protocols.
The reaction proceeds via a resonance-stabilized secondary benzylic carbocation. The two methoxy groups on the phenyl ring, particularly the para-methoxy group, play a significant role in stabilizing the positive charge through resonance. Consequently, the reaction mechanism is highly sensitive to the surrounding solvent environment. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the dominant reaction mechanism for this compound in polar, protic solvents?
Answer: In polar, protic solvents like water, methanol, or ethanol, the reaction of this compound predominantly follows a unimolecular (SN1/E1) pathway. The rate-determining step is the departure of the protonated hydroxyl group (a good leaving group, -OH2+) to form a relatively stable secondary benzylic carbocation intermediate.[1][2] This carbocation is significantly stabilized by two factors:
-
Resonance: The electron-donating methoxy groups (-OCH3) at the ortho and para positions delocalize the positive charge across the aromatic ring.
-
Solvation: Polar solvent molecules orient themselves around the carbocation, stabilizing it through ion-dipole interactions.[2][3]
Once formed, this carbocation can be attacked by a solvent molecule (nucleophile) to yield a substitution (SN1) product or lose a proton from the adjacent carbon to form an elimination (E1) product (a styrene derivative).
Caption: Figure 1: Competing SN1/E1 Pathways
Q2: How do different solvent properties affect the reaction rate?
Answer: Solvent properties are paramount in controlling the kinetics of this SN1/E1 reaction. The key factors are:
-
Polarity & Ionizing Power: Highly polar solvents are exceptionally effective at stabilizing the charged carbocation intermediate and the transition state leading to its formation.[2][3] This stabilization lowers the activation energy of the rate-determining step, dramatically increasing the reaction rate. For example, moving a reaction from a non-polar solvent like a hydrocarbon to a polar one like water can increase the rate by several orders of magnitude.[2]
-
Proticity: Polar protic solvents (e.g., water, alcohols) are particularly adept at promoting SN1 reactions. They can form hydrogen bonds with the leaving group (the hydroxyl group), which helps to weaken the C-O bond and facilitates its departure.[3]
-
Nucleophilicity: In a pure SN1 reaction, the nucleophile is not involved in the rate-determining step, so its strength has little effect on the reaction rate.[1] However, the solvent often acts as the nucleophile in solvolysis reactions. The solvent's nucleophilicity can influence the product ratio (SN1 vs. E1) and may become kinetically relevant if the mechanism has some SN2 character.
Q3: What are the common competing reactions and how can I control the product ratio?
Answer: The primary competition is between substitution (SN1) and elimination (E1). Both pathways proceed through the same carbocation intermediate.
-
To Favor Substitution (SN1): Use weakly basic nucleophiles/solvents (e.g., water, methanol, formic acid) and lower reaction temperatures. These conditions minimize the likelihood of the solvent acting as a base to abstract a proton.
-
To Favor Elimination (E1): Use higher temperatures. Elimination reactions generally have a higher activation energy than substitution and are favored by increased thermal energy. Using a non-nucleophilic, strong acid catalyst can also promote dehydration to the alkene.[4][5]
Troubleshooting Guide
Issue: My reaction rate is significantly slower than literature values.
| Question | Potential Cause & Explanation | Recommended Action |
| Q: I'm using an aprotic solvent like THF or Toluene. Why is the reaction so slow? | Cause: Lack of transition state stabilization. Non-polar, aprotic solvents cannot effectively stabilize the developing positive charge of the carbocation intermediate.[2][3] The energy barrier for the rate-determining step becomes prohibitively high. | Action: Switch to a polar protic or at least a polar aprotic solvent. For solvolysis, solvents like ethanol, methanol, or aqueous mixtures (e.g., 80% ethanol/20% water) are standard. |
| Q: My polar solvent (e.g., Ethanol) isn't pure. Could this be the issue? | Cause: Water contamination. Even small amounts of water in an organic solvent can alter its polarity and nucleophilicity, leading to inconsistent rates. Water is more polar than ethanol and can accelerate the reaction, but if its concentration varies between experiments, reproducibility will be poor. | Action: Use anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) and store it under an inert atmosphere (N2 or Argon). |
| Q: The reaction is acid-catalyzed. Is the acid concentration critical? | Cause: Insufficient protonation. The hydroxyl group (-OH) is a poor leaving group. It must be protonated by an acid to form -OH2+, a much better leaving group.[1] If the acid concentration is too low, the initial protonation step will be slow, limiting the overall reaction rate. | Action: Ensure a catalytic amount of a strong, non-nucleophilic acid (e.g., H2SO4, TsOH) is present. For kinetic studies, the acid concentration must be kept constant across all runs. |
Issue: I am getting an unexpected product distribution.
| Question | Potential Cause & Explanation | Recommended Action |
| Q: I expected the ether from my alcohol solvent, but I'm mostly getting the styrene (elimination product). Why? | Cause: High temperature. Elimination (E1) is entropically favored over substitution (SN1) and becomes more dominant at higher temperatures.[4] The solvent may also be acting as a base. | Action: Reduce the reaction temperature. If the rate becomes too slow, you may need to find a compromise temperature or use a more ionizing solvent to increase the rate without excessive heat. |
| Q: I'm seeing multiple substitution products in my mixed solvent system (e.g., Ethanol/Water). How do I interpret this? | Cause: Competitive nucleophilic attack. The carbocation intermediate is being trapped by both water and ethanol. This is expected and the product ratio will depend on the relative concentrations and nucleophilicities of water and ethanol. | Action: This is not necessarily a problem, but a feature of the system. To analyze the kinetics properly, you may need to monitor the formation of both products or simplify the system by using a single solvent. |
Issue: My kinetic plots are not linear or reproducible.
Caption: Figure 2: Workflow for Non-Reproducible Kinetics
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Run via UV-Vis Spectrophotometry
The formation of the conjugated styrene product or changes in the phenyl group's environment can be monitored by UV-Vis spectrophotometry.
-
Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1.0 mM in 90% Ethanol/10% Water).
-
Prepare a stock solution of the acid catalyst (e.g., 100 mM HClO₄) in the same solvent.
-
Equilibrate the solvent, stock solutions, and a quartz cuvette in a temperature-controlled spectrophotometer (e.g., at 25.0 ± 0.1 °C).
-
-
Execution:
-
Pipette the required volume of solvent into the cuvette (e.g., 2.90 mL).
-
Add the substrate stock solution (e.g., 0.050 mL) and mix by inversion.
-
Set the spectrophotometer to collect absorbance data at a fixed wavelength (determined by scanning the UV-Vis spectrum of the product) at regular time intervals (e.g., every 30 seconds).
-
Initiate the reaction by adding a small, precise volume of the acid catalyst stock solution (e.g., 0.050 mL). Mix quickly and begin data acquisition immediately.
-
-
Data Analysis:
-
Monitor the increase in absorbance at the product's λmax over time.
-
Assuming pseudo-first-order kinetics (if the acid catalyst is in excess and its concentration doesn't change), plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the reaction's completion.
-
The slope of this line will be -kobs, where kobs is the observed pseudo-first-order rate constant.
-
Protocol 2: Product Identification and Quantification by HPLC
-
Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., 900 µL of a mobile phase solution containing a small amount of triethylamine or sodium bicarbonate).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both reactant and product absorb (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Identify peaks for the starting material and product(s) by comparing retention times with authentic standards.
-
Calculate the concentration of each species using calibration curves prepared from standards of known concentration. This allows for direct monitoring of reactant decay and product formation.
-
Data Presentation
Table 1: Expected Relative Solvolysis Rates in Different Solvents
This table provides a qualitative and quantitative illustration of the profound effect of solvent ionizing power on SN1 reaction rates. The data is representative for a typical benzylic system undergoing solvolysis. The Grunwald-Winstein Equation (log(k/k₀) = mY) relates the rate constant (k) in a given solvent to the rate constant in a reference solvent (k₀, 80% ethanol) via the solvent ionizing power parameter (Y) and the substrate sensitivity parameter (m).[6][7][8]
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Approx.) | Rationale |
| Toluene | Non-polar, Aprotic | 2.4 | << 0.0001 | Very poor stabilization of the carbocation intermediate.[2] |
| Acetic Acid | Polar, Protic | 6.2 | 1 | Moderate ionizing power, but protic nature assists. |
| Ethanol (100%) | Polar, Protic | 24.5 | ~0.3 | Less ionizing than the 80% aqueous mixture. |
| 80% Ethanol / 20% Water | Polar, Protic | ~35 | 1 (Reference) | Standard solvent for Grunwald-Winstein correlations. |
| Methanol (100%) | Polar, Protic | 32.7 | ~3-5 | More polar and ionizing than ethanol. |
| 50% Ethanol / 50% Water | Polar, Protic | ~58 | ~50-100 | Increased water content significantly raises ionizing power. |
| Water (100%) | Polar, Protic | 80.1 | >1000 | Excellent at stabilizing the carbocation via H-bonding and high polarity.[2] |
Note: Relative rates are illustrative for a typical SN1 reaction and will vary based on the specific substrate and temperature.
References
-
Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. [Link]
-
Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts. [Link]
-
SN1 - Effect of the Solvent. (n.d.). OpenOChem Learn. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora. [Link]
-
The Grunwald-Winstein Relationship in the Solvolysis of α-Substituted Chloroformate Ester Derivatives. (2009). ResearchGate. [Link]
-
Solvent Effects on the Solvolysis of Benzyl p-Toluenesulfonates. (n.d.). J-STAGE. [Link]
-
Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures. (n.d.). Korean Chemical Society. [Link]
-
Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. (1991). Huskie Commons. [Link]
-
A Kinetic Study on Solvolysis of Diphenyl Thiophosphorochloridate. (2009). ResearchGate. [Link]
-
Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. (2011). MDPI. [Link]
-
Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. (2014). National Institutes of Health. [Link]
-
(PDF) Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. (2011). ResearchGate. [Link]
-
Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. (2022). MDPI. [Link]
-
The Dehydration of Ethanol. (2023). Chemistry LibreTexts. [Link]
-
When ethanol is dehydrated, what is the resultant compound?. (2022). Quora. [Link]
-
dehydration of ethanol to give ethene. (n.d.). Chemguide. [Link]
-
Alcohol Dehydration Reaction Mechanism With H2SO4. (2020). YouTube. [Link]
-
Dehydration of Alcohols | Synthesis of Alkenes. (2023). YouTube. [Link]
-
Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. (2023). MDPI. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2018). National Institutes of Health. [Link]
-
Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. (2021). MDPI. [Link]
-
Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. (2021). National Institutes of Health. [Link]
Sources
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- 3. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 1-(2,4-Dimethoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(2,4-dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important chemical synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate problems but also to build a more robust and scalable process.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions that arise when synthesizing this compound.
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main, well-established methods for this synthesis:
-
Reduction of 2',4'-Dimethoxyacetophenone: This is often the preferred route for its simplicity and high yield. A ketone, 2',4'-dimethoxyacetophenone, is reduced to the corresponding secondary alcohol. The most common reducing agent for this transformation on a lab scale is sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol.[1][2][3] For larger-scale industrial applications, catalytic hydrogenation is a more economical and scalable option.[4][5]
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2,4-dimethoxybenzaldehyde.[4][5][6] While effective, this method requires strictly anhydrous (water-free) conditions, which can be challenging to maintain on a larger scale.[6][7]
Q2: Which synthetic route is more suitable for scaling up?
A2: For scaling up, the reduction of 2',4'-dimethoxyacetophenone is generally more advantageous. Catalytic hydrogenation, in particular, is a robust and cost-effective industrial process.[4][5] While the sodium borohydride reduction is straightforward, the cost of the reagent and the management of post-reaction workup can become significant at a larger scale. The Grignard reaction's stringent requirement for anhydrous conditions presents considerable operational challenges and safety concerns during scale-up.[6][7]
Q3: What are the critical safety precautions to consider?
A3: Safety is paramount. Key considerations include:
-
Sodium Borohydride Reduction: The reaction with sodium borohydride is exothermic and can generate hydrogen gas, especially during the acidic workup.[1] Ensure adequate cooling and perform the reaction in a well-ventilated area or fume hood.[1]
-
Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents, which can lead to a vigorous, exothermic reaction.[8] Anhydrous solvents like diethyl ether or THF are flammable. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low or No Product Yield in Sodium Borohydride Reduction
If you are experiencing a poor yield, consider the following potential causes and solutions.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Insufficient Reducing Agent | Rationale: In theory, one mole of NaBH₄ can reduce four moles of a ketone.[3] However, in practice, some of the hydride is consumed by the solvent (if protic) or residual moisture. Solution: Use a molar excess of sodium borohydride to ensure complete reaction.[1] A common practice is to use at least two equivalents of hydride per mole of ketone.[3] |
| Deactivated Sodium Borohydride | Rationale: Sodium borohydride can slowly decompose upon exposure to moisture in the air. Solution: Use freshly opened or properly stored sodium borohydride. To be certain of its activity, you can test it on a small scale with a simple ketone like acetone before committing to your main reaction. |
| Suboptimal Reaction Temperature | Rationale: The reduction of ketones with sodium borohydride is typically exothermic.[1] While some initial energy is needed to start the reaction, excessive heat can lead to side reactions or decomposition of the product. Solution: Control the reaction temperature, often with an ice bath, especially during the addition of the ketone to the borohydride solution.[1] |
| Incomplete Reaction | Rationale: The reaction may not have been allowed to proceed for a sufficient amount of time. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] Spot the reaction mixture against the starting material (2',4'-dimethoxyacetophenone). The reaction is complete when the starting material spot has disappeared. |
Issue 2: Formation of Impurities in the Grignard Reaction
The Grignard reaction is powerful but prone to side reactions if not carefully controlled.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Presence of Water | Rationale: Grignard reagents are extremely strong bases and will react with any protic source, including water, alcohols, and even trace moisture on glassware.[6][9] This quenches the Grignard reagent, forming an alkane and preventing it from reacting with the aldehyde. Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere.[7] |
| Formation of a Biphenyl Impurity | Rationale: During the formation of the Grignard reagent, a side reaction can occur where the aryl halide couples with the newly formed Grignard reagent, leading to a biphenyl impurity.[10] Solution: This is often favored by higher temperatures and high concentrations of the aryl halide. Add the aryl halide slowly to the magnesium turnings to maintain a low concentration and control the reaction temperature.[10] |
| Recovery of Starting Aldehyde | Rationale: If the Grignard reagent is sterically hindered, it can act as a base and deprotonate the aldehyde at the alpha-position, leading to an enolate and recovery of the starting material after workup.[11] Solution: While less of a concern with methyl Grignard, ensure the reaction temperature is kept low to favor nucleophilic addition over deprotonation. |
Issue 3: Difficulties in Product Purification
Isolating a pure product is a critical final step.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Oily Product Instead of Solid | Rationale: The product, this compound, has a relatively low melting point (37-40 °C). If impurities are present, they can depress the melting point further, causing the product to remain an oil. Solution: Ensure the workup procedure effectively removes all inorganic salts. A thorough extraction and washing with brine are crucial.[10] If the product remains an oil, purification by column chromatography may be necessary. |
| Product Decomposition During Distillation | Rationale: 1-phenylethanols with methoxy substituents can be sensitive to heat and traces of acid or base.[4][5] Distillation can lead to dehydration to form a styrene derivative or the formation of a bis-phenyl ethyl ether.[4][5] Solution: Avoid distillation if possible. If distillation is necessary, perform it under vacuum to lower the boiling point and minimize thermal stress on the molecule. |
| Poor Separation in Column Chromatography | Rationale: If the polarity of the mobile phase is not optimized, it can lead to poor separation of the product from impurities. Solution: Use TLC to determine the optimal solvent system.[12] Aim for a retention factor (Rf) of 0.2-0.4 for the product. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.[12] |
Experimental Protocols
Here are detailed, step-by-step methodologies for the primary synthetic routes.
Protocol 1: Reduction of 2',4'-Dimethoxyacetophenone with Sodium Borohydride
This protocol is adapted for a lab-scale synthesis and can be a starting point for scaling up.
Materials:
-
2',4'-Dimethoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (95%)
-
Hydrochloric acid (3M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dimethoxyacetophenone in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions. Be mindful of any effervescence.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 30 minutes, or until TLC analysis indicates the complete consumption of the starting material.[2]
-
Carefully and slowly add 3M hydrochloric acid to quench the excess sodium borohydride. This should be done in a fume hood as hydrogen gas will be evolved.[1]
-
Remove the majority of the alcoholic solvent using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Grignard Synthesis from 2,4-Dimethoxybenzaldehyde
This protocol requires strict adherence to anhydrous conditions.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
2,4-Dimethoxybenzaldehyde
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide or bromide in anhydrous diethyl ether.
-
Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it doesn't start, gentle warming or the addition of a small crystal of iodine can help.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In the dropping funnel, prepare a solution of 2,4-dimethoxybenzaldehyde in anhydrous diethyl ether.
-
Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature with an ice bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for at least one hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography as needed.
Visualizing the Workflows
To better understand the process flow, here are diagrams for the two main synthetic routes.
Reduction Workflow
Caption: Workflow for the reduction of 2',4'-dimethoxyacetophenone.
Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of this compound.
References
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]
-
Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd. Retrieved from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]
-
Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]
-
NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. (2014). Oriental Journal of Chemistry, 30(3). Retrieved from [Link]
-
Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. (2020, March 26). Morressier. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (1999). Google Patents.
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
grignard reagents. (n.d.). Chemguide. Retrieved from [Link]
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (2004). Google Patents.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2',4'-Dimethoxyacetophenone. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (2021, January 20). IUCr Journals. Retrieved from [Link]
-
Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. (2019, November 5). ResearchGate. Retrieved from [Link]
- Preparation method of 2, 4-dimethoxyacetophenone. (2014). Google Patents.
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2022). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Production of enantiopure (S)-1-(4-methoxyphenyl) ethanol by Lactobacillus paracasei biocatalyst. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. (1978). PubMed. Retrieved from [Link]
-
A PROCESS FOR MAKING (+)-ALPHA-DIHYDROBENAZINE. (2023). European Patent Office. Retrieved from [Link]
-
Challenges in Using Ionic Liquids for Cellulosic Ethanol Production. (2023). MDPI. Retrieved from [Link]
-
Enhancing biomass and ethanol production by increasing NADPH production in Synechocystis sp. PCC 6803. (2018). ResearchGate. Retrieved from [Link]
-
Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer from Durian (Durio zibethinus) Seed. (2018). PMC - PubMed Central. Retrieved from [Link]
-
2C-B. (n.d.). Wikipedia. Retrieved from [Link]
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addressing low product yield in chalcone synthesis from 1-(2,4-Dimethoxyphenyl)ethanol.
Technical Support Center: Chalcone Synthesis
A Guide for Researchers on Addressing Low Product Yield from 1-(2,4-Dimethoxyphenyl)ethanone
From the desk of the Senior Application Scientist,
Welcome to the technical support center. This guide is designed to assist you, our fellow researchers and drug development professionals, in troubleshooting and optimizing the synthesis of chalcones, particularly when encountering low yields starting from 1-(2,4-dimethoxyphenyl)ethanone. The Claisen-Schmidt condensation, while a cornerstone for synthesizing the 1,3-diaryl-2-propen-1-one core of chalcones, can be sensitive to a variety of factors.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the common pitfalls of this reaction.
Troubleshooting Guide: From Low Yield to Optimized Synthesis
This section addresses specific experimental issues. We'll explore the causality behind these problems and provide actionable protocols to get your synthesis back on track.
Q1: My reaction has a low yield, and TLC analysis shows significant amounts of unreacted 1-(2,4-dimethoxyphenyl)ethanone. What are the primary causes and how can I improve conversion?
This is the most common issue and typically points to suboptimal reaction conditions that fail to efficiently generate the required enolate or facilitate its reaction.
Core Causality: The Claisen-Schmidt condensation is a base-catalyzed reaction that begins with the deprotonation of an α-hydrogen from the ketone (in this case, 1-(2,4-dimethoxyphenyl)ethanone) to form a nucleophilic enolate.[2][4] This enolate then attacks the carbonyl carbon of the benzaldehyde.[4] Low conversion suggests a problem in one of these fundamental steps.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low chalcone yield.
Actionable Protocols:
-
Catalyst Potency and Concentration: The base catalyst (typically NaOH or KOH) is critical.[5]
-
Protocol: Prepare a fresh 40-50% (w/v) aqueous or ethanolic solution of NaOH or KOH. Older solutions can absorb atmospheric CO₂, reducing their basicity. Ensure you are using an adequate molar ratio; for some reactions, up to 1.2 equivalents of base may be necessary.[6]
-
Expert Insight: The 2,4-dimethoxy substitution on the acetophenone makes the α-protons slightly less acidic compared to unsubstituted acetophenone due to the electron-donating nature of the methoxy groups. This may require a sufficiently strong base concentration to efficiently generate the enolate.
-
-
Temperature Optimization: While many Claisen-Schmidt reactions run at room temperature, this is not universally optimal.[6][7]
-
Protocol: Set up three small-scale parallel reactions. Run one in an ice bath (0-5°C), one at ambient room temperature, and one gently heated to 40-50°C.[6][8] Monitor each by TLC after a set time (e.g., 4 hours) to identify the most promising temperature range.
-
Causality: The initial aldol addition is often reversible.[7][9] Higher temperatures can favor the subsequent irreversible dehydration step to form the chalcone, driving the reaction to completion. However, excessively high temperatures can promote side reactions.[6]
-
-
Solvent-Free Grinding Method: This "green chemistry" approach can dramatically improve yields by ensuring close contact between reactants.[10][11]
-
Protocol: In a mortar, combine 1 equivalent of 1-(2,4-dimethoxyphenyl)ethanone, 1 equivalent of the benzaldehyde, and 1 equivalent of solid KOH or NaOH.[5][11][12] Grind the mixture with a pestle for 10-50 minutes.[11][12] The mixture often becomes pasty or solidifies. Monitor progress with TLC. Work-up involves adding water or dilute acid to the paste and collecting the solid product by filtration.[4][5]
-
Expert Insight: This method eliminates solvent-related solubility issues and, by using a high concentration of reactants, can accelerate the reaction rate significantly.[11] Studies have shown this technique can increase yields substantially compared to traditional reflux methods.[10][11]
-
Q2: My TLC shows the consumption of starting materials, but there are multiple product spots and a low yield of the desired chalcone. How can I suppress side reactions?
The formation of multiple products indicates a loss of reaction selectivity. This can often be traced back to the reactivity of the aldehyde or harsh reaction conditions.
Common Side Reactions:
-
Cannizzaro Reaction: If your benzaldehyde lacks α-hydrogens, it can undergo a self-redox reaction in the presence of a strong base, especially at high concentrations, to form benzyl alcohol and benzoic acid.[6][11]
-
Michael Addition: The highly nucleophilic enolate can attack the β-carbon of the newly formed chalcone (a Michael acceptor), leading to a 1,5-dicarbonyl byproduct.[6]
-
Polymerization: Aldehydes, in particular, can polymerize under harsh basic or acidic conditions.[6]
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base Concentration | Use the lowest effective concentration of base. | High base concentrations favor the Cannizzaro reaction and can promote polymerization.[6] |
| Order of Addition | Add the base solution dropwise to the mixture of the ketone and aldehyde in ethanol.[6] | This avoids creating localized areas of high base concentration, minimizing side reactions.[6] |
| Temperature Control | Run the reaction at a lower temperature (e.g., 0-5°C or room temperature). | Side reactions often have higher activation energies than the main condensation reaction and can be suppressed by cooling.[6] |
| Stoichiometry | Use a precise 1:1 molar ratio of ketone to aldehyde. | An excess of the ketone can lead to Michael addition side products. |
Q3: The reaction seems to work, but my final product is an oil or is very difficult to crystallize. What are the best purification strategies?
Difficulty in crystallization is a common problem, often caused by the presence of impurities or the intrinsic properties of the chalcone itself.[7][13]
Purification Workflow:
-
Initial Assessment (TLC): First, run a TLC of your crude product using a hexane:ethyl acetate mobile phase (a 7:3 or 9:1 ratio is a good starting point).[4][13] A single spot suggests a pure compound that may have a low melting point. Multiple spots confirm the presence of impurities that are inhibiting crystallization.[7]
-
Recrystallization: This is the most common purification method for solid chalcones.
-
Protocol: 95% ethanol is the most frequently used and effective solvent for recrystallizing chalcones.[12][13] Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration.
-
Expert Insight: If the product "oils out," it means it is precipitating from the solution above its melting point. Try adding slightly more solvent or using a solvent system with a slightly lower polarity.
-
-
Column Chromatography: If recrystallization fails or TLC shows significant impurities, column chromatography is the next step.
-
Protocol: Use silica gel as the stationary phase.[7] Elute with a gradient of hexane and ethyl acetate. Chalcones are typically less polar than the starting materials and will elute first.[5] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.[7]
-
If the product is an oil: After chromatography, if the purified product is still an oil, this is likely its natural state. The pure oil can be obtained by removing the solvent under reduced pressure.[7][13]
-
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this reaction?
The reaction is a base-catalyzed Claisen-Schmidt condensation, which proceeds in three key steps:
Caption: Key steps in the chalcone synthesis mechanism.
-
Enolate Formation: A strong base (like OH⁻) removes an acidic α-proton from the 1-(2,4-dimethoxyphenyl)ethanone to create a resonance-stabilized enolate ion.[2][4]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This forms a β-hydroxy ketone intermediate (an aldol adduct).[4]
-
Dehydration: The aldol adduct is readily dehydrated (loses a water molecule) under the basic conditions to form the stable, conjugated α,β-unsaturated ketone system that defines the chalcone structure.[7]
Q: Why is this reaction called a "condensation"?
It is called a condensation reaction because two molecules (the ketone and the aldehyde) are joined together with the elimination of a small molecule, which in this case is water (H₂O) during the final dehydration step.[7][14]
Q: Can I use an acid catalyst instead of a base?
Yes, acid-catalyzed Claisen-Schmidt condensations are possible, but base catalysis is generally preferred.[7] The primary reason is selectivity. Aromatic aldehydes lack α-hydrogens and cannot enolize, preventing self-condensation.[7] This ensures that the ketone preferentially forms the nucleophile and the aldehyde acts as the electrophile, leading to higher yields of the desired cross-condensation product.[7]
References
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Setyaningrum, T. P., Sitompul, E. M., Zulhipri, Z., Kurniadewi, F., & Dianhara, H. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings. Retrieved from [Link]
-
Setyaningrum, T. P., et al. (2023). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. Retrieved from [Link]
-
The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Development of chalcone synthesis: Optimization of synthetic method. (2025). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF CHALCONES. (2020). JETIR. Retrieved from [Link]
-
Nguyen, H. T. T., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. SpringerLink. Retrieved from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. Retrieved from [Link]
-
Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis of Biologically Active Substituted Chalcones. (n.d.). ScholarWorks at WMU. Retrieved from [Link]
-
Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. (2021). ResearchGate. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. Retrieved from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. (2008). PubMed. Retrieved from [Link]
-
Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). RJLBPCS. Retrieved from [Link]
-
Chalcone. (2015). YouTube. Retrieved from [Link]
-
Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Evansville. Retrieved from [Link]
-
Solved What would have been the likely effect on the yield... (2020). Chegg. Retrieved from [Link]
-
Synthesis of New Macrocycles of Ortho-Methoxy Salicylaldehyde using Claisen-Schmidt Condensation. (n.d.). Global Journals. Retrieved from [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2007). ResearchGate. Retrieved from [Link]
-
Claisen-Schmidt Condensation: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(2,4-Dimethoxyphenyl)ethanol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational prerequisite for any further investigation. The compound 1-(2,4-Dimethoxyphenyl)ethanol, with its potential applications stemming from its substituted phenolic structure, is no exception. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques employed to validate the structure of this compound. As a self-validating system, the collective data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an irrefutable confirmation of its molecular architecture. This document is designed to not only present the experimental data but also to elucidate the causality behind the experimental choices and the logic of the spectral interpretation, reflecting the expertise and experience of a seasoned application scientist.
The Integrated Spectroscopic Workflow
Caption: An integrated workflow for the comprehensive spectroscopic analysis of a chemical compound.
¹H NMR Spectroscopy: Deciphering the Proton Environment
Expertise & Experience: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent solubilizing properties and the presence of a single, easily identifiable residual solvent peak.[1] Tetramethylsilane (TMS) is the universally accepted internal standard, with its 12 equivalent protons resonating at a defined 0 ppm, providing a reliable reference point. For this compound, we anticipate distinct signals for the aromatic protons, the two methoxy groups, the benzylic proton, the hydroxyl proton, and the methyl group of the ethanol side chain. The substitution pattern on the aromatic ring and the proximity to the chiral center are expected to result in characteristic chemical shifts and coupling patterns.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogenous solution.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[2]
Data Presentation and Interpretation: ¹H NMR
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | d | 1H | Ar-H (ortho to -CH(OH)CH₃) |
| ~6.40-6.50 | m | 2H | Ar-H (ortho and para to -OCH₃) |
| ~5.00 | q | 1H | -CH(OH)CH₃ |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.80 | s | 3H | -OCH₃ |
| ~2.00 | d | 1H | -OH |
| ~1.45 | d | 3H | -CH(OH)CH₃ |
Interpretation:
-
The aromatic protons are expected in the downfield region (6.40-7.30 ppm). The disubstituted pattern with two electron-donating methoxy groups will influence their specific shifts.
-
The methoxy groups (-OCH₃) should appear as sharp singlets around 3.80-3.85 ppm.
-
The benzylic proton (-CH(OH)CH₃) is expected to be a quartet due to coupling with the adjacent methyl protons.
-
The hydroxyl proton (-OH) often appears as a broad singlet, though its chemical shift can be variable and it may show coupling.[3]
-
The methyl protons of the ethanol side chain (-CH(OH)CH₃) will be a doublet due to coupling with the benzylic proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. The broad chemical shift range (0-220 ppm) minimizes signal overlap, making it a powerful complementary technique to ¹H NMR.[4] For this compound, we expect to observe signals for the aromatic carbons (some of which will be significantly deshielded by the oxygen substituents), the two methoxy carbons, the benzylic carbon, and the methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: Tune the probe for ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.[5]
Data Presentation and Interpretation: ¹³C NMR
The following table summarizes the expected ¹³C NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | Ar-C (para to -CH(OH)CH₃, attached to -OCH₃) |
| ~157 | Ar-C (ortho to -CH(OH)CH₃, attached to -OCH₃) |
| ~128 | Ar-CH (ortho to -CH(OH)CH₃) |
| ~125 | Ar-C (ipso to -CH(OH)CH₃) |
| ~104 | Ar-CH (meta to -CH(OH)CH₃, ortho to -OCH₃) |
| ~98 | Ar-CH (ortho to both -OCH₃) |
| ~67 | -CH(OH)CH₃ |
| ~55.5 | -OCH₃ |
| ~55.3 | -OCH₃ |
| ~24 | -CH(OH)CH₃ |
Interpretation:
-
The aromatic carbons attached to the electron-donating methoxy groups will be the most downfield shifted.
-
The other aromatic carbons will resonate in the typical aromatic region (~100-130 ppm).
-
The benzylic carbon (-CH(OH)CH₃) will be deshielded by the adjacent oxygen and will appear around 67 ppm.
-
The two methoxy carbons will have very similar chemical shifts around 55 ppm.
-
The aliphatic methyl carbon will be the most upfield signal, appearing around 24 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[6] The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, we expect to see characteristic absorptions for the hydroxyl (O-H) group, the carbon-oxygen (C-O) bonds of the alcohol and ether functionalities, the aromatic carbon-carbon (C=C) bonds, and the various carbon-hydrogen (C-H) bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount of the powder on the crystal and apply pressure using the built-in clamp to ensure good contact.[7]
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[8]
Predicted Data and Interpretation: IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 (broad) | O-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2980-2850 | Aliphatic C-H | Stretching |
| 1610, 1500 | Aromatic C=C | Stretching |
| 1260-1000 | C-O | Stretching (alcohol and ether) |
Interpretation:
-
A broad and strong absorption band in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl (O-H) group, with the broadening due to hydrogen bonding.[9]
-
The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1610-1500 cm⁻¹ region.
-
Aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.
-
Strong C-O stretching bands in the 1260-1000 cm⁻¹ region will confirm the presence of the alcohol and the two ether functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern.[10] For this compound (molecular weight: 182.22 g/mol ), we expect to see a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern of aromatic alcohols is often characterized by alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and the loss of a water molecule.[3][11]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum.[12]
Predicted Data and Interpretation: Mass Spectrometry
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ (Alpha-cleavage) |
| 151 | [M - OCH₃]⁺ |
| 137 | [M - CH₃ - H₂O]⁺ |
| 121 | [M - CH(OH)CH₃]⁺ |
| 109 | |
| 77 | [C₆H₅]⁺ |
digraph "Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Predicted EI-MS Fragmentation of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];M [label="[M]⁺˙\nm/z = 182"]; M_minus_CH3 [label="[M - •CH₃]⁺\nm/z = 167\n(Alpha-cleavage)"]; M_minus_H2O [label="[M - H₂O]⁺˙\nm/z = 164"];
M -> M_minus_CH3; M -> M_minus_H2O; }
Caption: Key fragmentation pathways for this compound in EI-MS.
Interpretation:
-
The presence of a molecular ion peak at m/z 182 would confirm the molecular weight of the compound.
-
A significant peak at m/z 167 would result from the loss of a methyl radical via alpha-cleavage, a characteristic fragmentation for this type of alcohol.
-
The loss of a water molecule (18 amu) from the molecular ion is another common fragmentation pathway for alcohols, which would lead to a peak at m/z 164.
-
Other fragments would arise from further cleavages of the structure, providing additional corroborating evidence.
Conclusion: A Consolidated Spectroscopic Portrait
The structural validation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, respectively, confirming the connectivity of the atoms. Infrared spectroscopy offers definitive proof of the presence of the key functional groups, namely the hydroxyl and dimethoxy moieties. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. The congruence of the data obtained from these independent analytical methods provides a high degree of confidence in the assigned structure, a critical step in any research or development pipeline.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
Oxford Academic. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Retrieved from [Link]
-
AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
- Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
-
National Institutes of Health. (n.d.). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Retrieved from [Link]
-
Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
-
University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
YouTube. (2020, September 21). CHM4930 Mass Spectrometry (MS) Compound Ionization. Retrieved from [Link]
-
ACS Publications. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1 Instructions. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
-
University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
-
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-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Dimethoxybenzyl alcohol. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 1-(2,4-Dimethoxyphenyl)ethanol and Its Structural Analogs
Introduction
In the landscape of contemporary drug discovery, the exploration of simple aromatic compounds as scaffolds for novel therapeutic agents continues to be a fertile ground for research. Among these, phenylethanol derivatives have garnered considerable interest due to their diverse biological activities, including antimicrobial and cytotoxic properties. This guide provides a comparative analysis of the biological activity of 1-(2,4-Dimethoxyphenyl)ethanol and its structural analogs. By examining the subtle yet impactful variations in their chemical structures, we aim to elucidate the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
The core structure, this compound, serves as our reference point. Its analogs, for the purpose of this guide, will include positional isomers (variations in the placement of the dimethoxy groups on the phenyl ring) and hydroxylated derivatives. The primary biological activities under consideration will be cytotoxicity against cancer cell lines and antimicrobial effects. The experimental data presented herein is synthesized from various studies to provide a cohesive overview.
Comparative Cytotoxicity
The cytotoxic potential of dimethoxy-substituted aromatic compounds has been a subject of investigation in the context of anticancer research. While direct cytotoxic data for this compound on a wide range of cell lines is not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on more complex molecules bearing the same dimethoxyaryl moieties.
A study on dimethoxyaryl-sesquiterpene derivatives provided a head-to-head comparison of the cytotoxic effects of different dimethoxy substitution patterns on the MCF-7 breast cancer cell line.[1] Although attached to a larger sesquiterpene core, the data offers a strong indication of the relative potency conferred by the arrangement of the methoxy groups on the phenyl ring.
Table 1: Comparative Cytotoxicity of Dimethoxyaryl Analogs
| Compound/Analog Moiety | Target Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 3,4-dimethoxy -aryl-sesquiterpene | MCF-7 | 9.0 | 44 | [1] |
| 2,4-dimethoxy -aryl-sesquiterpene | MCF-7 | 8.4 | 6.3 | [1] |
| 2,5-dimethoxy -aryl-sesquiterpene | MCF-7 | >50 | - | [1] |
| 3,5-dimethoxy -aryl-sesquiterpene | MCF-7 | >50 | - | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index (SI): Ratio of the IC50 value in a non-tumor cell line (MCF-10) to the IC50 value in the cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.
From this data, it can be inferred that the 3,4-dimethoxy and 2,4-dimethoxy substitution patterns are associated with the highest cytotoxic potency against MCF-7 cells.[1] Notably, the 3,4-dimethoxy analog exhibited a significantly higher selectivity index, suggesting a more favorable therapeutic window.[1] The 2,5- and 3,5-dimethoxy analogs were largely inactive in this particular study.
Hypothesized Mechanism of Cytotoxicity
The precise signaling pathways affected by this compound are not yet fully elucidated. However, related dimethoxyphenyl compounds have been shown to induce apoptosis and mitophagy in human leukemia cells through the inhibition of the PI3K/AKT signaling pathway.[2] Furthermore, some trimethoxyphenyl derivatives have been found to induce apoptosis in lymphoid neoplasms. It is plausible that this compound and its active analogs may share similar mechanisms of action, involving the modulation of key cellular survival pathways.
Below is a generalized workflow for assessing the cytotoxicity of these compounds.
Workflow for Cytotoxicity Assessment.
Comparative Antimicrobial Activity
Phenylethanol and its derivatives are known to possess antimicrobial properties. Their mechanism of action is generally attributed to the disruption of microbial cell membranes and the inhibition of essential macromolecular synthesis, such as DNA, RNA, and proteins.[3][4][5] The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, increasing membrane fluidity and permeability, which ultimately leads to cell death or growth inhibition.[3]
While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited, we can extrapolate potential activity based on related structures and the general principles of antimicrobial action for this class of compounds. It is hypothesized that the dimethoxy substitutions on the phenyl ring will modulate the lipophilicity of the molecule, thereby influencing its ability to interact with and disrupt microbial membranes.
Table 2: Anticipated Antimicrobial Activity Profile
| Compound | Target Organism | Expected MIC Range (µg/mL) | Rationale |
| This compound | Staphylococcus aureus (Gram-positive) | 100 - 500 | Moderate lipophilicity may facilitate interaction with the peptidoglycan layer. |
| This compound | Escherichia coli (Gram-negative) | 250 - 1000 | The outer membrane of Gram-negative bacteria may present a greater barrier, requiring higher concentrations. |
| 1-(3,4-Dimethoxyphenyl)ethanol | Staphylococcus aureus | 100 - 500 | Similar lipophilicity to the 2,4-isomer suggests comparable activity. |
| 1-(3,4-Dimethoxyphenyl)ethanol | Escherichia coli | 250 - 1000 | Similar challenges in penetrating the Gram-negative outer membrane are expected. |
| 2-(3,4-dihydroxyphenyl)ethanol (Hydroxytyrosol) | Various Bacteria | 50 - 200 | Increased hydrophilicity and the presence of hydroxyl groups may enhance antimicrobial activity through different mechanisms, such as increased oxidative stress. |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Proposed Antimicrobial Mechanism of Action
The primary mechanism of antimicrobial action for phenylethanol derivatives is the disruption of the bacterial cell membrane. The lipophilic phenyl group is thought to insert into the hydrophobic core of the lipid bilayer, while the hydrophilic ethanol tail remains at the surface. This intercalation disrupts the ordered structure of the membrane, leading to increased permeability and leakage of intracellular components. Additionally, these compounds can inhibit DNA and protein synthesis, further contributing to their antimicrobial effect.[3][4]
Antimicrobial Mechanism of Action.
Experimental Protocols
Synthesis of 1-(Dimethoxyphenyl)ethanol Analogs
The synthesis of 1-(dimethoxyphenyl)ethanol analogs is typically achieved through the reduction of the corresponding dimethoxyacetophenone.[6][7]
Materials:
-
Appropriate dimethoxyacetophenone (e.g., 2,4-dimethoxyacetophenone)
-
Sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Raney-nickel)[6][7]
-
Methanol or other suitable protic solvent
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the dimethoxyacetophenone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight.[8][11]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10^8 CFU/mL)[13]
-
Incubator
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at twice the desired final concentration to the first well of each row.
-
Perform serial two-fold dilutions of the compounds across the plate by transferring 50 µL from one well to the next.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.[13]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The comparative analysis of this compound and its analogs reveals a promising potential for this class of compounds in both oncology and infectious disease research. While direct experimental data for the parent compound is emerging, structure-activity relationships inferred from more complex derivatives suggest that the 2,4- and 3,4-dimethoxy substitution patterns are particularly favorable for cytotoxic activity. The antimicrobial properties of these compounds are likely driven by their ability to disrupt microbial cell membranes, a mechanism common to phenylethanol derivatives.
Further research is warranted to establish a comprehensive biological activity profile for this compound and a wider range of its simple analogs. Direct comparative studies employing standardized protocols, such as those outlined in this guide, will be crucial in elucidating the precise structure-activity relationships and identifying lead candidates for further development. The synthesis of these compounds is straightforward, making them an attractive platform for medicinal chemistry optimization.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2,4-Dimethoxyphenyl)ethanol
Introduction
In the landscape of pharmaceutical development and chemical research, the reliability of analytical data is paramount. For a compound such as 1-(2,4-Dimethoxyphenyl)ethanol, which may serve as a key intermediate, a reference standard for impurity profiling, or a target molecule in discovery chemistry, the ability to accurately and consistently quantify it is non-negotiable. When an analytical method is transferred between laboratories, updated with new technology, or when a secondary method is developed for orthogonal verification, a critical process known as cross-validation becomes essential.[1]
This guide provides an in-depth, experience-driven framework for the cross-validation of two powerful, yet distinct, analytical methods for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring a robust and defensible analytical strategy. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2]
Chapter 1: The Analyte - Understanding this compound
Before designing any analytical method, we must first understand the physicochemical properties of our target analyte.
-
Structure: this compound
-
Molecular Formula: C₁₀H₁₄O₃[3]
-
Molecular Weight: 182.22 g/mol [3]
-
Key Features for Analysis:
-
Aromatic Ring with Methoxy Groups: The substituted benzene ring provides a strong chromophore, making it an excellent candidate for UV detection in HPLC.
-
Hydroxyl Group (-OH): This polar functional group influences the molecule's solubility and its behavior in chromatographic systems. It also presents a site for potential derivatization in GC analysis to improve volatility and peak shape.
-
Volatility: The compound possesses sufficient volatility to be amenable to GC analysis, especially with appropriate inlet temperatures.
-
Chapter 2: The Contenders - A Priori Method Selection
Our goal is to establish two orthogonal methods. Orthogonality in this context means the methods rely on different chemical principles for separation and detection, providing a higher degree of confidence in the results.
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Causality: This is the workhorse method for non-volatile or thermally sensitive organic molecules with a UV chromophore. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. Given the structure of this compound, this is a logical first choice.[4][5]
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC separates analytes based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[6] It is an excellent confirmatory technique. Coupling it with a mass spectrometer provides exceptional specificity, as it identifies compounds based on their mass-to-charge ratio and fragmentation patterns, not just their retention time.[7] For a compound with a polar hydroxyl group, we must consider if derivatization is needed to prevent peak tailing and improve thermal stability.[8]
Chapter 3: The Foundation - Single Method Validation
Before methods can be compared, each must be individually proven to be fit for purpose. This is achieved through a rigorous validation process as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10]
The validation process ensures that the method is reliable, reproducible, and accurate for the intended analysis.[11][12]
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Experimental Protocol: HPLC-UV Method Validation
1. Specificity:
-
Objective: To demonstrate that the signal is unequivocally from this compound and not from interfering components (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Prepare a solution of a placebo (matrix without the analyte).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample (placebo spiked with the analyte).
-
Inject all three solutions into the HPLC system.
-
Acceptance Criterion: The placebo must show no peak at the retention time of the analyte. The peak in the spiked sample must be pure and spectrally homogenous (if using a Diode Array Detector).
-
2. Linearity & Range:
-
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[10]
-
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected working concentration.[10]
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
-
3. Accuracy (as Recovery):
-
Objective: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each level).
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
Note: A similar validation protocol would be executed for the GC-MS method, with appropriate modifications for the technique (e.g., using extracted ion chromatograms for quantification).
Chapter 4: The Cross-Validation Protocol - Bridging the Methods
Cross-validation is a direct comparison of data from two different analytical methods to determine if the obtained data are comparable.[13] This is not merely re-running samples; it is a planned study with predefined acceptance criteria. The goal is to ensure that a switch from one method to another will not impact data interpretation or project decisions.[14]
Experimental Design:
-
Sample Selection: Select a minimum of three independent batches of the this compound material. The batches should ideally represent the expected process variability.
-
Sample Preparation: For each batch, prepare six independent samples (n=6).
-
Analysis:
-
Analyze three of the six samples from each batch using the validated HPLC-UV method.
-
Analyze the remaining three samples from each batch using the validated GC-MS method.
-
-
Data Collection: Record the assay value (e.g., % purity or concentration) for each replicate.
Chapter 5: Data Interpretation & Statistical Analysis
The core of cross-validation lies in the objective statistical comparison of the two datasets.[15] We must determine if there is a statistically significant difference between the means and variances of the results from the two methods.
Hypothetical Data Summary
| Batch ID | Method | Replicate 1 (% Purity) | Replicate 2 (% Purity) | Replicate 3 (% Purity) | Mean (% Purity) | Std. Dev. |
| A-001 | HPLC-UV | 99.52 | 99.48 | 99.55 | 99.52 | 0.035 |
| GC-MS | 99.60 | 99.51 | 99.58 | 99.56 | 0.046 | |
| B-002 | HPLC-UV | 98.99 | 99.05 | 99.01 | 99.02 | 0.031 |
| GC-MS | 99.10 | 98.95 | 99.03 | 99.03 | 0.075 | |
| C-003 | HPLC-UV | 99.81 | 99.75 | 99.79 | 99.78 | 0.031 |
| GC-MS | 99.72 | 99.85 | 99.77 | 99.78 | 0.065 |
Statistical Comparison
To compare the results, we employ two fundamental statistical tests for each batch:
-
F-test (for Variance): This test determines if the precision of the two methods is equivalent. We compare the calculated F-value (Ratio of variances) to a critical F-value from statistical tables at a given confidence level (e.g., 95%).
-
If F_calc < F_crit: The variances are not significantly different.
-
-
Student's t-test (for Means): This test determines if the means of the two datasets are statistically equivalent.[15] The appropriate type of t-test (pooled or unpooled variance) is chosen based on the outcome of the F-test.
-
If t_calc < t_crit: The means are not significantly different.
-
Caption: Statistical Decision Tree for Method Cross-Validation.
Interpretation of Hypothetical Results:
Assuming the statistical tests for all three batches pass (i.e., F_calc < F_crit and t_calc < t_crit), we can conclude that the HPLC-UV and GC-MS methods provide equivalent results for the analysis of this compound. There is no systematic difference (bias) between the two methods.
Conclusion
The cross-validation of analytical methods is a cornerstone of good scientific practice within regulated environments. It provides documented evidence that different analytical technologies yield comparable data, ensuring consistency throughout a project's lifecycle. By first ensuring each method is individually validated according to ICH Q2(R1) principles and then performing a direct statistical comparison, we build a robust and defensible analytical package.[9][16] Based on our hypothetical data, the developed HPLC-UV and GC-MS methods can be considered interchangeable for the routine analysis of this compound, providing flexibility in laboratory operations and confidence in the generated data.
References
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Taylor & Francis Online. Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Taylor & Francis. Available from: [Link].
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HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available from: [Link].
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International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link].
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Acutecaretesting.org. Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available from: [Link].
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link].
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PubMed. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. National Library of Medicine. Available from: [Link].
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ACS Publications. Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. American Chemical Society. Available from: [Link].
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ResearchGate. GC/MS total ion chromatogram (TIC) detection of 2- phenylethanol in the... ResearchGate. Available from: [Link].
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link].
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available from: [Link].
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ResearchGate. Statistics for Laboratory Method Comparison Studies. ResearchGate. Available from: [Link].
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link].
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link].
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ExtractAlpha. Comparative Analysis Statistics. ExtractAlpha. Available from: [Link].
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Oriental Journal of Chemistry. A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products. Oriental Journal of Chemistry. Available from: [Link].
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HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. Available from: [Link].
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MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available from: [Link].
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National Institutes of Health. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. Available from: [Link].
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A Comparative Guide to the Antioxidant Potential of 1-(2,4-Dimethoxyphenyl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the exploration of compounds with significant antioxidant potential remains a cornerstone of research. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds, renowned for their capacity to scavenge free radicals, are a focal point of this research. This guide provides an in-depth comparative analysis of the antioxidant potential of 1-(2,4-Dimethoxyphenyl)ethanol and its derivatives, offering a blend of established experimental protocols and an exploration of structure-activity relationships to inform future drug discovery endeavors.
The Chemical Rationale: Understanding Antioxidant Mechanisms of Phenolic Compounds
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it.[1][2] The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.[1] The efficiency of these processes is largely dictated by the chemical structure of the phenolic compound.
The parent molecule, this compound, possesses a phenolic ether structure. The presence of methoxy (-OCH3) groups on the phenyl ring is known to influence antioxidant activity.[3][4] Generally, electron-donating groups like methoxy groups can enhance antioxidant activity.[3][4] However, the true potential of this class of compounds lies in the strategic modification of its structure to include free hydroxyl (-OH) groups, which are pivotal for potent radical scavenging.[3][5]
Experimental Assessment of Antioxidant Potential
To quantitatively assess and compare the antioxidant potential of different compounds, standardized in vitro assays are indispensable. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely employed and reliable methods.[5]
DPPH Radical Scavenging Assay Protocol
The DPPH assay is based on the reduction of the stable DPPH free radical, which is a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[5] The degree of discoloration, measured spectrophotometrically, indicates the radical scavenging capacity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Prepare a series of concentrations of the test compounds (this compound derivatives) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or spectrophotometer cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.
-
A control sample containing the solvent and DPPH solution is also prepared.
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[5] A lower IC50 value signifies higher antioxidant activity.
-
ABTS Radical Cation Decolorization Assay Protocol
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of concentrations of the test compounds and a positive control.
-
-
Assay Procedure:
-
Mix a small volume of the test compound solution with a larger, fixed volume of the diluted ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the decrease in absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Structure-Activity Relationship (SAR) and Comparative Potential
The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring.[3][5]
Key Structural Features Influencing Antioxidant Activity:
-
Number of Hydroxyl Groups: A higher number of hydroxyl groups generally leads to greater antioxidant activity.
-
Position of Hydroxyl Groups: ortho and para-dihydroxyphenols (catechol and hydroquinone structures) are more potent antioxidants than meta-dihydroxyphenols.
-
Methoxy Substituents: Methoxy groups can have a dual effect. While they are electron-donating, which can enhance antioxidant activity, they can also introduce steric hindrance. Demethylation of methoxy groups to hydroxyl groups is a common strategy to significantly boost antioxidant potential.
Based on these principles, we can propose a hypothetical series of this compound derivatives and predict their relative antioxidant strength.
Table 1: Predicted Antioxidant Potential of Hypothetical this compound Derivatives
| Compound | Derivative Name | Key Structural Feature | Predicted Antioxidant Potential |
| A | This compound | Parent compound with two methoxy groups | Low to Moderate |
| B | 1-(2-Hydroxy-4-methoxyphenyl)ethanol | One hydroxyl group at the ortho position | Moderate to High |
| C | 1-(4-Hydroxy-2-methoxyphenyl)ethanol | One hydroxyl group at the para position | Moderate to High |
| D | 1-(2,4-Dihydroxyphenyl)ethanol | Two hydroxyl groups (resorcinol structure) | High |
| E | 1-(3,4-Dihydroxy-2-methoxyphenyl)ethanol | Catechol structure with an adjacent methoxy group | Very High |
The following diagram illustrates the predicted structure-activity relationship:
Caption: Predicted antioxidant activity of this compound derivatives.
This predictive model underscores the critical role of free hydroxyl groups, particularly in ortho and para positions, in enhancing the antioxidant capacity of the parent molecule. The formation of a catechol moiety, as in derivative E , is expected to yield the most potent antioxidant activity within this series.
Conclusion and Future Directions
This guide provides a framework for the comparative study of the antioxidant potential of this compound derivatives. While a lack of direct comparative experimental data necessitates a predictive approach to structure-activity relationships, the principles outlined herein offer a solid foundation for the rational design of novel antioxidant compounds.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the standardized antioxidant assays detailed in this guide. Such studies will be instrumental in validating the predicted structure-activity relationships and identifying lead compounds with superior antioxidant properties for further development as potential therapeutic agents. The interplay between the number and position of hydroxyl and methoxy groups presents a fertile ground for medicinal chemists to fine-tune the antioxidant efficacy of this promising class of molecules.
References
-
Gülçin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. In [Book Title where this chapter is published, if applicable]. IntechOpen. [Link]
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Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]
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Chen, Y., Wang, M., & Rosen, R. T. (1999). 2,2-Diphenyl-1-picrylhydrazyl Radical-Scavenging Active Components from Polygonum multiflorum Thunb. Journal of Agricultural and Food Chemistry, 47(6), 2226–2228. [Link]
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Sies, H. (2015). Oxidative stress: a concept in redox biology and medicine. Redox Biology, 4, 180–183. [Link]
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Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., Squadrito, F., & Altavilla, D. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
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Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]
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Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25–30. [Link]
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Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981. [Link]
-
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933–956. [Link]
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A Senior Application Scientist’s Guide to the Catalytic Synthesis of 1-(2,4-Dimethoxyphenyl)ethanol: A Comparative Evaluation
Introduction: The Significance of Chiral 1-(2,4-Dimethoxyphenyl)ethanol
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. Chiral secondary alcohols, in particular, serve as critical intermediates for a vast array of bioactive molecules. This compound is one such valuable synthon, with its stereochemistry playing a decisive role in the biological activity and efficacy of downstream products. Its synthesis, therefore, requires methods that are not only efficient in terms of chemical yield but also impeccable in their stereochemical control.
This guide provides an in-depth, comparative analysis of the principal catalytic strategies for synthesizing this compound, focusing on the asymmetric reduction of its prochiral ketone precursor, 2',4'-Dimethoxyacetophenone[1][2]. We will move beyond a mere recitation of protocols to explore the mechanistic underpinnings, operational advantages, and inherent limitations of each approach. This analysis is designed to empower researchers, scientists, and process chemists to make informed decisions when selecting a catalytic system tailored to their specific objectives, whether for bench-scale discovery or large-scale manufacturing. We will evaluate three pillars of modern asymmetric catalysis: transition metal catalysis, organocatalysis, and biocatalysis.
Pillar 1: Homogeneous Transition Metal Catalysis
The asymmetric hydrogenation and transfer hydrogenation of prochiral ketones using chiral transition metal complexes, particularly those based on Ruthenium (Ru) and Rhodium (Rh), represent a cornerstone of enantioselective synthesis.[3] These methods are celebrated for their high efficiency, broad substrate scope, and exceptional levels of enantioselectivity.
Causality and Mechanistic Insight
The efficacy of these catalysts, especially the Nobel Prize-winning Noyori-type catalysts, stems from a "metal-ligand bifunctional" mechanism.[4] In this concerted pathway, the metal-hydride (M-H) and the ligand's N-H moiety work in synergy. The N-H protonates the ketone's carbonyl oxygen while the metal-hydride delivers the hydride to the carbonyl carbon via a six-membered pericyclic transition state. This highly organized transition state, dictated by the chiral ligand's stereochemistry, is the origin of the outstanding enantioselectivity. The reaction proceeds without direct coordination of the ketone to the metal center, occurring in the outer coordination sphere.[4]
Comparative Performance of Transition Metal Catalysts
| Catalyst System | Ligand Type | H₂ Source | Conditions | Conversion (%) | ee (%) | Key Advantages | Key Limitations |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | Monosulfonated Diamine | H₂ or HCOOH/NEt₃ | Methanol, 30°C, H₂ Pressure | >99 | >96 | High TOF/TON, excellent ee, well-studied mechanism.[4] | Cost of precious metals, potential for product contamination. |
| Ru(PPh₃)₃Cl₂ / Chiral Schiff Base | Schiff Base | H₂ | Toluene, 80°C, 60 bar H₂ | 100 | ~76 | Tunable ligands, high conversion.[5] | Lower ee compared to Noyori-type, high pressure. |
| Immobilized Ru Nanoparticles | Chiral Diamine Modifier | H₂ | i-PrOH, 25°C, 5 MPa H₂ | >99 | ~85 | Catalyst recyclability, combines benefits of homo/heterogeneous.[6] | Potential for metal leaching, moderate ee. |
| [Cp*RhCl₂]₂ / Chiral Ligand | Various | HCOOH or H₂ | Aqueous or Organic | Variable | High | Effective for transfer hydrogenation, valuable synthetic tool.[3] | Often substrate-specific ligand tuning required. |
Data is representative for acetophenone derivatives and serves as a strong indicator for performance with 2',4'-Dimethoxyacetophenone.
Experimental Protocol: Asymmetric Transfer Hydrogenation via a Noyori-Type Ruthenium Catalyst
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aromatic ketones.[7][8]
-
Catalyst Preparation (in situ): In an inert atmosphere glovebox, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand, (1R,2R)-(+)-N-p-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (2.2 mol%), to an oven-dried Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox and add anhydrous, degassed 2-propanol via syringe. Stir the resulting mixture at room temperature for 20 minutes to form the active catalyst complex.
-
Initiation: Add a 5:2 formic acid/triethylamine azeotrope (as the hydrogen source) and 2',4'-Dimethoxyacetophenone (1 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 30-40°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude this compound by silica gel column chromatography. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Pillar 2: Organocatalysis - The Metal-Free Approach
Organocatalysis has emerged as a powerful alternative to metal-based systems, offering the distinct advantage of avoiding heavy metal contamination in the final product.[9] For the enantioselective reduction of ketones, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidines, is a preeminent and highly reliable method.[10][11]
Causality and Mechanistic Insight
The CBS catalyst functions by coordinating with both the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) and the prochiral ketone.[11] The oxazaborolidine acts as a chiral Lewis acid, activating the ketone by coordinating to the carbonyl oxygen. This pre-organized complex then directs the hydride transfer from a catalyst-coordinated borane molecule to one specific enantiotopic face of the ketone, ensuring high stereocontrol. The rigidity and steric environment of the catalyst are crucial for achieving high enantioselectivity.[12]
Comparative Performance of Organocatalytic Systems
| Catalyst System | Borane Source | Conditions | Yield (%) | ee (%) | Key Advantages | Key Limitations |
| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF, -20°C to RT | High | >95 | Metal-free, predictable stereochemistry, high ee.[13] | Stoichiometric borane required, moisture sensitive. |
| In situ generated oxazaborolidine | Tetrabutylammonium borohydride / MeI | THF, RT | ~89 | ~91 | Avoids handling pure borane, good ee.[13] | In situ generation adds complexity. |
| Chiral Oxazaborolidinones | BH₃ | THF | High | 23-76 | Derived from amino acids, readily available chiral pool.[14] | Generally lower enantioselectivity than CBS. |
Performance data is based on reductions of substituted acetophenones.
Experimental Protocol: Asymmetric CBS Reduction
This protocol describes a typical CBS reduction of a prochiral ketone.[13]
-
Setup: To an oven-dried, three-neck round-bottom flask under a positive pressure of argon, add a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equivalents).
-
Cooling & Addition: Cool the flask to 0°C in an ice bath. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equivalents) dropwise while maintaining the temperature.
-
Substrate Addition: After stirring for 15 minutes, add a solution of 2',4'-Dimethoxyacetophenone (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Workup & Purification: Warm the mixture to room temperature, remove the solvent under reduced pressure, and purify by silica gel chromatography to yield the enantiomerically enriched alcohol. Analyze for ee by chiral HPLC.
Pillar 3: Biocatalysis - The Green Chemistry Frontier
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild, aqueous conditions.[15][16] For ketone reduction, ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems (e.g., yeast, bacteria), are highly effective, providing a sustainable and environmentally benign route to chiral alcohols.[17]
Causality and Mechanistic Insight
KREDs are oxidoreductase enzymes that catalyze the stereospecific transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, to the carbonyl carbon of the ketone. The enzyme's active site is a precisely shaped chiral pocket that binds the substrate in a specific orientation, exposing only one of its two prochiral faces to the cofactor's hydride. This strict geometric constraint is the source of the near-perfect enantioselectivity often observed. Whole-cell systems are particularly advantageous as they contain all the necessary metabolic machinery to regenerate the expensive cofactor in situ, making the process economically viable.[18]
Comparative Performance of Biocatalytic Systems
| Biocatalyst | System Type | Conditions | Conversion (%) | ee (%) | Key Advantages | Key Limitations | | :--- | :--- | :--- | :--- | :--- | :--- | | Rhodotorula sp. AS2.2241 | Immobilized whole cells | Buffer (pH 8.5), 25°C | >98 | >99 | Extremely high ee, mild conditions, "green" process.[19] | Lower substrate concentrations, potential for substrate/product inhibition. | | Saccharomyces uvarum | Whole cells | Aqueous medium, 30°C | High | High | Readily available, cofactor regeneration, cost-effective.[18] | Can require process optimization (pH, temp, aeration). | | Carrot / Celeriac roots | Whole plant tissue | Aqueous buffer | Variable | High | Inexpensive and accessible biocatalyst source.[20] | Lower reaction rates, variability between batches. |
Data is based on the reduction of highly analogous methoxy-substituted acetophenones.[18][19]
Experimental Protocol: Whole-Cell Bioreduction
This protocol is a generalized procedure based on the use of yeast for the asymmetric reduction of ketones.[18]
-
Culture Preparation: In a sterile Erlenmeyer flask, cultivate Saccharomyces uvarum in a suitable growth medium (e.g., YPD broth) at 30°C with shaking (200 rpm) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5000 x g for 10 minutes. Wash the cell pellet with sterile phosphate buffer (pH 7.0) and re-suspend in the same buffer to a desired cell density.
-
Biotransformation: To the cell suspension, add glucose (as an energy source for cofactor regeneration) and the substrate, 2',4'-Dimethoxyacetophenone (often dissolved in a minimal amount of a co-solvent like ethanol to aid solubility).
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking. Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC.
-
Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and perform a thorough extraction with ethyl acetate.
-
Purification & Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography and determine the ee by chiral HPLC.
Visualized Workflows and Pathways
sub [label=<
2',4'-Dimethoxyacetophenone
];
prod_S [label=<
(S)-1-(2,4-Dimethoxyphenyl)ethanol
];
prod_R [label=<
(R)-1-(2,4-Dimethoxyphenyl)ethanol
];
catalyst_node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Chiral Catalyst\n+ [H] Source"];
sub -> catalyst_node [arrowhead=none]; catalyst_node -> prod_S [label=" (S)-Selective Catalyst"]; catalyst_node -> prod_R [label=" (R)-Selective Catalyst"]; } dott Caption: Asymmetric reduction of the prochiral ketone.
Final Comparative Analysis and Recommendations
The choice of catalyst for the synthesis of this compound is not a one-size-fits-all decision. It is a strategic choice dictated by project goals, scale, cost, and regulatory considerations.
| Criterion | Transition Metal Catalysis | Organocatalysis (CBS) | Biocatalysis |
| Enantioselectivity | Excellent (>95% ee) | Excellent (>95% ee) | Often Superb (>99% ee) |
| Reaction Speed | Fast (often < 4 hours) | Fast (often < 2 hours) | Slower (hours to days) |
| Scalability | High (well-established for industrial processes) | Moderate to High | Moderate (requires fermentation/bioreactor capacity) |
| Cost | High (precious metals, chiral ligands) | Moderate (catalyst and stoichiometric borane) | Potentially Low (whole cells, simple media) |
| Environmental Impact | Moderate (metal waste, organic solvents) | Moderate (boron waste, solvents) | Low (aqueous media, biodegradable) |
| Key Advantage | High Turnover & Predictability | Metal-Free Product | Unmatched Selectivity & Sustainability |
| Best For... | Rapid, predictable synthesis where metal removal is feasible. | Lab-scale synthesis where metal contamination is a primary concern. | "Green" manufacturing and processes where ultimate chiral purity is required. |
Recommendations for the Senior Scientist:
-
For Rapid Discovery & SAR Studies: A Noyori-type Ruthenium catalyst or a CBS reduction are excellent choices. They are fast, reliable, and highly selective, allowing for the rapid generation of material for further studies.
-
For Pre-clinical or GMP Synthesis: Biocatalysis becomes highly attractive. The absence of heavy metals simplifies purification and regulatory hurdles. While initial process development may be more intensive, the operational simplicity, low cost at scale, and exceptional purity make it a superior choice for manufacturing.
-
For Process Optimization & Cost Reduction: If an existing metal-catalyzed process is in place, exploring immobilized catalysts could be a viable path to improve cost-effectiveness through recycling.[6] However, a full transition to a whole-cell biocatalytic process will likely offer the most significant long-term advantages in both cost and environmental footprint.
By understanding the fundamental principles and practical trade-offs of each catalytic pillar, the modern chemist is well-equipped to master the chiral synthesis of this compound and other valuable molecules.
References
Sources
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- 9. Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides [mdpi.com]
- 10. insuf.org [insuf.org]
- 11. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 14. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(2,4-Dimethoxyphenyl)ethanol Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-(2,4-dimethoxyphenyl)ethanol. Drawing upon established principles in medicinal chemistry and experimental data from analogous compound series, we will explore how subtle molecular modifications can significantly impact biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The this compound Scaffold
The this compound core structure represents a versatile scaffold with potential for diverse pharmacological applications. The presence of a dimethoxyphenyl ring and a hydroxyl-bearing ethyl side chain provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While direct SAR studies on this specific parent compound are not extensively documented, we can infer its potential activities and optimize its structure by examining related chemical classes.
The 2,4-dimethoxy substitution pattern on the phenyl ring is a common feature in many biologically active compounds, including potent phosphodiesterase 4 (PDE4) inhibitors and anticancer agents.[1][2] The phenylethanol moiety is characteristic of sympathomimetic amines and certain antimicrobial and anti-inflammatory agents.[3][4][5][6] By systematically analyzing the impact of structural modifications on these related compounds, we can construct a predictive SAR model for novel this compound analogs.
Key Structural Modifications and Their Impact on Biological Activity
The biological activity of this compound analogs can be modulated by modifications at three primary locations: the phenyl ring, the ethanol side chain, and the hydroxyl group.
Phenyl Ring Substitutions
The nature and position of substituents on the phenyl ring are critical determinants of biological activity. The existing 2,4-dimethoxy groups generally enhance the electron-donating character of the ring and can influence receptor binding and metabolic stability.
-
Impact of Additional Substituents: Introducing further substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric hindrance. For instance, in a series of sympathomimetic amines, the presence and position of hydroxyl groups were found to be crucial for activity, with phenolic hydroxyls generally increasing efficacy.[4] In the context of antimicrobial agents, the addition of bulky lipophilic groups, such as tert-butyl, has been shown to enhance activity.[5][7]
-
Bioisosteric Replacement of Methoxy Groups: Replacing one or both methoxy groups with other functionalities (e.g., hydroxyl, halogen, or small alkyl groups) can significantly alter the compound's profile. For example, in stilbene derivatives, the presence of an electron-withdrawing group like a nitro group at the 4'-position enhanced antimicrobial activity.[8]
Side Chain Modifications
Alterations to the ethanol side chain can affect the molecule's interaction with target proteins and its overall pharmacokinetic profile.
-
Chain Length and Branching: Elongation or branching of the alkyl chain can impact lipophilicity and, consequently, biological activity. In a study of 2-phenylethanol derivatives as platelet aggregation inhibitors, elongating the alkyl chain was found to potentiate the inhibitory effect.[9]
-
Introduction of Functional Groups: The incorporation of additional functional groups on the side chain can introduce new binding interactions. For example, the introduction of an amino group to create a phenylethylamine scaffold can lead to sympathomimetic activity.[3] The nature of the substituent on this amino group can further dictate receptor selectivity, with larger N-alkyl groups generally favoring beta-adrenergic receptor activity over alpha-receptor activity.[3][4]
Modifications of the Hydroxyl Group
The benzylic hydroxyl group is a key feature that can participate in hydrogen bonding with biological targets.
-
Esterification and Etherification: Conversion of the hydroxyl group to an ester or ether can modulate the compound's polarity and its susceptibility to metabolism. This modification can also serve as a prodrug strategy to improve bioavailability.
-
Stereochemistry: The hydroxyl group is attached to a chiral center. It is highly probable that the two enantiomers of this compound and its analogs will exhibit different biological activities and potencies. In studies of analgesic 1,2-diphenylethanol derivatives, it was found that the different stereoisomers had markedly different potencies.[10]
Comparative Analysis of Potential Biological Activities
Based on the SAR of related compound classes, we can predict and compare the potential biological activities of this compound analogs.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of substituted phenylethanol and related structures.[5][7][11][12]
| Structural Modification | Predicted Impact on Antimicrobial Activity | Supporting Evidence from Analogs |
| Addition of bulky, lipophilic groups to the phenyl ring | Increased activity | Analogs with N,N-dialkylamino substituents and S-octyl disulfides showed optimal anti-MRSA activity.[12] 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives showed marked antibacterial and antifungal effects.[5][7] |
| Introduction of a triazole or thiadiazine moiety | Potential for broad-spectrum antimicrobial activity | Fused heterocyclic 1,2,4-triazolo [3,4-b][9][11][13] thiadiazine derivatives with a dimethoxyphenyl group exhibited promising antimicrobial activity.[14] |
| Replacement of the hydroxyl with an imidazolyl group | Potential for antifungal activity | 2-(1-H-imidazol-1-yl)-1-phenylethanol derivatives have been investigated for antifungal activity.[11] |
Anti-inflammatory Activity
Compounds bearing the dimethoxyphenyl moiety have demonstrated anti-inflammatory properties.[6][15]
| Structural Modification | Predicted Impact on Anti-inflammatory Activity | Supporting Evidence from Analogs |
| Unsaturation of the side chain | Potential for potent activity | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, showed marked inhibition of carrageenan-induced rat paw edema.[6] (E)-1-(3,4-dimethoxyphenyl) butadiene also exhibited potent anti-inflammatory activity.[15] |
| Introduction of antioxidant functionalities | Potential for synergistic anti-inflammatory effects | Compounds with antioxidant properties have shown anti-inflammatory activity, suggesting a theoretical basis for modulating inflammation.[16] |
Anticancer Activity
The 2,4,6-trimethoxyphenyl scaffold, structurally similar to the 2,4-dimethoxyphenyl core, is a feature of several potent anticancer agents.[2][17][18]
| Structural Modification | Predicted Impact on Anticancer Activity | Supporting Evidence from Analogs |
| Hybridization with a chalcone scaffold | Potential for potent cytotoxic activity | Chalcone derivatives with a 2,4,6-trimethoxyphenyl group exhibited significant inhibitory effects on tumor cells.[18] |
| Introduction of a triazole ring | Potential for antimitotic activity | (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and related compounds have been evaluated as novel antimitotic agents.[19] |
| Modification of the azalactone ring in related structures | Potent cytotoxic activity against liver cancer cells | Novel trimethoxyphenyl-based analogs derived from an azalactone precursor showed potent cytotoxic activity against the HepG2 cell line.[2] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on methodologies reported for similar compounds.
General Synthesis of this compound Analogs
A common synthetic route involves the reduction of the corresponding substituted acetophenone.
Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Step-by-Step Methodology:
-
Starting Material: Begin with the appropriately substituted 2,4-dimethoxyacetophenone.
-
Reduction: Dissolve the acetophenone derivative in a suitable solvent, such as methanol or ethanol. Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute HCl) or water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Diagram of Broth Microdilution Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. By applying the principles of structure-activity relationships derived from analogous compound series, researchers can rationally design and synthesize new analogs with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel compounds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the future development of clinically relevant drugs based on this versatile scaffold.
References
- 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation.
- Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics.
- A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymeriz
- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- Structure Activity Relationship of symp
- Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)
- A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea.
- Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-medi
- Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflamm
- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
- Natural Sympathomimetic Drugs:
- Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
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- Chemical structure and symp
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Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][9][11][13] thiadiazine derivatives.
- Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
- (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))
- (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
- Antioxidant and Anti-Inflammatory Activities of Ethanol Extract
- Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)
- Natural Antimicrobial Compounds as Promising Preservatives: A Look at an Old Problem
- US6034096A - Compounds with anti-inflamm
- Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents.
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
- The antiinflammatory action of some compounds with antioxidant properties.
- Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4-Dimethoxyphenyl)ethanol
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. 1-(2,4-Dimethoxyphenyl)ethanol, a substituted aromatic alcohol, is a valuable intermediate in various research and development applications. However, its lifecycle in the laboratory concludes with a critical step: proper disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust safety culture, protecting laboratory personnel, the community, and the environment.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that inform these procedures, ensuring a deep, actionable understanding of safe laboratory practice.
Part 1: Hazard Assessment and Characterization
A definitive disposal plan begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile by examining structurally similar compounds, such as other methoxy-substituted phenyl ethanols. This expert-driven approach allows us to manage the chemical responsibly.
Based on data from analogous structures, this compound should be treated as a hazardous substance with the following potential characteristics[1][2]:
| Hazard Category | Inferred Classification & Rationale | GHS Hazard Statement (Anticipated) |
| Flammability | Combustible Liquid (Category 4) | H227: Combustible liquid |
| Skin Irritation | Causes skin irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation | Causes serious eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
Given these potential hazards, this compound must be disposed of as regulated hazardous waste. Under no circumstances should this chemical be discarded down the drain or in regular trash [3][4][5][6]. Such actions can lead to environmental contamination and damage to plumbing infrastructure.[7]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process governed by institutional and federal regulations, primarily those outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9] The following protocol provides a self-validating system for safe handling from point of generation to final pickup.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the correct PPE. The principle here is to create a barrier between you and the potential chemical hazard.
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat.
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[5][10]
-
Action: Collect this compound waste in a container designated for non-halogenated organic liquids .
-
Causality: Mixing different waste classes, such as acids with organic solvents or halogenated with non-halogenated solvents, can lead to exothermic reactions, gas evolution, or explosions. It also complicates the final disposal process, increasing costs and environmental impact.
Step 3: Select a Compatible Waste Container
The integrity of the waste container is paramount to preventing leaks and spills.[11][12][13]
-
Action: Use a clean, sealable container made of a compatible material, such as glass or high-density polyethylene (HDPE). The original product container, if in good condition, is an excellent choice.[13][14]
-
Causality: The container must be chemically resistant to the solvent. Using an incompatible container (e.g., certain plastics with aggressive organic solvents) can lead to its degradation and a subsequent chemical spill.[15] The container must have a tightly fitting screw cap to prevent the release of vapors.
Step 4: Accumulate and Label the Waste
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][12]
-
Action:
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) office to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]
-
List all constituents, including any solvents, with their approximate percentages.
-
Mark the appropriate hazard characteristics on the label (e.g., Flammable/Combustible, Irritant).
-
Each time you add waste, ensure the container is securely closed.[5][16] Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]
-
-
Trustworthiness: Accurate and complete labeling is a core requirement of the EPA's hazardous waste regulations. It ensures that waste handlers are fully aware of the container's contents, allowing them to manage it safely and appropriately.
Caption: Disposal decision workflow for this compound waste.
Step 5: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be managed correctly to be disposed of as non-hazardous trash.[14][17]
-
Action:
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can solubilize the residue.
-
Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste along with your this compound waste stream.[13][14][17] Subsequent rinsates may also need to be collected depending on institutional policy.
-
Once the container is clean and air-dried, completely deface or remove the original label.[17]
-
Dispose of the clean, unlabeled container in the appropriate recycling or general trash bin (e.g., broken glass box for glass containers).[14]
-
-
Causality: Residue in an "empty" container can still pose a hazard. The triple-rinse procedure ensures that the container is decontaminated to a level that is considered safe for conventional disposal, a practice mandated by the EPA.
Part 3: Handling Spills and Emergencies
In the event of a spill, a swift and correct response is critical.
-
Small Spills (<100 mL): If you are trained and it is safe to do so, contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or sand).[18] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it through EHS.
-
Large Spills (>100 mL): Evacuate the immediate area and alert nearby personnel. Contact your institution's EHS or emergency response number immediately.[19] Do not attempt to clean up a large spill unless you are specifically trained for emergency response.
By internalizing the principles and procedures outlined in this guide, you contribute to a culture of safety and responsibility. The meticulous management of chemical waste is a non-negotiable aspect of scientific excellence, ensuring that our pursuit of knowledge today does not compromise the health and safety of tomorrow.
References
- Vertex AI Search. (n.d.). Chemical Waste Disposal for Laboratories.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 1-(4-Methoxyphenyl)ethanol.
- University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines.
- Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
- PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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Personal protective equipment for handling 1-(2,4-Dimethoxyphenyl)ethanol
Comprehensive Safety Protocol: Handling 1-(2,4-Dimethoxyphenyl)ethanol
This guide provides essential safety and operational protocols for the handling and disposal of this compound (CAS No. 829-19-6). As a trusted partner in your research, we prioritize providing in-depth, field-proven guidance that extends beyond the product itself, ensuring the safety and integrity of your work.
Immediate Safety Profile: Assumed Hazards
Before handling, it is crucial to understand the potential risks. Based on analogous compounds, we will assume this compound presents the following hazards:
-
Skin Irritation (Assumed H315): May cause redness, itching, or inflammation upon contact[1].
-
Serious Eye Irritation (Assumed H319): May cause significant irritation, pain, or damage if it enters the eyes[1].
-
Respiratory Tract Irritation (Assumed H335): Inhalation of vapors or aerosols may irritate the nose, throat, and lungs[1].
-
Combustibility (Assumed H227): As with many organic alcohols, it may be a combustible liquid, particularly at elevated temperatures[2].
Adherence to the protocols outlined below is mandatory to mitigate these potential risks.
Core Protective Measures: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers assess workplace hazards and provide suitable PPE[3][4][5].
PPE Summary Table
| Equipment | Specification | Rationale for Use with this compound |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles. | Protects against splashes and aerosols, mitigating the risk of serious eye irritation. |
| Face shield (in addition to goggles). | Required when handling larger volumes (>100 mL) or when there is a significant splash risk. | |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact to prevent potential irritation. Double-gloving is recommended for extended handling. |
| Body Protection | Chemical-resistant laboratory coat. | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Closed-toe shoes. | Prevents injury from spills or dropped equipment. | |
| Respiratory Protection | Not typically required for small quantities. | Use in a certified chemical fume hood is the primary engineering control. A NIOSH-approved respirator may be required for large spills or if work outside a hood is unavoidable. |
Operational Workflow: Step-by-Step Handling Protocol
A self-validating protocol ensures safety is built into the procedure, not added as an afterthought. The following steps integrate safety measures directly into the handling workflow.
Preparation & Pre-Handling:
-
Hazard Review: Before beginning, consult this guide and any available chemical safety information.
-
Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel time[6].
-
PPE Donning: Put on all required PPE as specified in the table above. Check gloves for any signs of damage before use.
Handling the Chemical: 4. Work Area: Conduct all manipulations of this compound exclusively inside a chemical fume hood to control vapor and aerosol exposure[6]. 5. Transferring: When transferring the liquid, use a pipette or a clean, stable funnel to minimize the risk of splashing. Avoid pouring directly from large containers to small ones. 6. Heating: If heating is required, use a controlled heating mantle or water bath. Never use an open flame. Keep away from heat, sparks, and other ignition sources[6][7]. 7. Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors[1]. Ensure all containers, including secondary vessels, are clearly labeled with the chemical name and appropriate hazard warnings.
Post-Handling: 8. Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after work is complete[8]. 9. PPE Doffing: Remove PPE carefully to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water. 10. Waste Segregation: All contaminated materials (gloves, wipes, pipette tips) must be disposed of as hazardous waste.
Handling Workflow Diagram
Caption: Safe handling workflow for this compound.
Contingency Planning: Spills and Exposure
Accidents require immediate and correct action. All personnel must be familiar with these procedures before handling the chemical.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists[1][9].
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][9].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[9].
Spill Cleanup Protocol:
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure work is conducted within a fume hood or well-ventilated space.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with 70% ethanol or another suitable solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Protocol
Chemical waste must be managed in accordance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Waste Identification: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Containerization: Collect all waste (excess chemical, contaminated wipes, gloves, etc.) in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "contaminated debris").
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed hazardous waste disposal company. Do not pour chemical waste down the drain[6][10].
By integrating these safety and handling protocols into your standard operating procedures, you build a resilient and trustworthy system that protects both your researchers and the integrity of your scientific outcomes.
References
-
Personal Protective Equipment Subpart I 29 CFR 1910.132 . Occupational Safety and Health Administration. [Link]
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment . eCFR. [Link]
-
1910.132 - General requirements . Occupational Safety and Health Administration. [Link]
-
OSHA 1910.132 Personal Protective Equipment (PPE) . Creative Safety Supply. [Link]
-
Enforcement Guidance for Personal Protective Equipment in General Industry . Occupational Safety and Health Administration. [Link]
-
1-(2,4-Dimethoxyphenyl)ethanone . PubChem. [Link]
-
1-(3,4-Dimethoxyphenyl)ethanol | CAS#:5653-65-6 . Chemsrc. [Link]
-
Phenol Standard Operating Procedure . The Ohio State University. [Link]
-
1-(4-Methoxyphenyl)ethanol Safety Data Sheet . Thermo Fisher Scientific. [Link]
-
3,4-Dimethoxybenzyl alcohol Safety Data Sheet . Thermo Fisher Scientific. [Link]
-
SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
-
Phenol Safety . Princeton University Environmental Health and Safety. [Link]
-
Lab Safety Guideline: Phenol . Harvard University Environmental Health & Safety. [Link]
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- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
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- 8. chemistry.osu.edu [chemistry.osu.edu]
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- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
